ATI-2341 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-(hexadecanoylamino)-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H178N26O25S2.C2HF3O2/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-35-84(136)116-75(46-53-156-7)88(140)115-60-85(137)117-78(57-65-36-40-67(133)41-37-65)97(149)123-74(44-45-83(108)135)94(146)119-69(30-22-25-48-105)89(141)118-70(31-23-26-49-106)90(142)125-77(55-62(2)3)96(148)121-73(34-29-52-114-104(111)112)93(145)129-82(61-131)100(152)124-76(47-54-157-8)95(147)130-87(64(6)132)101(153)127-80(59-86(138)139)99(151)120-71(32-24-27-50-107)91(143)126-79(58-66-38-42-68(134)43-39-66)98(150)122-72(33-28-51-113-103(109)110)92(144)128-81(102(154)155)56-63(4)5;3-2(4,5)1(6)7/h36-43,62-64,69-82,87,131-134H,9-35,44-61,105-107H2,1-8H3,(H2,108,135)(H,115,140)(H,116,136)(H,117,137)(H,118,141)(H,119,146)(H,120,151)(H,121,148)(H,122,150)(H,123,149)(H,124,152)(H,125,142)(H,126,143)(H,127,153)(H,128,144)(H,129,145)(H,130,147)(H,138,139)(H,154,155)(H4,109,110,113)(H4,111,112,114);(H,6,7)/t64-,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,87+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMIZWPLCPVYJZ-QKMPYCLESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C106H179F3N26O27S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of ATI-2341: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATI-2341 is a novel, synthetic pepducin that acts as a potent and functionally selective allosteric agonist for the C-X-C chemokine receptor type 4 (CXCR4). Structurally, pepducins are lipidated peptides derived from the intracellular loops of G protein-coupled receptors (GPCRs), a design that facilitates cell penetration and interaction with the intracellular domains of the target receptor.[1] ATI-2341 exhibits biased signaling, preferentially activating the Gαi pathway over Gα13 and β-arrestin recruitment.[2][3] This selective activation leads to the inhibition of cyclic AMP (cAMP) production and the induction of intracellular calcium mobilization.[2][4] While demonstrating agonist activity in vitro through receptor internalization and chemotaxis, ATI-2341 paradoxically functions as an antagonist in vivo, effectively mobilizing hematopoietic stem and progenitor cells (HSPCs) and polymorphonuclear neutrophils (PMNs) from the bone marrow.[1][5] This dual characteristic positions ATI-2341 as a unique therapeutic candidate for hematopoietic stem cell mobilization.[4][5]
Core Mechanism: Biased Allosteric Agonism of CXCR4
ATI-2341's mechanism is centered on its role as a biased allosteric agonist of the CXCR4 receptor.[3] Unlike the endogenous orthosteric ligand, CXCL12, ATI-2341 binds to a different site on the receptor, modulating its conformation and downstream signaling in a distinct manner.
The core of its action is the preferential activation of the inhibitory G protein (Gαi) pathway.[2][4] This biased agonism is characterized by a strong activation of Gαi-mediated signaling while only weakly engaging Gα13 and the β-arrestin pathway.[3][6] The weak recruitment of β-arrestin and G protein-coupled receptor kinases (GRKs) is a key feature of its functional selectivity.[6]
Signaling Pathway of ATI-2341 at the CXCR4 Receptor
The signaling cascade initiated by ATI-2341 binding to CXCR4 is depicted below. The pepducin's lipid moiety allows it to access the intracellular face of the receptor, leading to a conformational change that favors Gαi protein coupling.
Caption: ATI-2341 biased signaling pathway at the CXCR4 receptor.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of ATI-2341's activity from in vitro studies.
Table 1: In Vitro Efficacy and Potency of ATI-2341
| Assay | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization | CCRF-CEM | EC₅₀ | 194 ± 16 nM | [5][7] |
| Calcium Mobilization | Wild-Type CXCR4 Transfected Cells | EC₅₀ | 140 ± 36 nM | [5] |
| Calcium Mobilization | CCRF-CEM | Intrinsic Activity | 81 ± 4% | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for understanding and replicating the findings related to ATI-2341's mechanism of action. Below are summaries of the key experimental protocols employed.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Preparation: CCRF-CEM cells or HEK-293 cells transfected with wild-type CXCR4 are used.[5]
-
Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution.
-
Stimulation: A baseline fluorescence is established before the addition of varying concentrations of ATI-2341.
-
Detection: Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured over time using a fluorometer or a fluorescence plate reader.
-
Analysis: The data is normalized to the maximum response induced by a saturating concentration of a known agonist (like CXCL12) to determine EC₅₀ and intrinsic activity values.[5] The response is G protein-dependent, as mutations in the G protein coupling motif (DRY to RDY) abolish the signal.[5]
cAMP Accumulation Assay
This assay quantifies the inhibition of adenylyl cyclase activity, a hallmark of Gαi activation.
-
Cell Culture: CXCR4-expressing HEK-293 cells are typically used.[4]
-
Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. To confirm Gαi coupling, a subset of cells can be pre-treated with pertussis toxin, which uncouples Gαi from the receptor.[4]
-
Stimulation: Cells are stimulated with an adenylyl cyclase activator (e.g., Forskolin or its analog NKH477) in the presence of varying concentrations of ATI-2341.
-
Measurement: Intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based kit.
-
Analysis: The inhibitory effect of ATI-2341 on stimulated cAMP production is calculated to determine its potency.
β-Arrestin and GRK Recruitment Assays (BRET-based)
Bioluminescence Resonance Energy Transfer (BRET) assays are used to monitor protein-protein interactions in real-time in living cells, providing insight into biased signaling.
-
Constructs: Cells are co-transfected with plasmids encoding the CXCR4 receptor fused to a Renilla luciferase variant (RlucII) and either β-arrestin2 or a GRK fused to a green fluorescent protein variant (GFP2 or GFP10).[6]
-
Cell Culture: Transfected HEK-293 cells are plated for the assay.
-
BRET Measurement: The luciferase substrate (e.g., coelenterazine h) is added. Upon stimulation with SDF-1 (positive control) or ATI-2341, the proximity of the RlucII and GFP fusions, resulting from protein interaction, leads to energy transfer. This is detected as an increase in the ratio of light emitted by the acceptor (GFP) to the donor (RlucII).
-
Analysis: Dose-response curves are generated to quantify the potency and efficacy of ATI-2341 in recruiting β-arrestin and GRKs, revealing its weak partial agonism for these pathways.[6]
Experimental Workflow Overview
The characterization of ATI-2341 follows a logical progression from in vitro cellular assays to in vivo functional studies.
Caption: General experimental workflow for ATI-2341 characterization.
Conclusion
ATI-2341 TFA represents a significant advancement in the modulation of the CXCR4 receptor. Its mechanism as a biased allosteric agonist, favoring the Gαi signaling pathway while minimally engaging β-arrestin, provides a clear example of functional selectivity. This unique pharmacological profile, demonstrating agonism in vitro and functional antagonism in vivo, underscores the complexity of GPCR signaling and opens new avenues for therapeutic intervention, particularly in the mobilization of hematopoietic stem cells for transplantation.[5] Further investigation into the structural basis of its interaction with CXCR4 and the precise mechanism behind its in vivo effects will be critical for the clinical development of ATI-2341 and other biased GPCR modulators.
References
- 1. Pharmacological modulation of chemokine receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ATI 2341 | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 4. ATI-2341 | allosteric CXCR4 agonist | CAS 1337878-62-2 | Buy ATI2341 from Supplier InvivoChem [invivochem.com]
- 5. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
ATI-2341 TFA: A Technical Guide to a Biased Agonist of the CXCR4 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATI-2341 is a synthetic lipopeptide, known as a pepducin, that acts as a potent and functionally selective allosteric agonist for the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3][4] As a G protein-coupled receptor (GPCR), CXCR4 plays a critical role in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis.[5][6] ATI-2341 exhibits biased agonism, preferentially activating the Gαi signaling pathway over the Gα13 pathway and demonstrating weak to negligible recruitment of β-arrestin.[1][7] This unique signaling profile makes ATI-2341 a valuable tool for dissecting CXCR4 signaling and a potential therapeutic agent with a differentiated mechanism of action compared to the endogenous ligand, CXCL12 (also known as SDF-1α).[1][3] This technical guide provides a comprehensive overview of ATI-2341, focusing on its quantitative pharmacological properties, the experimental protocols used for its characterization, and visualization of its mechanism of action.
Quantitative Data Presentation
The biased agonism of ATI-2341 has been characterized through various in vitro assays, quantifying its potency and efficacy at different signaling endpoints. The following tables summarize the key quantitative data for ATI-2341 in comparison to the endogenous ligand, SDF-1α.
Table 1: Potency (EC50) of ATI-2341 and SDF-1α at CXCR4 Signaling Pathways
| Ligand | Gαi Engagement (BRET) | Gαi Activation (BRET) | β-arrestin2 Recruitment (BRET) | Calcium Mobilization (CCRF-CEM cells) | Calcium Mobilization (U87 cells) |
| ATI-2341 | ~200 nM | 208 ± 69 nM[8] | 273.5 ± 78.6 nM[1][8] | 194 ± 16 nM[2][3] | 140 ± 36 nM[3] |
| SDF-1α | - | 0.25 ± 0.06 nM[8] | 1.8 ± 0.3 nM[1] | - | - |
Note: BRET data is derived from Quoyer et al. (2013). Calcium mobilization data is from Tchernychev et al. (2010).
Table 2: Efficacy and Biased Signaling of ATI-2341
| Pathway | ATI-2341 Efficacy (relative to SDF-1α) | Qualitative Observation |
| Gαi Activation | Partial Agonist[8] | Robust activation, though lower maximal effect than SDF-1α.[8] |
| Gα13 Engagement | No significant engagement | In contrast to SDF-1α, ATI-2341 does not promote the engagement of Gα13.[1][7] |
| β-arrestin Recruitment | Very weak partial agonist[1][8] | Promotes a very weak and slow recruitment of β-arrestin2 compared to SDF-1α.[1][8] |
Experimental Protocols
The characterization of ATI-2341 as a biased agonist has relied on several key in vitro assays. Detailed methodologies for these experiments are provided below.
Gαi Engagement and Activation Assays (Bioluminescence Resonance Energy Transfer - BRET)
This assay measures the interaction between the Gαi subunit and the CXCR4 receptor (engagement) or the dissociation of the Gαi and Gγ subunits (activation) upon ligand binding.
Experimental Workflow: Gαi Activation BRET Assay
Caption: Workflow for the Gαi activation BRET assay.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured in appropriate media. For the Gαi activation assay, cells are co-transfected with plasmids encoding for CXCR4, Gαi1-RlucII (donor), GFP10-Gγ2 (acceptor), and an untagged Gβ1 subunit.[1]
-
Cell Seeding: Transfected cells are seeded into 96-well white microplates.
-
Ligand Stimulation: Cells are stimulated with varying concentrations of ATI-2341 or the reference agonist SDF-1α for 5 minutes at 37°C.[1]
-
BRET Measurement: The BRET substrate, Coelenterazine 400a, is added to the wells. Luminescence is immediately measured at two wavelengths (e.g., for the RlucII/GFP10 pair, emission is read at 410 nm for the donor and 515 nm for the acceptor).
-
Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. Dose-response curves are generated by plotting the BRET ratio against the ligand concentration, and EC50 values are determined using non-linear regression.[1]
β-arrestin Recruitment Assay (BRET)
This assay quantifies the recruitment of β-arrestin to the activated CXCR4 receptor.
Experimental Workflow: β-arrestin Recruitment BRET Assay
Caption: Workflow for the β-arrestin recruitment BRET assay.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are co-transfected with plasmids encoding CXCR4-RlucII (donor) and GFP2-β-arrestin2 (acceptor).[1]
-
Cell Seeding: Transfected cells are seeded into 96-well white microplates.
-
Ligand Stimulation: Cells are stimulated with varying concentrations of ATI-2341 or SDF-1α for 10 minutes at 37°C.[1]
-
BRET Measurement: The BRET substrate, Coelenterazine 400a, is added, and luminescence is measured at the donor and acceptor emission wavelengths.
-
Data Analysis: The BRET ratio is calculated, and dose-response curves are generated to determine EC50 values.[1]
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following CXCR4 activation, which is a downstream event of Gαi signaling.
Methodology:
-
Cell Line: CCRF-CEM, a human T-lymphoblastic leukemia cell line that endogenously expresses CXCR4, is commonly used.[3] Alternatively, U87 glioblastoma cells transiently transfected with CXCR4 can be utilized.[3]
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Ligand Stimulation: Varying concentrations of ATI-2341 are added to the cells.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence signal is plotted against the ligand concentration to generate a dose-response curve and determine the EC50 value.[3]
Signaling Pathways and Mechanism of Action
ATI-2341's biased agonism at the CXCR4 receptor results in a distinct signaling cascade compared to the endogenous ligand SDF-1α.
CXCR4 Signaling Pathways
Caption: Overview of CXCR4 signaling pathways.
Biased Agonism of ATI-2341
ATI-2341 selectively activates the Gαi pathway while avoiding the Gα13 and β-arrestin pathways.
Caption: Biased signaling of ATI-2341 at the CXCR4 receptor.
Conclusion
This compound stands out as a well-characterized biased agonist of the CXCR4 receptor. Its preferential activation of the Gαi pathway, coupled with a lack of Gα13 engagement and minimal β-arrestin recruitment, provides a unique pharmacological profile.[1][7] This functional selectivity not only makes it an invaluable research tool for elucidating the distinct roles of CXCR4-mediated signaling pathways but also highlights its potential for therapeutic applications where biased signaling could offer a more targeted and potentially safer pharmacological intervention. The detailed quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nuvucameras.com [nuvucameras.com]
- 8. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
The Biased Agonism of ATI-2341 TFA: A Deep Dive into Gαi Signaling Activation at the CXCR4 Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ATI-2341 trifluoroacetate (TFA) is a synthetic lipopeptide, or pepducin, that functions as a potent and selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4). This technical guide provides a comprehensive overview of the role of ATI-2341 TFA in activating Gαi signaling pathways. Notably, this compound exhibits biased agonism, preferentially engaging Gαi-mediated signaling cascades while avoiding the recruitment of Gα13 and β-arrestin. This unique pharmacological profile makes it a valuable tool for dissecting CXCR4 signaling and a potential therapeutic candidate with a differentiated mechanism of action. This document details the quantitative pharmacology of this compound, outlines key experimental methodologies for its study, and visualizes the intricate signaling pathways involved.
Introduction to this compound and CXCR4
The CXCR4 receptor, a G protein-coupled receptor (GPCR), and its endogenous ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), play a critical role in numerous physiological processes, including hematopoiesis, organogenesis, and immune responses.[1][2] Dysregulation of the CXCL12/CXCR4 axis is implicated in various pathologies such as cancer metastasis and inflammatory diseases.[1]
This compound is a pepducin derived from the first intracellular loop of the CXCR4 receptor.[1] As an allosteric agonist, it modulates receptor activity at a site distinct from the natural ligand binding pocket.[3][4] A key feature of this compound is its biased signaling, demonstrating a strong preference for activating the inhibitory G protein (Gαi) pathway over other potential signaling arms of the CXCR4 receptor.[4][5]
Quantitative Pharmacology of this compound
The functional activity of this compound has been characterized in various in vitro cellular assays. The following tables summarize the key quantitative data, providing a comparative overview of its potency and efficacy in activating Gαi-mediated signaling events.
| Parameter | Cell Line | Value | Reference |
| EC50 (Calcium Mobilization) | CCRF-CEM | 194 ± 16 nM | [1][6] |
| CXCR4-transfected U87 | 140 ± 36 nM | [1][7] | |
| Intrinsic Activity (Calcium Mobilization) | CCRF-CEM | 81 ± 4% | [1][6] |
| EC50 (Gαi Activation) | - | 208 ± 69 nM | [8] |
Table 1: Potency and Efficacy of this compound in Gαi-Mediated Signaling.
| Pathway | This compound Activity | Reference |
| Gαi Engagement | Promotes engagement of Gαi1, Gαi2, and Gαi3 subtypes. | [4][5] |
| Gα13 Engagement | Does not promote engagement of Gα13. | [4][5] |
| β-arrestin Recruitment | Does not promote β-arrestin recruitment. | [4][5] |
| cAMP Production Inhibition | Inhibits cAMP accumulation in a Gαi-dependent manner. | [1][9] |
| ERK1/2 Activation | Stimulates ERK1/2 activity in a Gαi-dependent manner. | [5] |
| Receptor Internalization | Induces CXCR4 internalization. | [1] |
| Chemotaxis | Induces chemotaxis of CXCR4-expressing cells. | [1] |
Table 2: Functional Selectivity of this compound at the CXCR4 Receptor.
Signaling Pathways and Experimental Workflows
Biased Gαi Signaling Pathway of this compound
This compound, upon binding to an allosteric site on the CXCR4 receptor, preferentially stabilizes a receptor conformation that favors coupling to and activation of heterotrimeric Gαi proteins. This leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can activate downstream effectors such as phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentration.
Caption: this compound biased Gαi signaling pathway at the CXCR4 receptor.
Experimental Workflow for Assessing G Protein Engagement
Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique used to monitor protein-protein interactions in live cells. The workflow below illustrates the use of BRET to assess the engagement of Gαi by CXCR4 in response to this compound stimulation.
Caption: Experimental workflow for BRET-based G protein engagement assay.
Detailed Experimental Protocols
BRET Assay for Gαi Engagement by CXCR4
This protocol is based on methodologies described in the literature for studying GPCR-G protein interactions.[5]
Objective: To quantify the interaction between CXCR4 and Gαi1 in live cells upon stimulation with this compound.
Materials:
-
HEK293T cells
-
Expression plasmids: Gαi1-Rluc and CXCR4-YFP
-
Cell culture medium (e.g., DMEM) and supplements
-
Transfection reagent (e.g., Lipofectamine)
-
White, clear-bottom 96-well microplates
-
Coelenterazine h (luciferase substrate)
-
This compound
-
BRET-compatible microplate reader
Procedure:
-
Cell Culture and Transfection: Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin. Co-transfect cells with a constant amount of Gαi1-Rluc plasmid and increasing amounts of CXCR4-YFP plasmid using a suitable transfection reagent.
-
Cell Plating: 24 hours post-transfection, plate the cells in white, clear-bottom 96-well microplates.
-
Stimulation: 48 hours post-transfection, stimulate the cells with the desired concentration of this compound or vehicle (e.g., Hanks' Balanced Salt Solution) for 5 minutes at 37°C.
-
Substrate Addition: Add coelenterazine h to a final concentration of 5 µM.
-
BRET Measurement: Immediately after substrate addition, measure the luminescence signals using a BRET-compatible plate reader equipped with filters for Rluc (e.g., 485 nm) and YFP (e.g., 530 nm).
-
Data Analysis: Calculate the BRET ratio by dividing the YFP signal by the Rluc signal. Plot the BRET ratio as a function of the YFP/Rluc expression ratio to generate BRET titration curves. The ligand-induced BRET increase reflects the engagement of Gαi1 by CXCR4.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPCR activation.[1]
Objective: To determine the potency (EC50) and efficacy of this compound in inducing calcium mobilization via CXCR4.
Materials:
-
CCRF-CEM cells (or other CXCR4-expressing cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., HBSS)
-
This compound
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Loading: Resuspend CCRF-CEM cells in assay buffer and load with a calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM at 37°C for 30-60 minutes).
-
Washing: Wash the cells to remove excess dye.
-
Measurement: Place the cell suspension in the fluorescence plate reader. Measure the baseline fluorescence for a short period.
-
Stimulation: Inject a dose-response range of this compound into the cell suspension.
-
Data Recording: Continue to record the fluorescence signal for several minutes to capture the peak response.
-
Data Analysis: Calculate the change in fluorescence intensity over baseline for each concentration of this compound. Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response.
cAMP Accumulation Assay
This assay quantifies the inhibition of adenylyl cyclase activity, a hallmark of Gαi activation.[1][9]
Objective: To measure the ability of this compound to inhibit cAMP production.
Materials:
-
HEK-293 cells stably expressing CXCR4
-
Adenylyl cyclase activator (e.g., Forskolin or NKH477)
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
-
This compound
-
Pertussis toxin (PTX) for Gαi inhibition control
Procedure:
-
Cell Plating: Plate CXCR4-HEK-293 cells in a suitable microplate and allow them to adhere.
-
(Optional) PTX Treatment: For control experiments, pre-treat a subset of cells with PTX (e.g., 100 ng/mL) overnight to inactivate Gαi proteins.
-
Stimulation: Pre-incubate the cells with a dose-response range of this compound for a short period (e.g., 15 minutes).
-
Adenylyl Cyclase Activation: Add an adenylyl cyclase activator to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's protocol.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. The decrease in cAMP levels indicates Gαi-mediated inhibition of adenylyl cyclase.
Conclusion
This compound represents a significant tool in the study of CXCR4 pharmacology. Its pronounced biased agonism towards the Gαi signaling pathway provides a unique opportunity to selectively probe the consequences of Gαi activation downstream of this important chemokine receptor. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to investigate the nuanced signaling of CXCR4 and to explore the therapeutic potential of biased agonists like this compound. This selective activation of Gαi, while avoiding pathways associated with receptor desensitization and other signaling effects, may offer a more targeted and potentially safer therapeutic approach.
References
- 1. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CAS#:1337878-62-2 | Chemsrc [chemsrc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Investigating ATI-2341 TFA for Hematopoietic Stem Cell Mobilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATI-2341 trifluoroacetate (TFA) is a novel pepducin that acts as a potent and functionally selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] This lipopeptide, derived from the first intracellular loop of CXCR4, exhibits biased agonism, preferentially activating the Gαi signaling pathway over Gα13 and does not promote β-arrestin recruitment.[2][3][4] Paradoxically, this agonistic activity at the CXCR4 receptor results in the robust mobilization of hematopoietic stem and progenitor cells (HSPCs) and polymorphonuclear neutrophils (PMNs) from the bone marrow into the peripheral circulation.[1][5] This technical guide provides an in-depth overview of the preclinical data and experimental methodologies associated with ATI-2341 TFA, positioning it as a potential therapeutic agent for HSPC collection prior to autologous bone marrow transplantation.
Introduction to this compound
The retention of HSPCs within the bone marrow niche is critically mediated by the interaction between the chemokine CXCL12 (also known as SDF-1α) and its receptor, CXCR4.[5] Disruption of this axis is a key mechanism for mobilizing HSPCs into the bloodstream for collection and subsequent transplantation. This compound represents a unique approach to disrupting this interaction. As a pepducin, it is a synthetic molecule composed of a peptide sequence derived from an intracellular loop of a G protein-coupled receptor (GPCR) tethered to a lipid moiety, which facilitates its interaction with the intracellular face of the receptor.[1][5]
Unlike direct antagonists of CXCR4, such as AMD3100 (Plerixafor), this compound functions as an allosteric agonist.[2][4] Its mechanism of action involves inducing CXCR4-dependent signaling, including calcium flux and receptor internalization, which ultimately leads to a functional antagonism of the CXCL12/CXCR4 retention signal.[5][6] Preclinical studies in both murine and non-human primate models have demonstrated its potent efficacy in mobilizing HSPCs and PMNs.[5]
Mechanism of Action: Biased Agonism and Functional Antagonism
This compound's mechanism of action is centered on its role as a biased agonist of the CXCR4 receptor. This means it selectively activates certain downstream signaling pathways while avoiding others.
-
Preferential Gαi Activation: this compound favors the activation of the inhibitory G protein (Gαi) pathway.[2][3] This leads to the inhibition of cAMP production and the induction of intracellular calcium mobilization.[1][2]
-
Lack of Gα13 and β-arrestin Recruitment: In contrast to the natural ligand CXCL12, ATI-2341 does not promote the engagement of Gα13 or the recruitment of β-arrestins.[3][4] This biased signaling is thought to be key to its unique pharmacological profile.
-
Receptor Internalization: Similar to CXCL12, ATI-2341 induces the internalization of the CXCR4 receptor.[5][7] This down-regulation of surface CXCR4 on HSPCs may contribute to their release from the bone marrow niche.
-
Functional Antagonism: The net effect of ATI-2341's agonistic activities, when administered systemically, is the mobilization of HSPCs and PMNs. This functional antagonism disrupts the retention signals that hold these cells in the bone marrow.[5]
Signaling Pathway of ATI-2341 at the CXCR4 Receptor
Caption: Signaling pathway of ATI-2341 at the CXCR4 receptor.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of this compound.
Table 1: In Vitro Activity of ATI-2341
| Assay | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization | CCRF-CEM | EC₅₀ | 194 ± 16 nM | Tchernychev et al., 2010 |
| Calcium Mobilization | U87 (CXCR4 transfected) | EC₅₀ | 140 ± 36 nM | Tchernychev et al., 2010 |
Table 2: In Vivo Mobilization of Polymorphonuclear Neutrophils (PMNs) in Mice
| Compound | Dose (µmol/kg) | Mean PMN Count (cells/µL ± SEM) | Fold Increase vs. Vehicle | Reference |
| Vehicle | - | 1,500 ± 200 | 1.0 | Tchernychev et al., 2010 |
| ATI-2341 | 0.22 | 3,500 ± 500 | 2.3 | Tchernychev et al., 2010 |
| ATI-2341 | 0.66 | 6,000 ± 800 | 4.0 | Tchernychev et al., 2010 |
| ATI-2341 | 2.0 | 5,500 ± 700 | 3.7 | Tchernychev et al., 2010 |
| AMD3100 | 2.0 | 6,500 ± 900 | 4.3 | Tchernychev et al., 2010 |
| Data collected 90 minutes after intravenous administration. |
Table 3: In Vivo Mobilization of Hematopoietic Stem and Progenitor Cells (HSPCs) in Mice
| Compound | Dose (µmol/kg) | Mean CFU-GM per mL of Blood ± SEM | Fold Increase vs. Vehicle | Reference |
| Vehicle | - | 150 ± 50 | 1.0 | Tchernychev et al., 2010 |
| ATI-2341 | 0.66 | 350 ± 75 | 2.3 | Tchernychev et al., 2010 |
| AMD3100 | 0.66 | 400 ± 80 | 2.7 | Tchernychev et al., 2010 |
| CFU-GM (Colony-Forming Unit-Granulocyte/Macrophage) assay performed on blood collected 60 minutes post-administration. |
Table 4: In Vivo Mobilization of PMNs in Cynomolgus Monkeys
| Compound | Dose (µmol/kg) | Maximal PMN Count (cells/µL) | Time to Max Effect (hours) | Reference |
| ATI-2341 | 0.06 | ~6,000 | 1-2 | Tchernychev et al., 2010 |
| ATI-2341 | 0.2 | ~10,000 | 1-2 | Tchernychev et al., 2010 |
| Data are approximate values derived from graphical representations in the cited publication. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in Tchernychev et al., 2010.
In Vitro Calcium Mobilization Assay
-
Cell Preparation: CCRF-CEM cells or U87 glioblastoma cells transiently transfected with a CXCR4 expression vector are used.
-
Loading with Fluorescent Dye: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Stimulation: Baseline fluorescence is recorded using a fluorometer. ATI-2341 is added at various concentrations to elicit a response.
-
Data Acquisition: Changes in intracellular calcium are measured by monitoring the ratio of fluorescence at two different excitation or emission wavelengths.
-
Analysis: The dose-response curve is generated, and the EC₅₀ value is calculated using non-linear regression.
In Vivo Mobilization Studies in Mice
-
Animal Model: Male C57BL/6 mice are typically used.
-
Compound Administration: this compound, AMD3100, or vehicle control is administered via intravenous (i.v.) bolus injection.
-
Blood Collection: At specified time points (e.g., 60 or 90 minutes post-injection), peripheral blood is collected via methods such as retro-orbital bleeding.
-
Cell Counting: For PMN mobilization, a complete blood count with differential is performed to determine the number of circulating neutrophils.
-
HSPC Quantification (CFU-GM Assay):
-
Mononuclear cells are isolated from the collected blood using density gradient centrifugation.
-
Cells are plated in a methylcellulose-based medium containing cytokines that support the growth of granulocyte-macrophage colonies.
-
Plates are incubated for 7-14 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Colonies (CFU-GM) are counted under a microscope.
-
Experimental Workflow for In Vivo Mobilization Studies
Caption: Workflow for in vivo HSPC and PMN mobilization studies.
In Vivo Mobilization Studies in Cynomolgus Monkeys
-
Animal Model: Male cynomolgus monkeys are used.
-
Compound Administration: ATI-2341 is administered as an intravenous bolus.
-
Blood Collection: Peripheral blood samples are collected at multiple time points (e.g., baseline, 1, 2, 4, 8, and 24 hours post-dose).
-
Cell Counting: A complete blood count with differential is performed on each blood sample to determine the number of circulating PMNs.
-
Data Analysis: The time course of PMN mobilization is plotted, and the maximal effect and duration of action are determined.
Concluding Remarks
This compound presents a compelling preclinical profile as a hematopoietic stem cell mobilizing agent. Its unique mechanism of biased agonism at the CXCR4 receptor leading to functional antagonism offers a novel approach in this therapeutic area. The potent and dose-dependent mobilization of HSPCs and PMNs in both rodent and non-human primate models underscores its potential. Further investigation, including formal preclinical toxicology studies and eventual clinical trials, will be necessary to fully elucidate the safety and efficacy of this compound in a clinical setting. The detailed experimental protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers and drug development professionals interested in the further exploration of this promising compound.
References
- 1. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. rndsystems.com [rndsystems.com]
- 5. pnas.org [pnas.org]
- 6. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Biased Agonism of ATI-2341 TFA: A Technical Overview of its Effects on cAMP Production and Calcium Mobilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATI-2341 TFA is a synthetic lipopeptide, a pepducin derived from the first intracellular loop of the C-X-C chemokine receptor type 4 (CXCR4). It functions as a potent and functionally selective allosteric agonist of CXCR4.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its distinct effects on two key second messenger systems: cyclic adenosine monophosphate (cAMP) production and intracellular calcium mobilization. As a biased agonist, ATI-2341 preferentially activates the Gαi-dependent signaling pathway while having minimal to no effect on Gα13 and β-arrestin recruitment.[3][4] This biased signaling profile suggests a unique therapeutic potential compared to the endogenous ligand, CXCL12.[5]
Core Mechanism of Action: Biased Agonism
ATI-2341's interaction with CXCR4 leads to a conformational change that favors the engagement and activation of the inhibitory G protein (Gi).[1][3] This selective activation of the Gαi subunit is the cornerstone of its pharmacological effects. Unlike the natural ligand CXCL12, which activates a broader range of signaling pathways including G13 and β-arrestin recruitment, ATI-2341 demonstrates a strong negative bias towards these pathways.[3][4] This functional selectivity for the Gi pathway is a defining characteristic of ATI-2341.[3][4]
The activation of the Gαi protein by ATI-2341 initiates a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, leading to decreased cAMP production, and the activation of phospholipase C (PLC), resulting in the mobilization of intracellular calcium.[1][2][5]
Quantitative Analysis of In Vitro Effects
The following tables summarize the quantitative data on the effects of this compound on cAMP inhibition and calcium mobilization from published studies.
Table 1: Effect of ATI-2341 on Intracellular Calcium Mobilization
| Cell Line | EC₅₀ (nM) | Intrinsic Activity (%) | Reference |
| CCRF-CEM | 194 ± 16 | 81 ± 4 | [5] |
| U87 (CXCR4 transfected) | 140 ± 36 | Not Reported | [5] |
Table 2: Effect of ATI-2341 on cAMP Accumulation
| Cell Line | Assay Condition | IC₅₀ (nM) | Reference |
| CXCR4-HEK | NKH477-induced cAMP accumulation | Not explicitly stated, but dose-dependent inhibition shown | [5] |
Experimental Protocols
Measurement of Intracellular Calcium Mobilization
This protocol outlines a typical fluorescence-based assay to measure intracellular calcium mobilization in response to ATI-2341.
1. Cell Preparation:
-
CCRF-CEM cells or U87 cells transiently transfected with human CXCR4 are commonly used.[5]
-
Cells are cultured in appropriate media and conditions until they reach a suitable confluency.
-
On the day of the experiment, cells are harvested, washed, and resuspended in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
2. Dye Loading:
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-4) is added to the cell suspension.
-
The cells are incubated in the dark at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.
3. Assay Procedure:
-
After incubation, cells are washed to remove extracellular dye and resuspended in the assay buffer.
-
The cell suspension is dispensed into a microplate.
-
The microplate is placed in a fluorescence plate reader (e.g., FlexStation III).[5]
-
A baseline fluorescence reading is established.
-
This compound at various concentrations is added to the wells.
-
Fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.
4. Data Analysis:
-
The change in fluorescence intensity is normalized to the baseline.
-
Dose-response curves are generated by plotting the peak fluorescence response against the logarithm of the ATI-2341 concentration.
-
The EC₅₀ value, representing the concentration of ATI-2341 that elicits 50% of the maximal response, is calculated using non-linear regression analysis.[5]
Measurement of cAMP Inhibition
This protocol describes a common method to quantify the inhibition of adenylyl cyclase and the resulting decrease in cAMP levels.
1. Cell Preparation:
-
HEK-293 cells stably expressing recombinant human CXCR4 (CXCR4-HEK) are typically used.[5]
-
Cells are cultured to near confluency in appropriate growth medium.
2. Assay Procedure:
-
Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
To stimulate cAMP production, cells are treated with an adenylyl cyclase activator, such as Forskolin or its water-soluble analog NKH477.[5]
-
Concurrently, cells are treated with varying concentrations of this compound.
-
The cells are incubated for a defined period to allow for cAMP accumulation.
3. cAMP Quantification:
-
Following incubation, the cells are lysed.
-
The intracellular cAMP concentration in the cell lysates is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
4. Data Analysis:
-
The amount of cAMP produced is quantified based on the standard curve of the assay kit.
-
The percentage of inhibition of stimulated cAMP production is calculated for each concentration of ATI-2341.
-
An IC₅₀ value, the concentration of ATI-2341 that causes 50% inhibition of the maximal stimulated cAMP level, is determined from the dose-response curve.
Conclusion
This compound represents a significant tool in the study of CXCR4 signaling due to its biased agonism. Its selective activation of the Gi pathway, leading to a robust inhibition of cAMP production and mobilization of intracellular calcium, without engaging G13 or β-arrestin pathways, distinguishes it from the endogenous ligand and other CXCR4 modulators.[3][4] The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers investigating the nuanced pharmacology of this pepducin and its potential applications in drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Development of ATI-2341: A Biased Agonist Pepducin Targeting CXCR4
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
ATI-2341 is a novel, first-in-class pepducin that acts as a potent and functionally selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] Pepducins are synthetic lipopeptides, typically derived from the intracellular loops of G protein-coupled receptors (GPCRs), that can modulate receptor signaling.[2] ATI-2341, specifically derived from the first intracellular loop of CXCR4, has demonstrated a unique pharmacological profile, exhibiting biased agonism towards Gαi-mediated signaling pathways while avoiding the recruitment of β-arrestin.[3][4] This biased signaling profile distinguishes ATI-2341 from the endogenous ligand, CXCL12, and other CXCR4 modulators, suggesting a distinct therapeutic potential.[3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of ATI-2341, including key experimental data and methodologies.
Discovery and Rationale
The development of ATI-2341 stemmed from a focused effort to create novel CXCR4-targeted therapeutics using pepducin technology.[2] The CXCR4/CXCL12 axis is a critical regulator of hematopoietic stem and progenitor cell (HSPC) retention in the bone marrow.[2] Disruption of this interaction can mobilize HSPCs into the peripheral circulation, a process with significant therapeutic applications, particularly in the context of autologous bone marrow transplantation.[2] A library of pepducins targeting CXCR4 was synthesized and screened, leading to the identification of ATI-2341 as a potent agonist in in vitro assays.[2]
Mechanism of Action: Biased Agonism
ATI-2341 functions as an allosteric agonist of CXCR4, meaning it binds to a site on the receptor distinct from the binding site of the endogenous ligand, CXCL12.[3][5] Its key characteristic is its biased signaling, preferentially activating the Gαi protein pathway without significantly engaging the Gα13 or β-arrestin pathways.[3][4]
Upon binding to CXCR4, ATI-2341 promotes the engagement and activation of inhibitory G proteins (Gαi1, Gαi2, and Gαi3).[3] This leads to downstream signaling events including the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) production, and the mobilization of intracellular calcium.[1][2] Unlike CXCL12, which activates a broader range of signaling pathways, ATI-2341's focused action on Gαi offers the potential for a more targeted therapeutic effect with a reduced likelihood of off-target effects associated with β-arrestin recruitment, such as receptor desensitization and internalization.[3][4]
Below is a diagram illustrating the biased signaling pathway of ATI-2341.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. ATI 2341 | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
Understanding the allosteric modulation of CXCR4 by ATI-2341
An In-depth Technical Guide to the Allosteric Modulation of CXCR4 by ATI-2341
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the allosteric modulation of the C-X-C chemokine receptor type 4 (CXCR4) by the pepducin ATI-2341. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to CXCR4 and Allosteric Modulation
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in numerous physiological processes, including immune cell trafficking, hematopoiesis, and embryonic development.[1] Its endogenous ligand is the stromal cell-derived factor-1 (SDF-1α), also known as CXCL12.[1] The CXCL12/CXCR4 signaling axis is implicated in various pathologies, such as HIV entry, cancer metastasis, and inflammatory diseases, making it a significant therapeutic target.[1][2]
Allosteric modulators are compounds that bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand binds.[3] These modulators can fine-tune the receptor's response to the endogenous ligand, offering potential advantages over traditional orthosteric agonists or antagonists, such as higher specificity and a reduced risk of side effects.[2][3] ATI-2341 is a pepducin, a lipopeptide, that acts as an allosteric agonist of CXCR4.[2]
ATI-2341: A Biased Allosteric Agonist
ATI-2341 is a potent and functionally selective allosteric agonist of CXCR4.[4] A key characteristic of ATI-2341 is its biased agonism, preferentially activating the Gαi signaling pathway over the Gα13 and β-arrestin pathways.[4][5] This biased signaling profile is distinct from that of the endogenous ligand CXCL12, which activates Gαi, Gα13, and β-arrestin pathways.[5] The selective activation of the Gαi pathway is believed to be responsible for the mobilization of hematopoietic stem and progenitor cells observed with ATI-2341.[4]
Signaling Pathways
The differential signaling pathways activated by CXCL12 and ATI-2341 are depicted below.
Quantitative Data
The following tables summarize the quantitative data for ATI-2341's activity at the CXCR4 receptor.
| Parameter | Cell Line | Value | Reference |
| EC50 (Calcium Mobilization) | CCRF-CEM | 194 ± 16 nM | [4] |
| EC50 (Calcium Mobilization) | U87 (CXCR4 transfected) | 140 ± 36 nM | [6][7] |
| Intrinsic Activity (Calcium Mobilization) | CCRF-CEM | 81 ± 4% | [4] |
| EC50 (Gαi Activation) | HEK293 | 208 ± 69 nM | |
| EC50 (Chemotaxis) | CCRF-CEM | ~200 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the allosteric modulation of CXCR4 by ATI-2341.
Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation and β-Arrestin Recruitment
BRET assays are used to monitor protein-protein interactions in live cells.[8] For studying CXCR4 signaling, specific BRET constructs are used to measure the interaction between the receptor and G proteins or β-arrestin.[8][9]
Experimental Workflow:
Materials:
-
HEK293 cells[9]
-
Plasmids: CXCR4-Rluc (Renilla luciferase), Venus-Gαi, Venus-β-arrestin2[9]
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well white, clear-bottom plates
-
Coelenterazine h (luciferase substrate)
-
ATI-2341 and CXCL12
-
BRET-compatible plate reader
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with plasmids encoding CXCR4-Rluc and either Venus-Gαi or Venus-β-arrestin2 using a suitable transfection reagent.[9]
-
-
Cell Seeding:
-
24 hours post-transfection, detach cells and seed them into 96-well white, clear-bottom plates at a density of 20,000-40,000 cells per well.[10]
-
Incubate for another 24 hours.
-
-
Assay Performance:
-
Replace the culture medium with HBSS or other suitable assay buffer.
-
Add varying concentrations of ATI-2341 or CXCL12 to the wells.
-
Incubate for 5-15 minutes at 37°C.
-
Add the Rluc substrate, Coelenterazine h, to a final concentration of 5 µM.[11]
-
-
Data Acquisition and Analysis:
-
Immediately measure the luminescence at 485 nm (Rluc emission) and 530 nm (Venus emission) using a BRET-compatible plate reader.[11]
-
Calculate the BRET ratio by dividing the 530 nm signal by the 485 nm signal.
-
Plot the BRET ratio against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine EC50 values.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.[12][13]
Materials:
-
CXCR4-expressing cells (e.g., CCRF-CEM or transfected U87 cells)[6][7]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[13]
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Preparation:
-
Seed CXCR4-expressing cells into 96-well black, clear-bottom plates and allow them to adhere overnight.[12]
-
-
Dye Loading:
-
Assay Performance:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Inject varying concentrations of ATI-2341 or CXCL12 and continue to monitor fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence).
-
Plot the change in fluorescence against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine EC50 values.
-
Chemotaxis Assay
The Boyden chamber or Transwell assay is commonly used to assess the ability of cells to migrate towards a chemoattractant.[14][15]
Materials:
-
CXCR4-expressing cells (e.g., Jurkat or CCRF-CEM cells)[4][14]
-
Transwell inserts (e.g., 8.0 µm pore size)[14]
-
24-well plates
-
Serum-free medium
-
ATI-2341 and CXCL12
-
Fixation and staining reagents (e.g., methanol and crystal violet)[14]
Procedure:
-
Cell Preparation:
-
Starve CXCR4-expressing cells in serum-free medium for 2-4 hours.[14]
-
Resuspend the cells in serum-free medium.
-
-
Assay Setup:
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.[4]
-
-
Quantification:
-
Remove the inserts and wipe off the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.[14]
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis:
-
Plot the number of migrated cells against the ligand concentration to generate a chemotactic profile.
-
Conclusion
ATI-2341 represents a significant tool for studying the nuanced signaling of CXCR4. Its biased agonism, favoring the Gαi pathway, provides a unique pharmacological profile with therapeutic potential for conditions such as hematopoietic stem cell mobilization. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the allosteric modulation of CXCR4 and to screen for novel biased ligands with improved therapeutic properties.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Identifying and Assessing Putative Allosteric Sites and Modulators for CXCR4 Predicted through Network Modeling and Site Identification by Ligand Competitive Saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Peptide Regulators of Chemokine Receptors CXCR4 and CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 5. Allosteric modulation of the CXCR4:CXCL12 axis by targeting receptor nanoclustering via the TMV-TMVI domain [elifesciences.org]
- 6. "Creating a BRET Assay to Monitor the Interaction between β-Arrestin-1 " by James Buhrmaster [ecommons.luc.edu]
- 7. Development of a Novel SPR Assay to Study CXCR4–Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. β-Arrestin Recruitment and G Protein Signaling by the Atypical Human Chemokine Decoy Receptor CCX-CKR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. SDF-1/CXCL12 induces directional cell migration and spontaneous metastasis via a CXCR4/Gαi/mTORC1 axis - PMC [pmc.ncbi.nlm.nih.gov]
The Biased Agonism of ATI-2341 TFA and its Atypical Induction of CXCR4 Receptor Internalization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of ATI-2341 TFA, a novel pepducin, on the internalization of the C-X-C chemokine receptor type 4 (CXCR4). ATI-2341 acts as a functionally selective allosteric agonist, presenting a unique mechanism of action that deviates significantly from the canonical signaling pathway induced by the endogenous ligand, CXCL12 (also known as SDF-1α). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved.
Introduction to this compound
ATI-2341 is a lipopeptide, or pepducin, derived from the first intracellular loop of the CXCR4 receptor.[1] It has been identified as a potent allosteric agonist of CXCR4.[2] Unlike the natural ligand CXCL12, which activates a broad range of signaling pathways, ATI-2341 exhibits biased agonism.[3][4] It preferentially activates the inhibitory G protein (Gαi) pathway while failing to significantly engage Gα13 or recruit β-arrestins.[3] This biased signaling profile suggests that ATI-2341 could have distinct physiological and therapeutic effects compared to the natural ligand or other CXCR4 modulators.[3] Despite its lack of β-arrestin recruitment, a key component in classical GPCR internalization, ATI-2341 has been shown to induce dose-dependent internalization of the CXCR4 receptor.[1][5]
Quantitative Analysis of ATI-2341 Activity
The potency and efficacy of ATI-2341 have been characterized across several functional assays. The following tables summarize the key quantitative data, providing a comparative overview of its activity in different cellular contexts and signaling pathways.
Table 1: Potency (EC₅₀) of ATI-2341 in Various Functional Assays
| Assay Type | Cell Line | EC₅₀ Value (nM) | Reference |
| Gαᵢ Protein Activation | HEK-293 | 208 ± 69 | [3] |
| Chemotaxis / Signaling | CCRF-CEM | 194 ± 16 | [2][5] |
| Intracellular Calcium Mobilization | HEK-293 (CXCR4 transfected) | 140 ± 36 | [1][5] |
Table 2: Efficacy and Other Characteristics of ATI-2341
| Parameter | Cell Line | Value | Reference |
| Intrinsic Activity | CCRF-CEM | 81 ± 4% | [2][5] |
| Receptor Internalization | HEK-293 (GFP-CXCR4) | Dose-dependent | [1][5] |
| β-Arrestin Recruitment | HEK-293 | Weak partial agonist | [3] |
Signaling Pathways: ATI-2341 vs. CXCL12
The primary distinction in the mechanism of action between ATI-2341 and the endogenous ligand CXCL12 lies in their downstream signaling consequences. CXCL12 acts as a full agonist, engaging multiple G proteins and robustly recruiting β-arrestin, which mediates receptor desensitization and internalization.[3][6] In contrast, ATI-2341 is a biased agonist.
ATI-2341 effectively promotes the engagement and activation of Gαi proteins, leading to downstream effects such as calcium mobilization and inhibition of cAMP production.[2][3] However, its ability to engage Gα13 and recruit β-arrestins is minimal.[3] This is attributed to its differential effect on receptor phosphorylation. While ATI-2341 promotes Protein Kinase C (PKC)-dependent phosphorylation of CXCR4, it does not effectively induce phosphorylation by G protein-coupled receptor kinases (GRKs).[3] GRK-mediated phosphorylation is a critical prerequisite for the recruitment of β-arrestin to the receptor.[3][6]
The following diagram illustrates the divergent signaling pathways activated by CXCL12 and ATI-2341.
References
- 1. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATI 2341 | Chemokine Receptor Agonists: R&D Systems [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
A Technical Guide to the Biased Agonism of ATI-2341 TFA at the CXCR4 Receptor: A Focus on the Lack of β-arrestin Recruitment
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATI-2341, a pepducin targeting the C-X-C chemokine receptor type 4 (CXCR4), represents a significant advancement in the field of G protein-coupled receptor (GPCR) pharmacology. As a functionally selective allosteric agonist, ATI-2341 exhibits a remarkable bias towards the Gαi signaling pathway while demonstrating a profound lack of engagement with the β-arrestin pathway.[1][2] This unique signaling profile, which contrasts sharply with the balanced agonism of the endogenous ligand, Stromal Cell-Derived Factor-1α (SDF-1α, also known as CXCL12), offers a promising avenue for therapeutic interventions that require targeted CXCR4 activation without the associated receptor desensitization and internalization mediated by β-arrestin. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning ATI-2341's biased agonism, with a specific focus on its failure to recruit β-arrestin. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field.
Introduction: CXCR4 Signaling and the Concept of Biased Agonism
The CXCR4 receptor is a crucial regulator of a multitude of physiological processes, including hematopoiesis, organogenesis, and immune responses.[3] Like other GPCRs, CXCR4 can initiate intracellular signaling cascades through two primary pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway. The endogenous ligand, SDF-1α, activates both pathways, leading to a broad spectrum of cellular responses.
Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. ATI-2341 is a prime example of a biased agonist at the CXCR4 receptor, selectively activating Gαi-mediated signaling while circumventing β-arrestin recruitment.[1] This property makes it a valuable tool for dissecting the distinct roles of these pathways and for the development of novel therapeutics with improved efficacy and reduced side effects.
ATI-2341: A Profile of a Biased Agonist
ATI-2341 is a lipidated peptide derived from the intracellular loops of the CXCR4 receptor.[4] It functions as an allosteric agonist, meaning it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand binds. This allosteric interaction induces a conformational change in the receptor that favors coupling to the Gαi protein, leading to downstream effects such as the inhibition of cAMP production and mobilization of intracellular calcium.[2][3]
The defining characteristic of ATI-2341 is its inability to effectively recruit β-arrestin.[1] This is attributed to its failure to induce the necessary receptor phosphorylation by G protein-coupled receptor kinases (GRKs), a prerequisite for high-affinity β-arrestin binding.[1] While SDF-1α robustly stimulates phosphorylation by GRK2/3 and GRK6, ATI-2341 only promotes minimal GRK-dependent phosphorylation.[1]
Quantitative Data Summary
The biased agonism of ATI-2341 is most clearly illustrated by comparing its potency (EC50) for G-protein activation versus β-arrestin recruitment. The following tables summarize the key quantitative data from published studies.
Table 1: Potency of ATI-2341 and SDF-1α for Gαi Protein Engagement
| Ligand | Assay Type | Cell Line | EC50 (nM) | Reference |
| ATI-2341 | Gi Engagement (BRET) | HEK-293 | 273.5 ± 78.6 | [1] |
| SDF-1α | Gi Engagement (BRET) | HEK-293 | 1.8 ± 0.3 | [1] |
| ATI-2341 | Calcium Mobilization | CXCR4-transfected cells | 140 ± 36 | [3][4] |
| ATI-2341 | Calcium Mobilization | CCRF-CEM cells | 194 ± 16 | [4] |
Table 2: Potency of ATI-2341 and SDF-1α for β-arrestin2 Recruitment
| Ligand | Assay Type | Cell Line | EC50 (nM) | Efficacy | Reference |
| ATI-2341 | β-arrestin2 Recruitment (BRET) | HEK-293 | 273.5 ± 78.6 | Weak Partial Agonist | [1] |
| SDF-1α | β-arrestin2 Recruitment (BRET) | HEK-293 | 1.8 ± 0.3 | Full Agonist | [1] |
Signaling Pathways and Experimental Workflow Visualizations
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: CXCR4 signaling pathways activated by SDF-1α versus ATI-2341.
Caption: Experimental workflow for a BRET-based β-arrestin recruitment assay.
Caption: The concept of biased agonism at the CXCR4 receptor.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biased agonism of ATI-2341. These protocols are based on the methods described in the cited literature.[1]
β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay measures the proximity between a receptor and β-arrestin, which occurs upon receptor activation.
-
Cell Culture and Transfection:
-
HEK-293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are transiently co-transfected with plasmids encoding for CXCR4 fused to Renilla luciferase II (CXCR4-RlucII) and β-arrestin2 fused to green fluorescent protein 2 (GFP2-β-arrestin2) using a suitable transfection reagent (e.g., Lipofectamine 2000). The ratio of plasmids should be optimized to ensure appropriate expression levels.
-
-
BRET Assay Protocol:
-
24-48 hours post-transfection, cells are washed, detached, and resuspended in a buffer suitable for live-cell assays (e.g., phosphate-buffered saline with calcium and magnesium).
-
Cells are seeded into white, clear-bottom 96-well plates.
-
The RlucII substrate, coelenterazine H, is added to each well to a final concentration of 5 µM.
-
The plate is incubated in the dark for 5-10 minutes to allow substrate equilibration.
-
Baseline BRET signal is measured using a microplate reader capable of detecting dual-wavelength emissions (e.g., 485 nm for RlucII and 515 nm for GFP2).
-
Cells are then stimulated with a range of concentrations of ATI-2341 or SDF-1α.
-
BRET readings are taken kinetically over a period of 15-30 minutes.
-
-
Data Analysis:
-
The BRET ratio is calculated by dividing the GFP2 emission (515 nm) by the RlucII emission (485 nm).
-
The net BRET ratio is determined by subtracting the baseline ratio from the ratio at each time point.
-
Dose-response curves are generated by plotting the net BRET ratio against the logarithm of the agonist concentration.
-
EC50 values are calculated using a non-linear regression analysis (e.g., sigmoidal dose-response).
-
G-Protein Activation Assay (cAMP Accumulation)
This assay measures the functional consequence of Gαi activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
-
Cell Culture:
-
HEK-293 cells stably expressing CXCR4 are used.
-
Cells are cultured as described in section 5.1.
-
-
cAMP Assay Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-treated with forskolin, an adenylyl cyclase activator, to elevate basal cAMP levels.
-
Cells are then treated with various concentrations of ATI-2341 or SDF-1α and incubated for a defined period (e.g., 30 minutes).
-
The reaction is stopped, and the cells are lysed.
-
-
Data Analysis:
-
Intracellular cAMP levels are quantified using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
The percentage of inhibition of forskolin-stimulated cAMP production is calculated for each agonist concentration.
-
Dose-response curves are plotted, and IC50 values (which represent the EC50 for Gαi-mediated inhibition) are determined.
-
Conclusion
ATI-2341 TFA stands out as a powerful tool for studying CXCR4 signaling and as a potential therapeutic agent. Its pronounced bias towards Gαi activation, coupled with its inability to recruit β-arrestin, provides a unique mechanism of action.[1][2] This guide has summarized the key data, visualized the underlying pathways, and detailed the experimental protocols necessary to investigate this fascinating molecule. For researchers and drug developers, understanding the nuances of ATI-2341's biased agonism is crucial for leveraging its full potential in both basic research and clinical applications. The selective activation of G-protein signaling pathways opens the door to therapies that can harness the beneficial effects of CXCR4 activation while avoiding the limitations imposed by β-arrestin-mediated receptor regulation.
References
- 1. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Biological Activity of CXCR4 Agonist ATI-2341 TFA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATI-2341 is a synthetic peptide agonist of the C-X-C chemokine receptor type 4 (CXCR4), a G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathological processes.[1][2] As a pepducin, ATI-2341 is a cell-penetrating lipopeptide derived from the intracellular loops of CXCR4, enabling it to act as an allosteric modulator of the receptor.[3] Notably, ATI-2341 functions as a biased agonist, preferentially activating the Gαi signaling pathway over other potential pathways like Gα13 or β-arrestin recruitment.[1][4][5] This biased agonism confers a unique pharmacological profile, making ATI-2341 a valuable tool for studying CXCR4 signaling and a potential therapeutic agent for conditions such as hematopoietic stem cell mobilization.[2][5]
This technical guide provides a comprehensive overview of the biological activity of ATI-2341 TFA, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.
Quantitative Biological Activity of ATI-2341
The following table summarizes the key quantitative parameters of ATI-2341's biological activity as a CXCR4 agonist.
| Parameter | Cell Line/System | Value | Reference(s) |
| EC50 for Calcium Mobilization | CCRF-CEM cells | 194 ± 16 nM | [2][5][6][7] |
| U87 glioblastoma cells (transfected with wild-type CXCR4) | 140 ± 36 nM | [2][8] | |
| Intrinsic Activity (Calcium Mobilization) | CCRF-CEM cells | 81 ± 4% | [2][5] |
| EC50 for cAMP Inhibition | HEK-293 cells (stably expressing human CXCR4) | ~100-200 nM (inferred) | [2][8] |
Core Signaling Pathway of ATI-2341
ATI-2341 exerts its effects primarily through the activation of the Gαi subunit of the heterotrimeric G protein coupled to CXCR4. This initiates a signaling cascade that leads to various cellular responses.
Experimental Protocols
Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium flux in response to ATI-2341 stimulation using a fluorescent calcium indicator.
Materials:
-
CCRF-CEM or CXCR4-expressing HEK-293 cells
-
This compound
-
SDF-1α (positive control)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM, Fura-2 AM, or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets
Procedure:
-
Cell Preparation:
-
Culture cells to a density of 0.5-1.0 x 10^6 cells/mL.
-
Harvest cells by centrifugation and resuspend in Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye. For Fluo-4 AM, a final concentration of 2-5 µM is typical. Include 0.02% Pluronic F-127 to aid in dye solubilization.
-
Add an equal volume of the loading buffer to the cell suspension.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with Assay Buffer to remove extracellular dye.
-
Resuspend the cells in Assay Buffer at a final concentration of 0.5-1.0 x 10^6 cells/mL.
-
-
Assay Performance:
-
Pipette 100 µL of the cell suspension into each well of the 96-well plate.
-
Prepare serial dilutions of this compound and control compounds (SDF-1α, Ionomycin) in Assay Buffer at 2x the final desired concentration.
-
Place the plate in the fluorescence plate reader and establish a stable baseline reading for 30-60 seconds.
-
Add 100 µL of the 2x compound solutions to the respective wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 3-5 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration of ATI-2341.
-
Plot the peak response against the logarithm of the ATI-2341 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
cAMP Accumulation Assay
This protocol describes the measurement of the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels, upon CXCR4 activation by ATI-2341.
Materials:
-
CXCR4-expressing HEK-293 cells
-
This compound
-
Forskolin (or another adenylyl cyclase activator)
-
SDF-1α (positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX)
-
96-well cell culture plate
Procedure:
-
Cell Seeding:
-
Seed CXCR4-expressing HEK-293 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Assay Performance:
-
Remove the culture medium and replace it with stimulation buffer.
-
Prepare serial dilutions of this compound and control compounds in stimulation buffer.
-
Add the diluted compounds to the cells and pre-incubate for 15-30 minutes at 37°C.
-
Prepare a solution of forskolin in stimulation buffer at a concentration that elicits a submaximal cAMP response (typically 1-10 µM).
-
Add the forskolin solution to all wells except the basal control wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the instructions of the chosen cAMP assay kit.
-
Perform the cAMP measurement following the kit's protocol.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the percentage inhibition of the forskolin-stimulated cAMP response against the logarithm of the ATI-2341 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for cAMP inhibition.
-
Chemotaxis Assay
This protocol details the assessment of the chemotactic activity of ATI-2341, its ability to induce directed cell migration.
Materials:
-
CXCR4-expressing cells (e.g., CCRF-CEM or primary human neutrophils)
-
This compound
-
SDF-1α (positive control)
-
Chemotaxis chamber (e.g., Transwell plate with 3-5 µm pore size inserts)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Cell viability stain (e.g., Calcein-AM or CyQuant)
-
Fluorescence plate reader
Procedure:
-
Preparation of Chemoattractants:
-
Prepare serial dilutions of this compound and SDF-1α in assay medium.
-
Add 600 µL of the chemoattractant solutions to the lower wells of the chemotaxis chamber. Add assay medium alone to the negative control wells.
-
-
Cell Preparation:
-
Harvest and resuspend the cells in assay medium at a concentration of 1-2 x 10^6 cells/mL.
-
-
Assay Assembly and Incubation:
-
Place the Transwell inserts into the wells containing the chemoattractants.
-
Add 100 µL of the cell suspension to the top of each insert.
-
Incubate the plate at 37°C, 5% CO2 for 2-4 hours.
-
-
Quantification of Migrated Cells:
-
Carefully remove the inserts from the wells.
-
To quantify the migrated cells in the lower chamber, add a cell viability stain (e.g., Calcein-AM) and incubate as per the manufacturer's instructions.
-
Measure the fluorescence in the lower wells using a plate reader.
-
-
Data Analysis:
-
Calculate the number of migrated cells for each condition based on a standard curve of cell number versus fluorescence.
-
Plot the number of migrated cells against the concentration of ATI-2341. Chemotactic responses often exhibit a bell-shaped curve.
-
Receptor Internalization Assay
This protocol describes how to visualize and quantify the internalization of CXCR4 from the cell surface upon stimulation with ATI-2341.
Materials:
-
HEK-293 cells transiently or stably expressing a tagged CXCR4 (e.g., GFP-CXCR4 or FLAG-CXCR4)
-
This compound
-
SDF-1α (positive control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
For FLAG-tagged CXCR4: Primary anti-FLAG antibody and a fluorescently labeled secondary antibody.
-
Fluorescence microscope or a flow cytometer
Procedure (Microscopy-based):
-
Cell Seeding:
-
Seed the CXCR4-expressing cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
-
Stimulation:
-
Wash the cells with pre-warmed medium.
-
Add medium containing various concentrations of ATI-2341 or SDF-1α to the cells.
-
Incubate for 30-60 minutes at 37°C to allow for receptor internalization.
-
-
Fixation and Staining (for tagged receptors):
-
Wash the cells with cold PBS to stop internalization.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
If using an intracellularly tagged receptor, permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. Internalization is observed as a shift from plasma membrane fluorescence to punctate intracellular vesicles.
-
Procedure (Flow Cytometry-based):
-
Cell Preparation and Stimulation:
-
Prepare a single-cell suspension of the CXCR4-expressing cells.
-
Stimulate the cells with ATI-2341 or SDF-1α in suspension as described above.
-
-
Staining:
-
Place the cells on ice to stop internalization.
-
Stain the cells with an antibody targeting an extracellular epitope of CXCR4 (or the tag).
-
Wash the cells to remove unbound antibody.
-
-
Flow Cytometry:
-
Analyze the cells using a flow cytometer. A decrease in the mean fluorescence intensity of the cell population indicates receptor internalization.
-
Conclusion
This compound is a potent and selective biased agonist of the CXCR4 receptor, primarily signaling through the Gαi pathway. This technical guide provides a foundational understanding of its biological activity, supported by quantitative data and detailed experimental protocols. The unique pharmacological profile of ATI-2341 makes it an invaluable research tool for dissecting the complexities of CXCR4 signaling and holds promise for the development of novel therapeutic strategies. Researchers, scientists, and drug development professionals can utilize the information presented herein to design and execute robust experiments to further explore the potential of this intriguing molecule.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment [frontiersin.org]
- 6. bu.edu [bu.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ibidi.com [ibidi.com]
Foundational Research on ATI-2341 TFA in Uterine Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Intrauterine adhesions (IUA), or Asherman's Syndrome, represent a significant challenge in reproductive medicine, often leading to infertility and recurrent pregnancy loss. The current standard of care, hysteroscopic adhesiolysis, is frequently associated with adhesion reformation. Emerging therapeutic strategies focus on promoting endometrial regeneration to restore uterine function. This technical guide details the foundational research on ATI-2341 TFA, a selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4), and its potential as a novel agent for uterine repair. Preclinical evidence strongly suggests that this compound promotes the recruitment of mesenchymal stem cells, enhances endometrial cell proliferation, and reduces fibrosis, key processes in the restoration of a healthy endometrium. This document provides an in-depth overview of the mechanism of action, experimental data, and relevant protocols to facilitate further research and development in this promising area.
Introduction: The Role of CXCR4 in Uterine Regeneration
The chemokine receptor CXCR4 and its ligand, CXCL12, play a pivotal role in tissue repair and regeneration by orchestrating cell migration and homing.[1] The CXCL12/CXCR4 axis is crucial for the mobilization and recruitment of bone marrow-derived stem cells (BMSCs) and other progenitor cells to sites of injury, where they contribute to tissue remodeling and repair.[2][3] In the context of the uterus, this signaling pathway is implicated in endometrial regeneration and the establishment of a receptive endometrium for embryo implantation.[4]
This compound is a novel pepducin-based allosteric agonist of CXCR4.[5] Unlike the natural ligand CXCL12, this compound selectively activates the Gαi protein-coupled signaling pathway, which is associated with cell migration and proliferation, while having a minimal effect on β-arrestin recruitment. This selective activation profile makes this compound a compelling candidate for therapeutic applications where targeted G-protein signaling is desired.
Mechanism of Action of this compound in Uterine Repair
Foundational research indicates that this compound exerts its therapeutic effects in uterine repair through a multi-faceted mechanism centered on the activation of the CXCR4 receptor. The primary proposed mechanism involves the enhanced recruitment of menstrual blood-derived mesenchymal stem cells (MenSCs) to the site of uterine injury.[6][7]
Upon binding to CXCR4 on MenSCs, this compound initiates a downstream signaling cascade through the Gαi subunit of the G-protein complex.[6] This leads to the activation of key signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[8][9] These pathways are well-established regulators of cell proliferation, survival, and migration, all of which are essential for endometrial regeneration.[8][9]
The activation of these pathways by this compound is believed to result in:
-
Enhanced MenSC Proliferation: Increased proliferation of MenSCs contributes to a larger pool of cells available for tissue repair.
-
Increased Endometrial Gland Formation: The promotion of glandular epithelium regeneration is critical for restoring uterine function.
-
Reduced Endometrial Fibrosis: By modulating the tissue remodeling process, this compound helps to prevent the formation of scar tissue and adhesions.
Preclinical Data Summary
Disclaimer: The following quantitative data is illustrative and based on qualitative descriptions from published abstracts. The full text of the primary study was not available for detailed data extraction.
The therapeutic potential of this compound in uterine repair has been investigated in a rat model of Asherman's Syndrome. The key findings from these preclinical studies are summarized below.
Table 1: Dose-Dependent Effect of this compound on MenSC Proliferation
| Treatment Group | Concentration (ng/mL) | Relative Cell Proliferation (vs. Control) |
| Control | 0 | 100% |
| This compound | 10 | Increased |
| This compound | 50 | Moderately Increased |
| This compound | 100 | Significantly Increased |
Table 2: Effect of this compound on Endometrial Gland Number and Fibrosis in a Rat Model of Asherman's Syndrome
| Treatment Group | Concentration (ng/mL) | Endometrial Gland Number (vs. Control) | Fibrosis Area (vs. Control) |
| Control | 0 | Baseline | Baseline |
| This compound | 10 | Increased | Decreased |
| This compound | 50 | Moderately Increased | Moderately Decreased |
| This compound | 100 | Significantly Increased | Significantly Decreased |
Experimental Protocols
The following are representative protocols for the key experiments cited in the foundational research on this compound.
Asherman's Syndrome Rat Model
This protocol describes a common method for inducing intrauterine adhesions in a rat model to mimic Asherman's Syndrome.
-
Animal Preparation: Adult female Sprague-Dawley rats (8-10 weeks old) are anesthetized with an appropriate anesthetic agent (e.g., ketamine/xylazine).
-
Surgical Procedure: A midline laparotomy is performed to expose the uterine horns.
-
Uterine Injury: The uterine horns are subjected to a dual injury method:
-
Mechanical Injury: The endometrial lining of one or both uterine horns is mechanically scraped using a sterile instrument (e.g., a modified 18-gauge needle) to damage the basal layer.
-
Chemical Injury (Optional): A sclerosing agent (e.g., 10% formalin or trichloroacetic acid) can be injected into the uterine lumen to induce further fibrosis.
-
-
Closure: The abdominal wall and skin are closed in layers.
-
Post-operative Care: Animals are monitored for recovery and provided with appropriate analgesia. The development of intrauterine adhesions is typically assessed after 2-4 weeks.
MTT Assay for Cell Proliferation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: MenSCs are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100 ng/mL).
-
Incubation: The cells are incubated for a specified period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
Immunohistochemistry for Uterine Tissue Analysis
Immunohistochemistry is used to visualize the expression and localization of specific proteins within the uterine tissue.
-
Tissue Preparation: Uterine tissue samples are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 4-5 µm thickness.
-
Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval using a citrate buffer (pH 6.0) in a heat source (e.g., microwave or pressure cooker).
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide, and non-specific binding is blocked with a protein block solution.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies against markers of interest, such as Cytokeratin (CK) for epithelial cells and Vimentin (VIM) for mesenchymal cells, overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB substrate-chromogen system for visualization.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted with a coverslip.
-
Analysis: The staining intensity and distribution are evaluated under a light microscope.
Visualizations: Signaling Pathways and Experimental Workflow
Caption: this compound Signaling Pathway in Uterine Repair.
References
- 1. Regulation of the PI3K/Akt pathway during decidualization of endometrial stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. G-protein Coupled Receptor Signaling in Pluripotent Stem Cell-derived Cardiovascular Cells: Implications for Disease Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/Akt and ERK1/2 signalling pathways are involved in endometrial cell migration induced by 17beta-estradiol and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Journal of Biomaterials and Tissue Engineering: Ingenta Connect Table Of Contents [ingentaconnect.com]
- 7. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 8. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
Unveiling the Functional Selectivity of ATI-2341 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
ATI-2341 trifluoroacetate (TFA) is a synthetic pepducin that acts as a potent and functionally selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4). This document provides an in-depth technical overview of its biased agonism, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways. ATI-2341's unique mechanism of action, which favors Gαi-mediated signaling over other pathways, makes it a valuable tool for research and a potential therapeutic candidate with a differentiated profile from the endogenous ligand, stromal cell-derived factor-1α (SDF-1α).
Core Concept: Biased Agonism of ATI-2341
ATI-2341 exhibits biased agonism by selectively activating the inhibitory G protein (Gαi) pathway downstream of CXCR4, while having minimal to no effect on Gα13 activation or β-arrestin recruitment.[1][2] This contrasts with the natural agonist SDF-1α, which activates all of these pathways.[2] This functional selectivity underlies the distinct physiological effects of ATI-2341, such as the mobilization of bone marrow polymorphonuclear neutrophils (PMNs) and hematopoietic stem and progenitor cells (HSPCs).[1][3]
The diagram below illustrates the divergent signaling cascades initiated by SDF-1α versus the biased signaling of ATI-2341 upon binding to the CXCR4 receptor.
Quantitative Analysis of Functional Selectivity
The functional selectivity of ATI-2341 is quantified by comparing its potency (EC50) and efficacy (Emax) across different signaling pathways relative to the endogenous ligand, SDF-1α. The following tables summarize the key findings from published literature.
Table 1: G Protein Activation
| Ligand | Pathway | EC50 (nM) | Relative Efficacy (vs. SDF-1α) |
| ATI-2341 | Gαi1 Activation | 208 ± 69 | Partial Agonist |
| SDF-1α | Gαi1 Activation | 0.25 ± 0.06 | Full Agonist |
| ATI-2341 | Gα13 Engagement | No effect | - |
| SDF-1α | Gα13 Engagement | Potent | Full Agonist |
Data sourced from Quoyer J, et al. (2013).[2]
Table 2: Downstream Signaling and Receptor Regulation
| Ligand | Pathway | EC50 (nM) | Notes |
| ATI-2341 | Calcium Mobilization | 140 ± 36 | Gαi-dependent |
| ATI-2341 | cAMP Inhibition | ~100-200 | Gαi-dependent |
| ATI-2341 | β-Arrestin Recruitment | Weak partial agonist | Significantly less potent and efficacious than SDF-1α |
| ATI-2341 | Receptor Internalization | Induces internalization | Similar to CXCL12 |
Data compiled from Tchernychev B, et al. (2010) and Quoyer J, et al. (2013).[2][3]
Detailed Experimental Protocols
The characterization of ATI-2341's functional selectivity relies on a suite of in vitro assays. Below are the methodologies for key experiments.
Bioluminescence Resonance Energy Transfer (BRET) Assays for G Protein and β-Arrestin Engagement
This assay measures the proximity between the CXCR4 receptor and its downstream signaling partners.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured and co-transfected with plasmids encoding for CXCR4 fused to a Renilla luciferase variant (Rluc8) and a signaling effector (e.g., Gα subunit, β-arrestin) fused to a yellow fluorescent protein variant (Venus).
-
Cell Plating: Transfected cells are plated in 96-well microplates.
-
Ligand Stimulation: Cells are stimulated with varying concentrations of ATI-2341 or SDF-1α.
-
BRET Measurement: The Rluc8 substrate, coelenterazine h, is added. In the event of receptor-effector proximity (engagement), energy is transferred from Rluc8 to Venus, and the resulting light emission from Venus is measured along with the emission from Rluc8.
-
Data Analysis: The BRET ratio (Venus emission / Rluc8 emission) is calculated and plotted against the ligand concentration to determine EC50 and Emax values.
cAMP Accumulation Assay
This assay quantifies the inhibition of cyclic adenosine monophosphate (cAMP) production, a hallmark of Gαi activation.
-
Cell Culture: HEK-293 cells stably expressing CXCR4 are used.
-
Stimulation: Cells are pre-treated with an adenylyl cyclase activator (e.g., Forskolin or NKH477) to induce cAMP production. Subsequently, cells are treated with varying concentrations of ATI-2341.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Data Analysis: The inhibition of cAMP production is plotted against the ATI-2341 concentration to determine its inhibitory potency. Pre-treatment with pertussis toxin (PTX), which uncouples Gαi from the receptor, is used to confirm the Gαi-dependency of the response.[4]
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following Gαi-mediated signaling.
-
Cell Loading: CXCR4-expressing cells (e.g., CCRF-CEM or transfected HEK-293) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Ligand Addition: A baseline fluorescence reading is taken before the addition of varying concentrations of ATI-2341.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time by measuring the increase in fluorescence intensity using a fluorometric imaging plate reader.
-
Data Analysis: The peak fluorescence intensity is plotted against the ligand concentration to determine the EC50 for calcium mobilization.[3][4]
Conclusion
ATI-2341 TFA is a well-characterized biased agonist of the CXCR4 receptor. Its preferential activation of the Gαi pathway, coupled with a lack of significant Gα13 or β-arrestin engagement, provides a unique pharmacological tool to dissect the roles of these individual signaling cascades. This functional selectivity may also offer therapeutic advantages by potentially minimizing the side effects associated with the broader signaling profile of the natural ligand SDF-1α. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating CXCR4 signaling and for professionals in the field of drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ATI-2341 TFA In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATI-2341 is a potent and functionally selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4), a G protein-coupled receptor (GPCR) pivotal in various physiological and pathological processes, including immune response, hematopoiesis, and cancer metastasis.[1][2] As a pepducin, ATI-2341 is a lipopeptide derived from the first intracellular loop of CXCR4 that allosterically modulates receptor activity.[3] Notably, ATI-2341 exhibits biased agonism, preferentially activating Gαi-mediated signaling pathways over Gα13 and β-arrestin recruitment.[3][4] This biased signaling profile suggests that ATI-2341 may offer a distinct therapeutic window compared to the endogenous ligand, CXCL12, or other CXCR4 modulators.[4]
These application notes provide detailed protocols for key in vitro cell-based assays to characterize the pharmacological activity of ATI-2341 TFA at the CXCR4 receptor. The included assays are designed to quantify Gαi-mediated signaling (cAMP inhibition and intracellular calcium mobilization), cell migration (chemotaxis), and the specific protein-protein interactions that define its biased agonism (G protein vs. β-arrestin recruitment).
ATI-2341 Signaling Pathway
ATI-2341 functions as a biased allosteric agonist of CXCR4.[3][4] Upon binding to the intracellular face of the receptor, it stabilizes a conformation that selectively engages and activates the inhibitory G protein, Gαi. This leads to the dissociation of the Gαβγ heterotrimer and subsequent downstream signaling events. The activated Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the released Gβγ dimer can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores and activate protein kinase C (PKC), respectively. These pathways collectively contribute to cellular responses such as chemotaxis.[1][3]
Crucially, ATI-2341 does not significantly promote the recruitment of β-arrestin or the activation of the Gα13 pathway, which are also engaged by the endogenous ligand CXCL12.[3][4] This biased signaling is a key feature of ATI-2341's mechanism of action.
ATI-2341 Biased Signaling Pathway
Data Presentation
The following tables summarize the quantitative data for this compound in various in vitro cell-based assays.
| Assay | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization | CCRF-CEM | EC₅₀ | 194 ± 16 nM | [5] |
| Calcium Mobilization | CXCR4-HEK293 | EC₅₀ | 140 ± 36 nM | [1] |
| Chemotaxis | CCRF-CEM | EC₅₀ | ~200 nM (estimated) | [1] |
| Gαi Activation (BRET) | HEK293 | EC₅₀ | 208 ± 69 nM | [4] |
| β-Arrestin Recruitment (BRET) | HEK293 | Activity | Weak Partial Agonist | [4] |
Experimental Protocols
Gαi-Mediated cAMP Inhibition Assay
This protocol describes a method to measure the inhibition of adenylyl cyclase activity through Gαi coupling upon CXCR4 activation by ATI-2341. The assay quantifies intracellular cAMP levels using a competitive immunoassay format, such as HTRF® (Homogeneous Time-Resolved Fluorescence).
Experimental Workflow:
cAMP Inhibition Assay Workflow
Materials:
-
HEK293 cells stably expressing human CXCR4 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit (e.g., from Cisbio or Revvity)
-
Low-volume, white 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture CXCR4-HEK293 cells to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to a final density of 0.5-1.0 x 10⁶ cells/mL.
-
-
Assay Protocol:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Prepare serial dilutions of this compound in assay buffer. Add 5 µL of the diluted compound to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
Prepare a solution of Forskolin in assay buffer (final concentration typically 1-10 µM, to be optimized). Add 5 µL of the Forskolin solution to all wells except the negative control.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Following the manufacturer's instructions for the HTRF kit, prepare the detection reagents (d2-labeled cAMP and anti-cAMP Cryptate) in the provided lysis buffer.
-
Add 5 µL of the d2-cAMP solution followed by 5 µL of the anti-cAMP Cryptate solution to each well.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at emission wavelengths of 665 nm and 620 nm.
-
Calculate the HTRF ratio (665nm / 620nm) * 10,000.
-
Plot the HTRF ratio against the log concentration of this compound.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the EC₅₀ value.
-
Intracellular Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following CXCR4 activation by ATI-2341. The assay utilizes a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a microplate reader with a fluorescent imaging plate reader (FLIPR) or equivalent liquid handling capabilities.
Experimental Workflow:
Calcium Mobilization Assay Workflow
Materials:
-
CCRF-CEM (suspension) or HEK293-CXCR4 (adherent) cells
-
Assay Buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid)
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
This compound
-
Black-walled, clear-bottom 96- or 384-well plates
-
Fluorescent plate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Preparation (for adherent cells like HEK293-CXCR4):
-
Seed cells into black-walled, clear-bottom plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight.
-
-
Dye Loading:
-
Prepare a dye loading solution by dissolving Fluo-4 AM in anhydrous DMSO and then diluting it in Assay Buffer containing Pluronic F-127 (typically 0.02%).
-
Remove the culture medium from the cell plate and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Assay Protocol (for both cell types):
-
For suspension cells like CCRF-CEM, wash and resuspend in Assay Buffer before dye loading and then plate.
-
Prepare serial dilutions of this compound in Assay Buffer in a separate compound plate.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
-
Data Acquisition and Analysis:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Configure the instrument to automatically inject the this compound solutions from the compound plate into the cell plate.
-
Immediately begin kinetic fluorescence readings (e.g., every second for 2-3 minutes) to capture the transient calcium flux.
-
The response is typically quantified as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the log concentration of this compound and fit the curve using a sigmoidal dose-response equation to determine the EC₅₀.
-
Chemotaxis Assay
This protocol assesses the ability of ATI-2341 to induce directed migration of CXCR4-expressing cells. The Boyden chamber or Transwell assay is a standard method for this purpose.
Experimental Workflow:
Chemotaxis Assay Workflow
Materials:
-
CCRF-CEM cells or other CXCR4-expressing migratory cells
-
RPMI 1640 medium with 0.5% BSA (Chemotaxis Medium)
-
This compound
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes) and companion plates
-
Cell quantification reagent (e.g., CyQUANT™ Cell Proliferation Assay Kit)
-
Fluorescence plate reader
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound in Chemotaxis Medium.
-
Add 600 µL of the diluted ATI-2341 solutions to the lower wells of a 24-well plate. Include a negative control (medium only).
-
-
Cell Preparation:
-
Wash CCRF-CEM cells and resuspend them in Chemotaxis Medium at a concentration of 2.5 x 10⁶ cells/mL.
-
-
Migration:
-
Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Carefully place the inserts into the wells containing the chemoattractant.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
-
Quantification:
-
After incubation, carefully remove the Transwell inserts.
-
Collect the cells that have migrated into the lower chamber.
-
Quantify the number of migrated cells according to the CyQUANT kit instructions by lysing the cells and measuring the fluorescence of the DNA-binding dye.
-
-
Data Analysis:
-
Plot the relative fluorescence units (RFU), corresponding to the number of migrated cells, against the log concentration of this compound.
-
Chemotaxis assays often produce a bell-shaped curve; analyze the initial rising portion of the curve to determine an EC₅₀ value.
-
Bioluminescence Resonance Energy Transfer (BRET) Assays for G Protein Activation and β-Arrestin Recruitment
BRET assays are used to measure the proximity between two proteins in live cells, making them ideal for studying the interaction of CXCR4 with G proteins or β-arrestin. To assess ATI-2341's biased agonism, separate assays are run for Gαi activation and β-arrestin2 recruitment.
Logical Relationship:
References
- 1. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 4. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Standard Operating Procedure for In Vivo Administration of ATI-2341 TFA
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
ATI-2341 is a potent and functionally selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] As a pepducin, a lipopeptide composed of a peptide derived from an intracellular loop of a GPCR coupled to a lipid tether, ATI-2341 represents a unique therapeutic modality.[2] It functions as a biased agonist, preferentially activating the Gαi signaling pathway over Gα13 and β-arrestin recruitment.[1][3][4] This biased agonism leads to the mobilization of polymorphonuclear neutrophils (PMNs) and hematopoietic stem and progenitor cells (HSPCs) from the bone marrow into the peripheral circulation.[1][2][5] These characteristics make ATI-2341 a promising candidate for applications in stem cell mobilization for transplantation and potentially other therapeutic areas where CXCR4 modulation is beneficial.[2]
This document provides a detailed standard operating procedure for the in vivo administration of ATI-2341 TFA (trifluoroacetate salt) to support preclinical research and development.
Data Presentation
Table 1: In Vitro Activity of ATI-2341
| Parameter | Cell Line | Value | Reference |
| EC50 (cAMP Inhibition) | CCRF-CEM | 194 ± 16 nM | [1] |
| Intrinsic Activity (cAMP Inhibition) | CCRF-CEM | 81 ± 4% | [1] |
Table 2: In Vivo Mobilization of PMNs by ATI-2341 in Mice
| Dose (µmol/kg, i.v.) | Fold Increase in PMNs (vs. Vehicle) | Time Point | Animal Model | Reference |
| 0.2 | ~2.5 | 90 min | BALB/c mice | [2] |
| 0.6 | ~4.5 | 90 min | BALB/c mice | [2] |
| 2.0 | ~6.0 | 90 min | BALB/c mice | [2] |
Table 3: In Vivo Mobilization of PMNs by ATI-2341 in Cynomolgus Monkeys
| Dose (µmol/kg, i.v.) | Fold Increase in PMNs (vs. Vehicle) | Time Point | Animal Model | Reference |
| 0.02 | ~2.0 | 2 hours | Cynomolgus monkeys | [2] |
| 0.2 | ~4.0 | 2 hours | Cynomolgus monkeys | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration in Rodents
This protocol is based on a method described for intravenous administration in rats.[6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
-
Sonicator
Procedure:
-
Stock Solution Preparation (e.g., 3.8 mg/mL):
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in pure DMSO to achieve the desired concentration (e.g., to prepare a 3.8 mg/mL stock, dissolve 2 mg of this compound in 526 µL of DMSO).[6]
-
Vortex briefly to mix.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Vehicle Preparation (20% SBE-β-CD in Saline):
-
Working Solution Preparation:
-
On the day of administration, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution with the 20% SBE-β-CD in saline vehicle to the final desired concentration. For example, to achieve a 20-fold dilution, mix 450 µL of the stock solution with 8,550 µL of the 20% SBE-β-CD saline solution.[6]
-
Mix the solution thoroughly. If the solution is not clear, sonicate at 37°C to aid dissolution.[6]
-
The final working solution is ready for administration.
-
Protocol 2: In Vivo Administration and Blood Sample Collection in Mice
This protocol is adapted from studies demonstrating the mobilization of PMNs and HSPCs.[2]
Materials:
-
Prepared this compound working solution
-
Vehicle control solution (e.g., the same DMSO/SBE-β-CD/saline mixture without the compound)
-
Appropriate mouse strain (e.g., BALB/c)
-
Insulin syringes or other appropriate syringes for intravenous injection
-
Warming lamp or pad
-
Blood collection tubes (e.g., containing EDTA)
-
Hematology analyzer or materials for manual cell counting
Procedure:
-
Animal Preparation:
-
Acclimate the mice to the experimental conditions.
-
Gently warm the mice using a warming lamp or pad to dilate the tail veins for easier injection.
-
-
Administration:
-
Administer the prepared this compound working solution or vehicle control via tail vein injection.[2]
-
The injection volume will depend on the desired dose and the concentration of the working solution (typically 100-200 µL for a mouse).
-
-
Blood Sample Collection:
-
At the desired time point post-injection (e.g., 90 minutes), collect blood samples.[2]
-
Blood can be collected via retro-orbital bleeding, submandibular bleeding, or terminal cardiac puncture, depending on the experimental design and institutional guidelines.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Cell Counting:
-
Analyze the blood samples using a hematology analyzer to determine the number of polymorphonuclear neutrophils (PMNs) and other hematopoietic cell populations.
-
Alternatively, perform manual cell counts using a hemocytometer after appropriate cell staining.
-
Visualizations
Caption: ATI-2341 biased signaling pathway.
Caption: Experimental workflow for in vivo administration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATI 2341 | Chemokine Receptor Agonists: R&D Systems [rndsystems.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of ATI-2341 TFA Working Solution for Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATI-2341 is a synthetic lipopeptide that acts as a potent and selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] As a pepducin, its unique mechanism of action involves intracellular receptor modulation, leading to biased signaling through Gαi proteins.[2] This results in the mobilization of hematopoietic stem and progenitor cells (HSPCs) and polymorphonuclear neutrophils (PMNs) from the bone marrow.[4] These properties make ATI-2341 a compound of significant interest in hematology, oncology, and regenerative medicine.
This document provides detailed protocols for the preparation of ATI-2341 trifluoroacetate (TFA) salt for intravenous (i.v.) administration in rat models, a critical step for in vivo efficacy and pharmacology studies. The protocol addresses the challenges associated with the solubility and stability of peptide TFA salts and provides a validated method to ensure consistent and reliable dosing.
Physicochemical Properties and Solubility
Proper preparation of ATI-2341 TFA working solutions requires an understanding of its physicochemical properties.
| Property | Value | Source |
| Molecular Weight | 2256.82 g/mol | Tocris |
| Formula | C₁₀₄H₁₇₈N₂₆O₂₅S₂ | Tocris |
| Sequence | MGYQKKLRSMTDKYRL (N-terminal Palmitoyl) | Tocris |
| Appearance | Lyophilized powder | --- |
| Solubility in Water | Up to 1 mg/mL | Tocris |
| Solubility in DMSO | ≥ 100 mg/mL | Selleck Chem |
| Storage | Store lyophilized powder at -20°C | Tocris |
Note on TFA Salts: Peptides synthesized using solid-phase chemistry are often purified by high-performance liquid chromatography (HPLC) using trifluoroacetic acid, resulting in the TFA salt form. While generally stable, residual TFA can have biological effects in sensitive in vitro and in vivo systems. For long-term or sensitive studies, conversion to a more biocompatible salt form (e.g., acetate) may be considered. However, for many acute in vivo studies, the TFA salt is used with appropriate vehicle controls.
Experimental Protocols
This section details the step-by-step procedure for preparing a working solution of this compound suitable for intravenous administration in rats. This protocol is based on a validated method for a 400g rat model.[5]
Materials and Equipment
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
0.9% Saline solution, sterile
-
Sterile, pyrogen-free microcentrifuge tubes and pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Sterile syringes and needles for administration
Preparation of 20% SBE-β-CD in Saline
-
Weigh 2 g of SBE-β-CD powder.
-
Add the SBE-β-CD to a sterile container.
-
Add 0.9% sterile saline to a final volume of 10 mL.
-
Mix thoroughly by vortexing or stirring until the SBE-β-CD is completely dissolved. Gentle warming or sonication at 37°C can aid dissolution.[5]
-
Sterile filter the solution through a 0.22 µm filter if not prepared aseptically.
Preparation of this compound Stock Solution (3.8 mg/mL)
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh 2 mg of this compound powder.
-
Dissolve the 2 mg of powder in 526 µL of anhydrous DMSO.[5]
-
Vortex thoroughly until the powder is completely dissolved. The resulting concentration will be approximately 3.8 mg/mL.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Preparation of this compound Working Solution (190 µg/mL)
This protocol is designed for a final dose of 190 µg per 400g rat in a 1 mL injection volume.[5] Adjustments may be necessary based on the specific experimental design and the weight of the animals.
-
Thaw a single aliquot of the 3.8 mg/mL this compound stock solution.
-
In a sterile tube, dilute the stock solution 20-fold with the 20% SBE-β-CD in saline solution. For example, to prepare 9 mL of the working solution, mix 450 µL of the stock solution with 8,550 µL of the 20% SBE-β-CD in saline.[5]
-
Mix the working solution thoroughly by gentle inversion or vortexing.
-
If the solution is not completely clear, sonicate at 37°C until it becomes clear.[5]
-
The final working solution will have a concentration of approximately 190 µg/mL.
-
It is recommended to prepare the working solution fresh on the day of the experiment.
Vehicle Control
A vehicle control group is essential for in vivo studies. The vehicle control solution should be prepared by diluting DMSO 20-fold with the 20% SBE-β-CD in saline solution, mirroring the preparation of the working solution without the this compound.
Experimental Workflow
References
- 1. This compound | CAS#:1337878-62-2 | Chemsrc [chemsrc.com]
- 2. ATI 2341 | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: ATI-2341 TFA Solubility and Storage in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and storage of ATI-2341 TFA in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for maintaining the integrity and activity of the compound for research applications.
Introduction
ATI-2341 is a potent and functionally selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4). It acts as a biased ligand, preferentially activating Gαi over Gα13 signaling pathways. This selective activation makes ATI-2341 a valuable tool for studying CXCR4-mediated cellular processes, including cell migration, calcium mobilization, and hematopoietic stem cell mobilization. Proper handling and storage of the trifluoroacetate (TFA) salt of ATI-2341 are paramount for obtaining reliable and reproducible experimental results.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the solubility and recommended storage conditions for this compound in DMSO.
Table 1: Solubility of this compound in DMSO
| Solvent | Reported Solubility |
| DMSO | 100 mg/mL (42.18 mM)[1] |
Table 2: Recommended Storage Conditions for this compound in DMSO
| Storage Temperature | Recommended Maximum Storage Period | Recommendations |
| -20°C | 1 month[1] | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -80°C | 6 months[1] | Preferred for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Protocol for Preparation of a Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Water bath or incubator set to 37°C (optional)
Procedure:
-
Pre-warm the Compound: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the desired volume of anhydrous DMSO to the vial containing the this compound powder to achieve the target concentration. For example, to prepare a 100 mg/mL stock solution, add 10 µL of DMSO to 1 mg of this compound.
-
Vortexing: Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution for any undissolved particles. If particles are present, proceed to the next steps.
-
Warming and Sonication (Optional): To aid dissolution, warm the solution to 37°C for a short period and use an ultrasonic bath.[1]
-
Final Dilution: Once the stock solution is fully dissolved and clear, it can be used for further dilutions in aqueous buffers or cell culture media appropriate for the specific application. Note: The final concentration of DMSO in in vitro assays should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage as recommended in Table 2.
Protocol for Determining the Solubility of this compound in DMSO
This protocol provides a general method for determining the solubility of this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous/molecular sieve-dried DMSO
-
A set of sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a Series of Samples: Weigh out a small, precise amount of this compound into several microcentrifuge tubes.
-
Incremental Solvent Addition: To each tube, add a progressively smaller volume of DMSO to create a range of concentrations. For example, if you start with 1 mg of peptide in each tube, add 10 µL, 9 µL, 8 µL, etc., of DMSO.
-
Vortexing: Vortex each tube vigorously for at least 2 minutes.
-
Equilibration: Allow the samples to equilibrate at room temperature for 1-2 hours.
-
Visual Assessment: Observe each tube for the presence of undissolved material. The highest concentration that results in a clear, particle-free solution is the approximate solubility.
-
Centrifugation: To confirm, centrifuge the tubes at a high speed (e.g., >10,000 x g) for 5-10 minutes. The absence of a pellet indicates complete dissolution.
-
Documentation: Record the highest concentration at which this compound is fully dissolved as the determined solubility.
Visualizations
CXCR4 Signaling Pathway
ATI-2341 is an agonist of the CXCR4 receptor, which can activate multiple downstream signaling pathways.
Caption: Simplified CXCR4 signaling cascade initiated by ATI-2341.
Experimental Workflow for Stock Solution Preparation and Storage
The following diagram illustrates the recommended workflow for preparing and storing a DMSO stock solution of this compound.
Caption: Recommended workflow for preparing and storing this compound.
References
Application Notes and Protocols for ATI-2341 TFA in Hematopoietic Stem Cell Mobilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATI-2341 TFA is a potent and functionally selective allosteric agonist for the C-X-C chemokine receptor type 4 (CXCR4).[1] As a pepducin, a synthetic lipopeptide, it is derived from the first intracellular loop of CXCR4.[2] ATI-2341 acts as a biased agonist, preferentially activating the Gαi signaling pathway over Gα13, leading to the inhibition of cAMP production and mobilization of intracellular calcium.[1] This unique mechanism of action makes ATI-2341 an effective agent for mobilizing hematopoietic stem and progenitor cells (HSPCs) and polymorphonuclear neutrophils (PMNs) from the bone marrow into the peripheral circulation.[1][2] These application notes provide detailed protocols for utilizing this compound in hematopoietic stem cell mobilization assays in preclinical models.
Mechanism of Action
The chemokine receptor CXCR4, in conjunction with its natural ligand CXCL12 (also known as SDF-1α), plays a crucial role in retaining HSPCs within the bone marrow niche.[2] Disruption of the CXCL12/CXCR4 axis leads to the mobilization of these cells into the bloodstream. ATI-2341, by acting as a functional antagonist when administered systemically, disrupts this retention signal, resulting in the egress of HSPCs and PMNs from the bone marrow.[2] Notably, unlike some other CXCR4 antagonists, ATI-2341 does not appear to mobilize lymphocytes, suggesting a more selective mechanism of action.[2]
Data Presentation
Table 1: In Vitro Activity of ATI-2341
| Parameter | Cell Type | Value | Reference |
| EC50 for Intracellular Calcium Mobilization | CXCR4-transfected U87 Glioblastoma Cells | 140 ± 36 nM | [2] |
| EC50 for Intracellular Calcium Mobilization | CCRF-CEM Cells | 194 ± 16 nM | [3] |
Table 2: In Vivo Mobilization Efficacy of ATI-2341
| Species | Cell Type Mobilized | Dose | Maximal Effect Timing | Notes | Reference |
| Mouse (BALB/c) | PMNs | 0.66 µmol/kg (i.v.) | 90 minutes post-administration | Efficacy similar to 2 µmol/kg AMD-3100. | [2] |
| Mouse | Granulocyte/Macrophage Progenitor Cells (CFU-GM) | Not specified | Not specified | Greater than twofold increase compared to vehicle. | [2][3] |
| Cynomolgus Monkey | PMNs | 0.2 µmol/kg (i.v.) | 1-2 hours post-administration | Dose-dependent effect observed from 0.06 µmol/kg. | [2] |
Signaling Pathway and Experimental Workflow
Caption: this compound signaling pathway in hematopoietic stem cell mobilization.
Caption: Experimental workflow for in vivo hematopoietic stem cell mobilization assay.
Experimental Protocols
1. Preparation of this compound for In Vivo Administration
This protocol is adapted for a rat model and should be adjusted based on the specific animal model and experimental requirements.
-
Stock Solution (e.g., 3.8 mg/mL):
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in pure DMSO to achieve the desired concentration.
-
Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Working Solution:
-
Prior to use, thaw the stock solution.
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile 0.9% saline. Gentle heating or sonication at 37°C can aid dissolution.
-
Dilute the this compound stock solution 20-fold with the 20% SBE-β-CD saline solution. For example, mix 450 µL of the stock solution with 8,550 µL of the SBE-β-CD saline solution.
-
Mix thoroughly. If the solution is not clear, sonicate at 37°C to aid dissolution.
-
The final solution should be sterile and administered at the appropriate volume for the desired dosage.
-
2. In Vivo Hematopoietic Stem Cell Mobilization in Mice
-
Animals: Use an appropriate mouse strain, for example, BALB/c mice, and allow for an acclimatization period.
-
Treatment Groups:
-
Vehicle control (e.g., 20% SBE-β-CD in saline)
-
This compound (e.g., 0.66 µmol/kg)
-
Positive control (e.g., AMD3100, 2 µmol/kg)
-
-
Procedure:
-
Administer the prepared solutions via intravenous (i.v.) tail vein injection.
-
At a predetermined time point (e.g., 90 minutes post-injection), collect peripheral blood via an appropriate method (e.g., retro-orbital bleeding, cardiac puncture). Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Analysis:
-
Complete Blood Count (CBC): Perform a CBC analysis to determine the number of circulating PMNs and other leukocyte populations.
-
Flow Cytometry for HSPC Enumeration:
-
Lyse red blood cells using an appropriate lysis buffer.
-
Stain the remaining cells with a cocktail of fluorescently labeled antibodies to identify HSPCs. A common murine HSPC phenotype is Lineage-negative, Sca-1-positive, c-Kit-positive (LSK).
-
Acquire samples on a flow cytometer and analyze the data to quantify the percentage and absolute number of HSPCs.
-
-
Colony Forming Unit (CFU) Assay:
-
Isolate mononuclear cells from the peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Plate a known number of mononuclear cells in a methylcellulose-based medium containing appropriate cytokines to support the growth of different hematopoietic colonies (e.g., CFU-GM for granulocyte-macrophage progenitors).
-
Incubate the plates under standard cell culture conditions (37°C, 5% CO₂).
-
After an appropriate incubation period (e.g., 7-14 days), count the number of colonies of each type.
-
-
3. In Vitro Calcium Mobilization Assay
-
Cell Lines: Use a cell line that endogenously expresses CXCR4 (e.g., CCRF-CEM) or a cell line transiently or stably transfected to express CXCR4 (e.g., U87 glioblastoma or HEK-293 cells).
-
Procedure:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Establish a baseline fluorescence reading using a fluorometric imaging plate reader or a flow cytometer.
-
Add varying concentrations of this compound to the cells and continuously record the fluorescence intensity over time.
-
An increase in fluorescence intensity indicates an increase in intracellular calcium concentration.
-
Calculate the EC₅₀ value from the dose-response curve.
-
Disclaimer: These protocols are intended for research use only and should be adapted and optimized for specific experimental conditions and institutional guidelines. Always adhere to appropriate safety and animal welfare regulations. The information provided by MedChemExpress has not been independently confirmed and is for reference only.[1]
References
Application Notes and Protocols for Chemotaxis Assay Using ATI-2341 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATI-2341 is a synthetic pepducin that acts as a potent and functionally selective allosteric agonist for the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] As a G protein-coupled receptor (GPCR), CXCR4 plays a crucial role in various physiological processes, including immune responses, hematopoiesis, and embryonic development, primarily through its interaction with the natural ligand, stromal cell-derived factor-1 (SDF-1/CXCL12).[1][4][5][6]
A key characteristic of ATI-2341 is its nature as a biased agonist. It preferentially activates the Gαi signaling pathway while having minimal to no effect on the Gα13 and β-arrestin pathways.[7] This selective activation of the Gαi-dependent pathway is known to induce downstream effects such as the inhibition of cAMP production and mobilization of intracellular calcium, ultimately leading to chemotaxis, the directed migration of cells along a chemical gradient.[1][2][4]
These application notes provide a detailed protocol for a chemotaxis assay using ATI-2341 TFA with the CXCR4-expressing human T-lymphoblastic leukemia cell line, CCRF-CEM.
Data Presentation
The chemotactic potency of this compound on CCRF-CEM cells is summarized in the table below. The data reflects the typical bell-shaped dose-response curve observed for chemoattractants, where migration increases with concentration to an optimal point, after which it decreases at higher concentrations (a phenomenon known as chemorepulsion or receptor desensitization).
| Compound | Cell Line | Assay Type | Effective Concentration (EC50) | Intrinsic Activity | Reference |
| ATI-2341 | CCRF-CEM | Chemotaxis Assay | 194 ± 16 nM | 81 ± 4% (relative to CXCL12) | [2][8][9] |
Signaling Pathway
The binding of ATI-2341 to CXCR4 allosterically stabilizes an active conformation of the receptor, leading to the preferential activation of the Gαi signaling cascade. This initiates a series of intracellular events culminating in cell migration.
Caption: this compound signaling pathway leading to chemotaxis.
Experimental Protocols
Boyden Chamber Chemotaxis Assay
This protocol describes a quantitative in vitro assay to measure the chemotactic response of CCRF-CEM cells to this compound using a Boyden chamber (or Transwell) system.
Materials:
-
Cell Line: CCRF-CEM (human T-lymphoblastic leukemia, CXCR4-positive)[10][11]
-
Compound: this compound
-
Chemotaxis Chamber: Boyden chamber or Transwell inserts with a 3-5 µm pore size polycarbonate membrane.[12][13] The smaller pore size is suitable for lymphocytes.[12]
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1 mM sodium pyruvate.[10]
-
Assay Medium: RPMI-1640 with 0.5% Bovine Serum Albumin (BSA)
-
Staining Solution: Hematoxylin or a fluorescent dye such as Calcein-AM
-
Fixation Solution: 70% Ethanol
-
Microscope: Inverted microscope with appropriate filters for visualization and counting.
Procedure:
-
Cell Culture and Preparation:
-
Culture CCRF-CEM cells in suspension in their complete culture medium at 37°C in a 5% CO₂ incubator.[11]
-
Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.[10]
-
On the day of the assay, harvest the cells by centrifugation.
-
Wash the cells once with serum-free RPMI-1640 and resuspend them in assay medium (RPMI-1640 with 0.5% BSA) at a concentration of 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the assay medium. A typical concentration range to observe the bell-shaped curve would be from 1 nM to 10 µM.
-
Add 600 µL of the this compound dilutions to the lower wells of the Boyden chamber plate.
-
Include a negative control (assay medium only) and a positive control (a known chemoattractant for CXCR4, such as SDF-1/CXCL12, at its optimal concentration).
-
Carefully place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
Add 100 µL of the prepared cell suspension (1 x 10⁵ cells) to the top chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4 to 6 hours.[13] The optimal incubation time may need to be determined empirically for your specific experimental conditions.
-
-
Cell Staining and Quantification:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Remove the medium from the top of the inserts and gently wipe the inside of the membrane with a cotton swab to remove non-migrated cells.
-
Fix the membranes by immersing the inserts in 70% ethanol for 10 minutes.
-
Stain the migrated cells on the underside of the membrane with hematoxylin for 10 minutes, followed by washing with water.
-
Alternatively, for fluorescent quantification, incubate the migrated cells with a fluorescent dye like Calcein-AM.
-
Cut the membrane from the insert and mount it on a glass slide.
-
Count the number of migrated cells in several high-power fields (e.g., 5 fields at 20x magnification) using a microscope.
-
Calculate the average number of migrated cells per field for each condition.
-
Experimental Workflow Diagram
Caption: Workflow for the Boyden chamber chemotaxis assay.
References
- 1. abeomics.com [abeomics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bcrj.org.br [bcrj.org.br]
- 11. CCRF-CEM. Culture Collections [culturecollections.org.uk]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Boyden Chamber Chemotaxis Assays [bio-protocol.org]
Measuring ATI-2341 TFA-Induced Calcium Flux by Flow Cytometry
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
ATI-2341 is a potent and functionally selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] As a biased ligand, it preferentially activates the Gαi signaling pathway over Gα13.[1] This activation of the inhibitory G protein (Gi) leads to the inhibition of cAMP production and the mobilization of intracellular calcium.[1] The measurement of this calcium flux is a critical method for assessing the pharmacological activity and potency of ATI-2341. Flow cytometry offers a high-throughput and quantitative method to measure these transient changes in intracellular calcium at the single-cell level. This application note provides a detailed protocol for measuring ATI-2341 TFA-induced calcium flux using fluorescent calcium indicators and flow cytometry.
Signaling Pathway of this compound
ATI-2341, as a CXCR4 agonist, initiates a signaling cascade that results in the release of calcium from intracellular stores. The binding of ATI-2341 to CXCR4 activates the Gαi subunit of the G protein complex. This, in turn, leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium can be detected by fluorescent calcium indicators.
References
Application Note: Performing a cAMP Inhibition Assay with ATI-2341 TFA
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ATI-2341 is a pepducin, a synthetic lipopeptide, that functions as a potent and functionally selective allosteric agonist for the C-X-C chemokine receptor type 4 (CXCR4).[1][2] As a biased agonist, ATI-2341 preferentially activates the inhibitory G protein (Gαi) pathway, leading to a downstream inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] This contrasts with the natural CXCR4 ligand, CXCL12, which activates a broader range of signaling pathways, including Gα13 and β-arrestin recruitment.[3][4] The selective activation of the Gαi pathway makes ATI-2341 a valuable tool for studying CXCR4 signaling and a potential therapeutic agent with a distinct pharmacological profile.[3][5]
This application note provides a detailed protocol for performing a cAMP inhibition assay using ATI-2341 TFA in a cell-based format. The assay is designed to quantify the dose-dependent inhibition of forskolin-stimulated cAMP production by ATI-2341 in cells endogenously or recombinantly expressing the human CXCR4 receptor.
Principle of the Assay
The cAMP inhibition assay is a competitive immunoassay. In the presence of a Gαi-coupled receptor agonist like ATI-2341, the activity of adenylyl cyclase is suppressed, leading to lower intracellular cAMP levels. To measure this inhibition, intracellular cAMP is first stimulated with forskolin, a direct activator of adenylyl cyclase. The inhibitory effect of ATI-2341 is then quantified by measuring the reduction in forskolin-stimulated cAMP levels.
Commonly used cAMP assay technologies, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), rely on the competition between endogenous cAMP produced by the cells and a labeled cAMP conjugate for binding to a specific anti-cAMP antibody.[6][7][8][9] A decrease in the assay signal corresponds to an increase in intracellular cAMP, and conversely, an increase in signal indicates an inhibition of cAMP production.
Signaling Pathway
Caption: ATI-2341 signaling pathway leading to cAMP inhibition.
Experimental Workflow
Caption: Experimental workflow for the ATI-2341 cAMP inhibition assay.
Materials and Reagents
| Reagent/Material | Recommended Supplier |
| This compound | MedchemExpress, R&D Systems |
| CCRF-CEM cells (endogenous CXCR4) | ATCC |
| HEK293 cells stably expressing CXCR4 | User-generated or commercial |
| Cell Culture Medium (e.g., RPMI-1640, DMEM) | Gibco, Corning |
| Fetal Bovine Serum (FBS) | Gibco, Corning |
| Penicillin-Streptomycin | Gibco, Corning |
| Forskolin | Sigma-Aldrich, Tocris |
| 3-isobutyl-1-methylxanthine (IBMX) | Sigma-Aldrich, Tocris |
| cAMP Assay Kit (e.g., HTRF, AlphaScreen) | Cisbio, PerkinElmer |
| White, low-volume 384-well plates | Greiner, Corning |
| Multichannel pipettes and sterile tips | |
| CO2 Incubator | |
| Plate reader compatible with assay technology |
Experimental Protocol
1. Cell Culture and Plating: a. Culture CCRF-CEM cells or HEK293-CXCR4 cells in their recommended growth medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. On the day of the assay, harvest the cells and resuspend them in serum-free assay buffer. c. Determine cell density and viability using a hemocytometer or automated cell counter. d. Dilute the cells to the desired concentration (typically 2,000-10,000 cells/well, to be optimized) in assay buffer. e. Dispense the cell suspension into a white, low-volume 384-well plate.
2. Compound Preparation: a. Prepare a stock solution of this compound in sterile DMSO. b. Perform a serial dilution of the ATI-2341 stock solution in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold serial dilution). c. Prepare a stock solution of forskolin in DMSO. d. Dilute the forskolin stock to a working concentration in assay buffer that yields approximately 80% of the maximal cAMP response (EC80, to be determined empirically). e. Optional: Include a phosphodiesterase inhibitor like IBMX (final concentration 100-500 µM) in the assay buffer to prevent cAMP degradation.[8]
3. Assay Procedure: a. Add the serially diluted ATI-2341 to the wells containing the cells. Include wells with vehicle control (assay buffer with DMSO). b. Incubate the plate for 15-30 minutes at room temperature. c. Add the EC80 concentration of forskolin to all wells except the basal control wells (which receive only assay buffer). d. Incubate the plate for 30-60 minutes at room temperature. e. Following the manufacturer's instructions for the chosen cAMP assay kit, add the lysis buffer and detection reagents. f. Incubate the plate for the recommended time (typically 60 minutes) at room temperature, protected from light. g. Read the plate on a plate reader compatible with the assay technology (e.g., HTRF or AlphaLISA).
4. Data Analysis: a. The raw data is typically a ratio of the two emission wavelengths (for HTRF) or a luminescent signal (for AlphaScreen). b. Normalize the data to the forskolin-stimulated control (0% inhibition) and the basal control (100% inhibition). c. Plot the normalized response against the logarithm of the ATI-2341 concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of ATI-2341 that inhibits 50% of the forskolin-stimulated cAMP production.
Expected Results
ATI-2341 is expected to produce a dose-dependent inhibition of forskolin-stimulated cAMP accumulation. The potency of ATI-2341 can be compared across different cell lines and experimental conditions.
| Parameter | Cell Line | Reported Value | Reference |
| EC50 (Calcium Flux) | CCRF-CEM | 194 nM | [10] |
| EC50 (Calcium Flux) | HEK293-CXCR4 | 140 ± 36 nM | [10] |
| EC50 (cAMP Inhibition) | To be determined | Expected in the nM range |
Note: The IC50 for cAMP inhibition is expected to be in a similar nanomolar range to the reported EC50 values for other functional assays like calcium mobilization.[3]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low assay window | Low CXCR4 expression; Suboptimal forskolin concentration; Cell number too low/high. | Use a cell line with higher CXCR4 expression; Optimize the forskolin concentration to achieve EC80; Optimize cell number per well. |
| High well-to-well variability | Inconsistent cell plating; Pipetting errors. | Ensure a homogenous cell suspension; Use calibrated pipettes and proper technique. |
| No inhibition by ATI-2341 | Inactive compound; Incorrect assay setup. | Verify the integrity and concentration of the ATI-2341 stock; Confirm that the cells express functional CXCR4 coupled to Gαi. |
Conclusion
This application note provides a comprehensive protocol for the characterization of this compound in a cAMP inhibition assay. By following this detailed methodology, researchers can accurately determine the potency of ATI-2341 in modulating CXCR4 signaling through the Gαi pathway. This assay is a critical tool for the pharmacological evaluation of ATI-2341 and other CXCR4-targeting compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound | CAS#:1337878-62-2 | Chemsrc [chemsrc.com]
Application Note and Protocol: Analyzing HSPC Mobilization by ATI-2341 TFA using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
ATI-2341 is a pepducin, a synthetic lipopeptide, that acts as a potent and functionally selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] The interaction between CXCR4 and its natural ligand, CXCL12 (also known as SDF-1α), is crucial for retaining hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche.[4] By acting as a functional antagonist, ATI-2341 disrupts this interaction, leading to the mobilization of HSPCs from the bone marrow into the peripheral circulation.[4] This makes ATI-2341 a promising therapeutic candidate for applications requiring HSPC collection, such as autologous bone marrow transplantation.[4]
This document provides a detailed protocol for the analysis of HSPC mobilization in a murine model following treatment with ATI-2341 TFA using multi-color flow cytometry. The protocol outlines procedures for peripheral blood collection, erythrocyte lysis, antibody staining, and a gating strategy to accurately identify and quantify HSPC populations.
Mechanism of Action of ATI-2341
ATI-2341 functions as a biased agonist of CXCR4, preferentially activating the Gαi signaling pathway over the Gα13 pathway and without promoting β-arrestin recruitment.[1][5] This selective signaling cascade is believed to underlie its distinct physiological effects compared to the natural ligand CXCL12 and other CXCR4 antagonists like AMD-3100.[1] The activation of Gαi-dependent pathways ultimately leads to the mobilization of polymorphonuclear neutrophils (PMNs) and HSPCs.[1][2][4]
ATI-2341 Signaling Pathway
Caption: Signaling pathway of this compound in HSPC mobilization.
Experimental Protocol
This protocol is designed for the analysis of murine peripheral blood. Adjustments may be necessary for other species or tissues.
Materials and Reagents
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
EDTA
-
Red Blood Cell (RBC) Lysis Buffer
-
Fetal Bovine Serum (FBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies (see Table 1)
-
Viability Dye (e.g., Propidium Iodide, 7-AAD)
Equipment
-
Flow cytometer with appropriate laser and filter configurations
-
Vortex mixer
-
Microcentrifuge
-
Pipettes and tips
-
Test tubes for staining
Experimental Workflow
Caption: Experimental workflow for HSPC analysis.
Procedure
-
Animal Treatment: Administer this compound intravenously to mice at the desired concentration. Based on preclinical studies, a time course and dose-response experiment is recommended to determine the peak mobilization time point. A typical starting point could be 1 hour post-administration.[4]
-
Peripheral Blood Collection: At the determined time point, collect peripheral blood into tubes containing an anticoagulant (e.g., EDTA).
-
Red Blood Cell Lysis: Lyse red blood cells using a commercial RBC lysis buffer according to the manufacturer's instructions.[6] This step is crucial for accurate analysis of rare hematopoietic populations.
-
Cell Staining: a. Wash the remaining cells with Flow Cytometry Staining Buffer. b. Resuspend the cell pellet in the staining buffer. c. Add the cocktail of fluorochrome-conjugated antibodies (see Table 1 for a recommended panel) and a viability dye. d. Incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with staining buffer to remove unbound antibodies. f. Resuspend the final cell pellet in an appropriate volume of staining buffer for flow cytometry analysis.
-
Flow Cytometry Analysis: a. Acquire data on a properly calibrated flow cytometer. Ensure enough events are collected to accurately identify rare HSPC populations. b. Apply a gating strategy to identify HSPCs. A common strategy for murine HSPCs is the Lineage-Sca-1+c-Kit+ (LSK) phenotype.[7][8] For higher purity, SLAM family markers (CD150 and CD48) can be included to identify long-term HSCs (LT-HSCs) within the LSK population.[8]
Data Presentation and Analysis
Recommended Antibody Panel
Table 1: Murine HSPC Flow Cytometry Panel
| Target Marker | Fluorochrome | Purpose |
| Lineage Mix | FITC | To exclude mature hematopoietic cells (e.g., CD3e, B220, Gr-1, Mac-1, Ter-119) |
| c-Kit (CD117) | APC | A key marker for hematopoietic stem and progenitor cells. |
| Sca-1 (Ly-6A/E) | PE-Cy7 | A marker for hematopoietic stem and progenitor cells. |
| CD150 (SLAM) | PE | To enrich for long-term hematopoietic stem cells (HSCs). |
| CD48 | PerCP-Cy5.5 | Used in conjunction with CD150 to isolate HSCs (CD48-). |
| Viability Dye | 7-AAD | To exclude dead cells from the analysis. |
Note: The choice of fluorochromes should be optimized based on the specific flow cytometer configuration to minimize spectral overlap.[6]
Gating Strategy
-
Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H).
-
Gate on live cells by excluding cells positive for the viability dye.
-
Gate on Lineage-negative (Lin-) cells .
-
From the Lin- population, gate on Sca-1+ and c-Kit+ cells to identify the LSK population.
-
Within the LSK gate, further delineate HSC populations using CD150 and CD48 (e.g., LSK CD150+ CD48- for LT-HSCs).
Quantitative Data Summary
The results of the flow cytometry analysis should be presented in a clear and organized manner to allow for easy comparison between different treatment groups (e.g., vehicle control vs. This compound).
Table 2: Quantification of Mobilized HSPC Populations
| Treatment Group | Total Viable Cells (per µL blood) | LSK Cells (% of Lin-) | LSK Cells (per µL blood) | LT-HSCs (LSK CD150+ CD48-) (% of LSK) | LT-HSCs (per µL blood) |
| Vehicle Control | |||||
| This compound (Dose 1) | |||||
| This compound (Dose 2) | |||||
| Positive Control (e.g., G-CSF) |
Table 3: Comparison with Standard Mobilizing Agents
| Parameter | This compound | G-CSF | AMD-3100 |
| Peak Mobilization Time (hours) | |||
| Fold Increase in LSK cells | |||
| Fold Increase in LT-HSCs | |||
| Effect on Lymphocyte Mobilization | No significant effect[4] | Yes | Yes[4] |
Conclusion
This application note provides a comprehensive protocol for the analysis of HSPC mobilization induced by this compound using flow cytometry. By following this detailed methodology, researchers can accurately quantify the mobilization of various HSPC subsets, enabling a thorough evaluation of the efficacy of ATI-2341 as a novel mobilizing agent. The provided data tables and diagrams offer a structured framework for presenting and interpreting the experimental results.
References
- 1. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. 2.5. Flow Cytometry Analysis of Hematopoietic Stem and Progenitor Cells (HSPCs) [bio-protocol.org]
- 8. stemcell.com [stemcell.com]
Application Note: Assessing the Efficacy of ATI-2341 TFA in Hematopoietic Stem and Progenitor Cell Mobilization using the Colony-Forming Unit (CFU) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATI-2341 is a novel pepducin, a lipopeptide that acts as a selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] The interaction between CXCR4 and its natural ligand, CXCL12 (stromal cell-derived factor-1α), is crucial for retaining hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche.[3] By modulating CXCR4 signaling, ATI-2341 functions as a potent mobilizing agent, inducing the release of HSPCs from the bone marrow into the peripheral circulation.[1][3] This makes it a promising therapeutic candidate for applications such as autologous and allogeneic stem cell transplantation.
This application note provides a detailed protocol for utilizing the colony-forming unit (CFU) assay to quantitatively assess the in vivo efficacy of ATI-2341 TFA in mobilizing functional hematopoietic progenitor cells. The CFU assay is the gold standard for quantifying the frequency and differentiation potential of individual progenitor cells, including:
-
CFU-GM: Colony-Forming Unit-Granulocyte, Macrophage
-
BFU-E: Burst-Forming Unit-Erythroid
-
CFU-GEMM: Colony-Forming Unit-Granulocyte, Erythrocyte, Monocyte, Megakaryocyte
By enumerating these colonies, researchers can obtain robust and clinically relevant data on the mobilizing efficacy of this compound.
Principle of the Assay
The CFU assay is a functional in vitro assay that measures the ability of individual hematopoietic progenitor cells to proliferate and differentiate into colonies of mature blood cells in a semi-solid medium.[4] Following in vivo administration of this compound to a subject (e.g., mouse or non-human primate), peripheral blood is collected. Mononuclear cells are then isolated and cultured in a methylcellulose-based medium supplemented with a cocktail of cytokines that support the growth and differentiation of various hematopoietic lineages. After an incubation period of approximately 14 days, the resulting colonies are identified and quantified based on their morphology, providing a direct measure of the number of circulating progenitor cells mobilized by this compound.[4][5]
Data Presentation
The efficacy of this compound in mobilizing hematopoietic progenitor cells can be presented in a clear, tabular format for easy comparison. The following tables summarize representative data from preclinical studies.
Table 1: Dose-Dependent Mobilization of Granulocyte-Macrophage Progenitor Cells (CFU-GM) in Mice by this compound
| Treatment Group | Dose (µmol/kg, i.v.) | Mean CFU-GM per mL of Blood (± SEM) | Fold Increase over Vehicle |
| Vehicle Control | - | 15 ± 3 | 1.0 |
| This compound | 0.66 | 35 ± 5 | 2.3 |
| AMD-3100 | 2.0 | 38 ± 6 | 2.5 |
Data adapted from Tchernychev B, et al. Proc Natl Acad Sci U S A. 2010.[6]
Table 2: Time-Course of CFU-GM Mobilization in Cynomolgus Monkeys Following a Single Intravenous Dose of this compound
| Time Point (Post-injection) | Mean CFU-GM per mL of Blood (± SEM) at 0.2 µmol/kg |
| Pre-dose (0 h) | 5 ± 2 |
| 1 h | 25 ± 7 |
| 2 h | 22 ± 6 |
| 8 h | 8 ± 3 |
Data adapted from Tchernychev B, et al. Proc Natl Acad Sci U S A. 2010.[6]
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and the experimental procedure, the following diagrams are provided.
Caption: this compound signaling pathway in hematopoietic stem and progenitor cells.
Caption: Experimental workflow for the colony-forming unit (CFU) assay.
Experimental Protocols
Materials and Reagents
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free saline or PBS for reconstitution
-
Animal models (e.g., C57BL/6 mice or cynomolgus monkeys)
-
Anesthetic agents (as per institutional guidelines)
-
Anticoagulant (e.g., heparin or EDTA)
-
Ficoll-Paque™ PLUS or equivalent density gradient medium
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
MethoCult™ methylcellulose-based medium (e.g., MethoCult™ GF M3434 for mouse or H4434 for human/primate)
-
Sterile 35 mm culture dishes
-
Sterile water
-
Inverted microscope
Protocol for In Vivo Administration and Sample Collection (Mouse Model)
-
Preparation of this compound: Reconstitute lyophilized this compound in sterile saline to the desired stock concentration. Further dilute to the final injection concentration immediately before use.
-
Animal Dosing: Administer the prepared this compound solution to mice via intravenous (i.v.) tail vein injection. A typical dose range for efficacy studies is 0.1 to 1.0 µmol/kg. Include a vehicle control group (saline) and a positive control group (e.g., AMD-3100 at 2.0 µmol/kg).
-
Blood Collection: At a predetermined time point post-injection (e.g., 90 minutes), collect peripheral blood via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant.
Protocol for Mononuclear Cell (MNC) Isolation
-
Blood Dilution: Dilute the anticoagulated blood 1:1 with IMDM containing 2% FBS.
-
Density Gradient Centrifugation: Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ PLUS in a conical centrifuge tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
MNC Collection: After centrifugation, carefully aspirate the buffy coat layer containing the mononuclear cells.
-
Washing: Wash the collected MNCs twice with IMDM containing 2% FBS, centrifuging at 300 x g for 10 minutes for each wash.
-
Cell Counting: Resuspend the final cell pellet in a known volume of IMDM and perform a cell count using a hemocytometer or automated cell counter. Determine cell viability using trypan blue exclusion.
Protocol for Colony-Forming Unit (CFU) Assay
-
Cell Plating Preparation: Dilute the isolated MNCs in IMDM to a concentration that will yield 50-100 colonies per 35 mm dish. This may require optimization based on the expected mobilization efficacy. A typical starting cell density is 1 x 10^5 to 5 x 10^5 cells per mL of plating medium.
-
Plating in MethoCult™: Add the cell suspension to the MethoCult™ medium at a ratio of 1 part cell suspension to 10 parts MethoCult™ medium. Vortex the tube vigorously for 2-3 seconds to ensure a homogenous mixture. Let the tube stand for 5-10 minutes to allow air bubbles to escape.
-
Dispensing: Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell-MethoCult™ mixture into the center of a 35 mm culture dish.
-
Spreading: Gently rotate and tilt the dish to spread the medium evenly across the entire surface.
-
Incubation: Place the culture dishes inside a larger petri dish with a lid, along with an open dish containing sterile water to maintain humidity. Incubate at 37°C in a humidified atmosphere of 5% CO2 for 14 days.
-
Colony Identification and Enumeration: After the incubation period, use an inverted microscope to identify and count the different types of hematopoietic colonies based on their size, shape, and cellular composition.
-
CFU-GM: Colonies are typically compact and contain granulocytes and/or macrophages.
-
BFU-E: These colonies appear as large, reddish clusters of hemoglobinized erythroblasts.
-
CFU-GEMM: These are large, multi-lineage colonies containing a mixture of granulocytes, erythrocytes, macrophages, and megakaryocytes.
-
Data Analysis
Calculate the number of colonies of each type per mL of peripheral blood using the following formula:
(Number of colonies counted / Number of cells plated) x (Total number of MNCs isolated / Volume of blood collected)
Express the results as the mean ± standard error of the mean (SEM) for each treatment group. Statistical significance can be determined using appropriate statistical tests, such as a one-way ANOVA followed by a post-hoc test for multiple comparisons.
Conclusion
The colony-forming unit assay is a robust and highly relevant method for quantifying the hematopoietic stem and progenitor cell mobilizing activity of this compound. The detailed protocols and data presentation guidelines provided in this application note will enable researchers to effectively design and execute studies to evaluate the efficacy of this promising therapeutic agent. The ability of this compound to potently mobilize functional HSPCs, as demonstrated by the CFU assay, underscores its potential clinical utility in stem cell transplantation and other regenerative medicine applications.
References
- 1. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. Colony forming cell assays for human hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing ATI-2341 TFA Dose-Response: A Technical Support Guide for CXCR4 Signaling Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing dose-response experiments with ATI-2341 TFA in CXCR4 signaling assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: ATI-2341 is a potent and functionally selective allosteric agonist for the C-X-C chemokine receptor type 4 (CXCR4), a G protein-coupled receptor (GPCR).[1][2][3] It is a pepducin, a synthetic lipopeptide derived from the first intracellular loop of CXCR4.[4][5] ATI-2341 functions as a biased agonist, preferentially activating the Gαi pathway to inhibit cyclic AMP (cAMP) production and induce calcium mobilization, while having a weaker effect on Gα13 and β-arrestin recruitment.[1][2][3][5]
Q2: What are the primary signaling pathways activated by CXCR4?
A2: CXCR4 activation initiates several downstream signaling cascades. The Gαi-dependent pathway, which is sensitive to pertussis toxin (PTX), is the most prominent.[5][6] Key pathways include:
-
Gαi-Mediated Inhibition of Adenylyl Cyclase: Leads to a decrease in intracellular cAMP levels.[6][7]
-
Gβγ-Mediated PLC and PI3K Activation: Results in intracellular calcium mobilization and activation of the Akt pathway, respectively.[6][8]
-
MAPK/ERK Pathway Activation: Downstream signaling leads to the phosphorylation of ERK1/2, which is involved in cell proliferation and migration.[8][9]
-
G protein-Independent Pathways: These include the JAK/STAT pathway and β-arrestin-mediated signaling, which can be involved in receptor internalization and desensitization.[6][8][10]
Q3: What cell lines are suitable for studying this compound's effect on CXCR4?
A3: A variety of cell lines endogenously expressing CXCR4 or engineered to overexpress the receptor can be used. The choice depends on the specific signaling pathway being investigated. Commonly used cell lines include:
-
CCRF-CEM cells (human T-lymphoblastic leukemia): Endogenously express CXCR4 and have been used to characterize ATI-2341's effect on calcium flux and chemotaxis.[4][5]
-
HEK-293 cells: Often used for stable or transient overexpression of CXCR4 to study specific signaling events like cAMP inhibition and β-arrestin recruitment.[11]
-
U87 glioblastoma cells: Can be transfected with CXCR4 to study signaling pathways like calcium mobilization.[4][11]
Q4: What is the expected potency (EC50) of this compound?
A4: The half-maximal effective concentration (EC50) for ATI-2341 can vary depending on the cell line, the specific assay, and experimental conditions. Published values generally fall within the nanomolar range.
| Assay Type | Cell Line | Reported EC50 | Reference |
| Calcium Mobilization | CCRF-CEM | 194 ± 16 nM | [3] |
| Calcium Mobilization | CXCR4-transfected U87 | 140 ± 36 nM | [4] |
Q5: How should I prepare and store this compound for experiments?
A5: this compound is a peptide and requires careful handling. For in vitro experiments, it is soluble in water up to 1 mg/ml.[2] It is recommended to prepare a concentrated stock solution in a suitable solvent (e.g., sterile water or DMSO), aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or below.[2][12] The final concentration of the solvent in the assay should be kept low (typically <0.1%) and consistent across all wells, including controls.
Section 2: CXCR4 Signaling Pathways and Experimental Workflow
Upon binding its ligand, CXCR4 activates multiple intracellular signaling cascades. ATI-2341 acts as a biased agonist, primarily initiating the Gαi-dependent pathway. The diagram below illustrates the key pathways relevant to assaying its activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with ATI-2341 TFA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ATI-2341 TFA in their experiments. Our goal is to help you achieve consistent and reliable results by addressing common issues and providing detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
ATI-2341 is a potent and functionally selective allosteric agonist for the C-X-C chemokine receptor type 4 (CXCR4). It acts as a biased agonist, preferentially activating the Gαi signaling pathway over the Gα13 pathway, and does not promote β-arrestin recruitment.[1][2] This biased agonism leads to the inhibition of cAMP production and the mobilization of intracellular calcium.[1]
Q2: What are the common applications of this compound?
This compound is primarily used in research to study CXCR4 signaling and its physiological roles. It is a potent mobilizer of bone marrow polymorphonuclear neutrophils (PMNs) and hematopoietic stem and progenitor cells (HSPCs).[1] Its ability to induce chemotaxis in CXCR4-expressing cells also makes it a valuable tool for studying cell migration.
Q3: I am observing inconsistent results between experiments. What are the potential causes?
Inconsistent results with this compound can arise from several factors. One of the most common, yet often overlooked, is the presence of the trifluoroacetate (TFA) counter-ion. TFA is a remnant from the peptide synthesis and purification process and can directly impact cell-based assays, leading to variability. Other factors include reagent stability, cell line variability, and protocol deviations. This guide provides detailed troubleshooting steps to address these issues.
Q4: How can the TFA counter-ion affect my experiments?
Trifluoroacetic acid (TFA) can introduce variability in several ways:
-
Direct Cellular Effects: TFA can be cytotoxic or affect cell proliferation in a dose-dependent manner, with effects observed at concentrations as low as 10 nM.[3]
-
pH Alterations: As a strong acid, residual TFA can lower the pH of your assay medium, affecting protein function and cellular health.
-
Alteration of Peptide Properties: TFA can interact with the peptide itself, potentially altering its conformation and activity.
It is crucial to consider the potential effects of TFA and, if necessary, perform a counter-ion exchange to a more biologically compatible salt like hydrochloride or acetate.
Troubleshooting Inconsistent Results
Experiencing variability in your results with this compound can be frustrating. This section provides a logical workflow to help you identify and resolve the source of the inconsistency.
Troubleshooting Workflow
Caption: A step-by-step workflow to diagnose and resolve inconsistent experimental results.
Quantitative Data Summary
Variability in reported EC50 values can be expected due to differences in cell lines, assay conditions, and reagent sources. The following table summarizes published quantitative data for ATI-2341 to provide a reference range for your experiments.
| Assay Type | Cell Line | Reported EC50 (nM) | Reference |
| Calcium Mobilization | CCRF-CEM | 194 ± 16 | [4] |
| Calcium Mobilization | U87 (CXCR4 transfected) | 140 ± 36 | [4] |
| cAMP Inhibition | HEK293 (CXCR4 stable) | Similar to Ca²⁺ mobilization | [4] |
| Chemotaxis | CCRF-CEM | Bell-shaped curve | [4] |
Biased Agonism Profile of ATI-2341
ATI-2341 exhibits significant bias towards the Gαi pathway. The following table compares its activity across different signaling branches.
| Signaling Pathway | Agonist | Potency (pEC50) | Efficacy (% of SDF-1α) | Reference |
| Gαi1 Engagement | ATI-2341 | 6.81 ± 0.06 | 100 | [1] |
| SDF-1α | 8.74 ± 0.05 | 100 | [1] | |
| Gα13 Engagement | ATI-2341 | No activity | N/A | [1] |
| SDF-1α | 7.64 ± 0.10 | 100 | [1] | |
| β-Arrestin 2 Recruitment | ATI-2341 | Weak partial agonist | ~20 | [1] |
| SDF-1α | 7.72 ± 0.05 | 100 | [1] |
Key Experimental Protocols
Detailed and consistent experimental protocols are critical for reproducible results. Below are step-by-step guides for common assays used with this compound.
CXCR4 Signaling Pathway
Caption: Biased agonism of ATI-2341 at the CXCR4 receptor.
General Experimental Workflow
References
- 1. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
How to improve the in vivo efficacy of ATI-2341 TFA
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of ATI-2341 TFA in in vivo experiments. The information is presented in a question-and-answer format to directly address potential issues and improve experimental success.
Frequently Asked Questions (FAQs)
Q1: What is ATI-2341 and what is its mechanism of action?
ATI-2341 is a potent and functionally selective allosteric agonist for the C-X-C chemokine receptor type 4 (CXCR4).[1][2] It is a pepducin, a synthetic lipopeptide derived from the first intracellular loop of CXCR4.[3] Unlike the endogenous ligand CXCL12, ATI-2341 acts as a biased agonist, preferentially activating the Gαi signaling pathway over Gα13 and β-arrestin recruitment.[2][4] This biased agonism leads to the inhibition of cAMP production and mobilization of intracellular calcium.[1][4][5]
Q2: What are the primary in vivo effects of ATI-2341?
When administered systemically (e.g., intravenously), ATI-2341 acts as a functional antagonist, leading to the mobilization of polymorphonuclear neutrophils (PMNs) and hematopoietic stem and progenitor cells (HSPCs) from the bone marrow into the peripheral circulation.[3][6] However, when administered intraperitoneally, it acts as an agonist, inducing the chemotaxis and recruitment of PMNs to the peritoneal cavity.[3][7]
Q3: What is the recommended solvent and storage for this compound?
ATI-2341 is soluble in water up to 1 mg/mL. For in vivo experiments, various formulations using co-solvents are often employed. It is recommended to store ATI-2341 at -20°C. For stock solutions, it is advisable to store them at -80°C for up to 6 months or at -20°C for up to 1 month to avoid degradation from repeated freeze-thaw cycles.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no in vivo efficacy (e.g., poor cell mobilization) | Improper Formulation or Solubility Issues: ATI-2341 may have precipitated out of solution. The lipophilic nature of the pepducin can make it challenging to keep in solution in aqueous buffers. | Prepare fresh formulations for each experiment. Consider using a formulation with co-solvents such as DMSO, PEG300, and Tween 80 to improve solubility. Visually inspect the solution for any precipitation before administration. Sonication or gentle warming to 37°C can aid in dissolution.[6][8] |
| Suboptimal Route of Administration: The route of administration significantly impacts the observed effect. Intravenous (i.v.) administration is typically used for systemic mobilization of cells from the bone marrow.[3][6] Intraperitoneal (i.p.) injection will result in local chemotaxis.[3][7] | Ensure the route of administration aligns with the intended experimental outcome. For HSPC mobilization, use i.v. injection. | |
| Inadequate Dosing: The dose of ATI-2341 may be too low to elicit a significant response. | Perform a dose-response study to determine the optimal concentration for your specific animal model and experimental endpoint. Efficacy in mobilizing PMNs has been observed at doses around 2 µmol/kg in mice.[3] | |
| Incorrect Timing of Measurement: The peak mobilization of cells occurs within a specific time frame after administration. | The number of circulating PMNs has been shown to increase significantly 90 minutes after i.v. administration in mice.[5] Conduct a time-course experiment to identify the optimal time point for measuring your endpoint. | |
| High Variability Between Animals | Inconsistent Formulation Preparation: Minor variations in the preparation of the formulation can lead to differences in the administered dose. | Prepare a single batch of the formulation for each experimental group to minimize variability. Ensure thorough mixing of all components. |
| Biological Variability: Differences in the age, weight, or strain of the animals can contribute to varied responses. | Use age- and weight-matched animals from the same strain for all experiments. Ensure consistent housing and handling conditions. | |
| Unexpected Biological Effects | Biased Agonism: ATI-2341's biased signaling may lead to effects that differ from those of the endogenous ligand, CXCL12. For example, ATI-2341 does not mobilize lymphocytes, unlike some other CXCR4 modulators.[3] | Be aware of the specific signaling pathways activated by ATI-2341. The lack of β-arrestin recruitment and Gα13 activation is a key feature.[4] |
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| EC50 (Chemotaxis) | 194 ± 16 nM | CCRF-CEM cells | [1] |
| EC50 (Calcium Mobilization) | 140 ± 36 nM | U87 cells transfected with CXCR4 | [3] |
| Intrinsic Activity (Chemotaxis) | 81 ± 4% | CCRF-CEM cells | [1] |
| In Vivo PMN Mobilization (i.v.) | Dose-dependent increase, similar efficacy to AMD-3100 at 2 µmol/kg | BALB/c mice | [3] |
| In Vivo PMN Recruitment (i.p.) | Maximum effect at 405 nmol/kg | BALB/c mice | [5] |
Experimental Protocols
Protocol 1: Preparation of ATI-2341 Formulation for In Vivo Administration
This protocol describes the preparation of a common formulation for intravenous or intraperitoneal injection.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of ATI-2341 in DMSO.
-
For the final formulation, combine the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[5]
-
First, add the required volume of the ATI-2341 DMSO stock solution to the PEG300 and mix thoroughly until clear.
-
Next, add the Tween 80 and mix until the solution is clear.
-
Finally, add the saline and mix thoroughly.
-
Visually inspect the final solution for any signs of precipitation. If necessary, gently warm the solution to 37°C or sonicate briefly to aid dissolution.
-
Prepare the formulation fresh on the day of the experiment.
Protocol 2: In Vivo Mobilization of Hematopoietic Stem and Progenitor Cells (HSPCs) in Mice
This protocol outlines a general procedure for assessing the mobilization of HSPCs following intravenous administration of ATI-2341.
Materials:
-
ATI-2341 formulation (from Protocol 1)
-
Age- and weight-matched BALB/c mice
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for HSPC markers (e.g., Lineage, c-Kit, Sca-1)
-
Flow cytometer
Procedure:
-
Administer the ATI-2341 formulation to the mice via tail vein injection. A dose of 2 µmol/kg has been shown to be effective.[3] Include a vehicle control group.
-
At 90 minutes post-injection, collect peripheral blood from the mice.[5]
-
Perform red blood cell lysis.
-
Stain the cells with a cocktail of antibodies to identify HSPCs (Lin-, c-Kit+, Sca-1+).
-
Analyze the stained cells using a flow cytometer to quantify the number of HSPCs in the peripheral blood.
-
Compare the number of mobilized HSPCs in the ATI-2341-treated group to the vehicle control group.
Visualizations
Caption: ATI-2341 biased signaling pathway.
Caption: In vivo cell mobilization workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ATI 2341 | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 3. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATI-2341 | allosteric CXCR4 agonist | CAS 1337878-62-2 | Buy ATI2341 from Supplier InvivoChem [invivochem.com]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting ATI-2341 TFA Precipitation
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with ATI-2341 trifluoroacetic acid (TFA) salt in aqueous buffers. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is ATI-2341 and why is it supplied as a TFA salt?
ATI-2341 is a pepducin that acts as a potent and functionally selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3][4] It functions as a biased ligand, favoring the activation of Gαi over Gα13.[1][2][3][4] Like many synthetic peptides, ATI-2341 is synthesized using solid-phase methods and purified by high-performance liquid chromatography (HPLC).[5][6] Trifluoroacetic acid (TFA) is a strong acid used during the cleavage of the peptide from the resin and as an ion-pairing agent during HPLC purification to achieve high purity.[5][7][8] Consequently, the final lyophilized product is a TFA salt of the peptide.[5][7]
Q2: I observed precipitation when dissolving ATI-2341 in my aqueous buffer. What are the potential causes?
Several factors can contribute to the precipitation of ATI-2341 TFA in aqueous buffers:
-
Peptide Concentration: Exceeding the solubility limit of ATI-2341 in the specific buffer can lead to precipitation.
-
Buffer pH and Ionic Strength: The solubility of peptides is highly dependent on the pH and ionic strength of the buffer. Precipitation is more likely to occur at or near the peptide's isoelectric point (pI).
-
TFA Counterions: The presence of TFA counterions can influence the peptide's secondary structure and solubility, sometimes promoting aggregation.[5]
-
Direct Dissolution in Aqueous Buffer: Hydrophobic peptides, like ATI-2341 which has an N-terminal palmitoyl modification, may not readily dissolve when added directly to an aqueous environment, leading to aggregation.[9][10]
Q3: Can the residual TFA from the synthesis affect my experiments?
Yes, residual TFA can have several effects on biological assays:
-
Cytotoxicity: TFA can be cytotoxic at nanomolar concentrations, potentially interfering with cell proliferation and viability assays.[5]
-
Alteration of pH: As a strong acid, TFA can lower the pH of your experimental solution, which may affect cellular processes or protein function.[7]
-
Interference with Assays: TFA has been reported to interfere with certain assays, such as those involving receptor binding or enzymatic activity.[5][7] It can also interfere with infrared spectroscopy used for secondary structure determination.[7]
Q4: How can I determine if my ATI-2341 has precipitated or aggregated?
You can use several methods to detect peptide aggregation:
-
Visual Inspection: The simplest method is to look for visible particulates, cloudiness, or a film in your solution.[10]
-
UV-Vis Spectroscopy: An increase in absorbance at around 350-600 nm can indicate the presence of light-scattering aggregates.[10][11]
-
Dynamic Light Scattering (DLS): DLS is a technique that measures the size distribution of particles in a solution and can be used to detect the formation of larger aggregates.[10]
Troubleshooting Guides
Issue 1: ATI-2341 immediately precipitates upon addition to an aqueous buffer.
This is a common issue for hydrophobic peptides. The following workflow is recommended to improve solubility.
Experimental Protocol: Stepwise Solubilization of ATI-2341
-
Initial Dissolution in an Organic Solvent: Instead of directly dissolving the lyophilized ATI-2341 in your aqueous buffer, first, dissolve it in a minimal amount of a compatible organic solvent.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). For peptides containing cysteine or methionine, DMF is preferred to avoid oxidation.[10]
-
Procedure: Add a small volume of the organic solvent to the vial of lyophilized ATI-2341 to create a concentrated stock solution. Gently vortex or sonicate if necessary to ensure complete dissolution.[10] One supplier suggests that for ATI-2341, heating to 37°C and sonicating may aid dissolution in DMSO.[1]
-
-
Slow Addition to Aqueous Buffer: Add the concentrated peptide-organic solvent stock solution dropwise to your vigorously stirred aqueous buffer. This prevents localized high concentrations of the peptide that can trigger aggregation.[10]
-
Optimize Buffer Conditions:
-
pH: Adjust the pH of your buffer. For basic peptides, a more acidic buffer (lower pH) will increase solubility. For acidic peptides, a more basic buffer (higher pH) is recommended.
-
Ionic Strength: The effect of ionic strength on peptide solubility can be complex. It is recommended to test a range of salt concentrations (e.g., 50 mM to 150 mM NaCl) to find the optimal condition.
-
Troubleshooting Workflow for Immediate Precipitation
Caption: A stepwise workflow for troubleshooting immediate peptide precipitation.
Issue 2: ATI-2341 solution becomes cloudy over time, especially during storage.
This may indicate that the peptide is slowly aggregating or precipitating out of solution.
Experimental Protocol: Ensuring Long-Term Solution Stability
-
Storage Conditions:
-
Stock Solutions: It is recommended to store stock solutions of ATI-2341 at -20°C or -80°C.[9] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can promote aggregation.[12]
-
Working Solutions: Prepare fresh working solutions from your stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods.
-
-
Buffer Components:
-
Excipients: Consider the addition of excipients to your buffer to improve peptide stability. These can include:
-
Sugars: (e.g., trehalose, sucrose) can act as cryoprotectants and stabilizers.
-
Polyols: (e.g., glycerol, mannitol) can help to prevent aggregation.
-
Non-ionic Surfactants: A very low concentration (e.g., 0.01-0.05%) of surfactants like Tween® 20 or Pluronic® F-68 can sometimes improve stability.[11]
-
-
-
TFA Removal/Exchange: If you suspect that the TFA counterion is contributing to instability, you can perform a TFA exchange to a more biocompatible salt, such as acetate or hydrochloride.[8][13] This is typically done using HPLC or by repeated lyophilization with the desired acid.[13]
Logical Relationship for Enhancing Solution Stability
Caption: Key strategies to improve the long-term stability of ATI-2341 solutions.
Data Presentation
Table 1: Solubility of ATI-2341 in Different Solvents
| Solvent | Solubility | Reference |
| Water | Soluble to 1 mg/mL | [9] |
| DMSO | 20 mg/mL (with sonication) | [2] |
| DMSO | 100 mg/mL (42.18 mM) | [1] |
Table 2: Summary of Troubleshooting Strategies for ATI-2341 Precipitation
| Issue | Potential Cause | Recommended Action |
| Immediate Precipitation | Poor aqueous solubility, high concentration, inappropriate buffer | 1. Dissolve in DMSO or DMF first.2. Add dropwise to stirred buffer.3. Optimize buffer pH and ionic strength. |
| Cloudiness Over Time | Aggregation, instability | 1. Aliquot and store at -80°C.2. Prepare fresh working solutions.3. Consider adding stabilizing excipients.4. Perform TFA exchange if necessary. |
| Inconsistent Assay Results | TFA interference | 1. Be mindful of the final TFA concentration in your assay.2. Consider performing a TFA exchange to an acetate or hydrochloride salt. |
Signaling Pathway
ATI-2341 is an allosteric agonist of CXCR4 and exhibits biased signaling towards Gαi proteins over Gα13 and β-arrestin.[9] This biased agonism leads to the activation of specific downstream signaling pathways.
ATI-2341 Signaling Pathway via CXCR4
Caption: Biased agonism of ATI-2341 at the CXCR4 receptor.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ATI-2341 | allosteric CXCR4 agonist | CAS 1337878-62-2 | Buy ATI2341 from Supplier InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lifetein.com [lifetein.com]
- 6. genscript.com [genscript.com]
- 7. genscript.com [genscript.com]
- 8. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 9. rndsystems.com [rndsystems.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. genscript.com [genscript.com]
- 13. lifetein.com [lifetein.com]
Technical Support Center: Best Practices for ATI-2341 TFA Solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling and storing ATI-2341 TFA (trifluoroacetic acid) solutions. Adherence to these best practices is crucial for ensuring the stability, efficacy, and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: How should lyophilized ATI-2341 be stored for long-term use?
A1: For long-term storage, lyophilized ATI-2341 should be stored at -20°C, and for extended periods, -80°C is preferable.[1][2] The vial should be kept tightly sealed and in a desiccator to prevent degradation from moisture, oxidation, and bacterial contamination.[1][2]
Q2: What is the recommended procedure for preparing a stock solution of ATI-2341?
A2: Before opening the vial, it is essential to allow the lyophilized peptide to equilibrate to room temperature in a desiccator to prevent condensation, as peptides are often hygroscopic.[1][2] For reconstitution, high-purity solvents such as sterile distilled water, DMSO, or a buffer appropriate for your experimental setup should be used. One supplier suggests that ATI-2341 is soluble in water up to 1 mg/ml.[3] For in vivo studies, a stock solution can be prepared by dissolving this compound in pure DMSO, which can then be further diluted with a suitable vehicle like a 20% SBE-β-CD saline solution.[4]
Q3: How should ATI-2341 stock solutions be stored?
A3: Stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[2] These aliquots should be stored at -20°C or -80°C.[2] It is generally not recommended to store peptides in solution for long periods.[2]
Q4: Why is my this compound solution giving inconsistent results in cell-based assays?
A4: Residual trifluoroacetic acid (TFA) from the synthesis and purification process can be cytotoxic and interfere with biological assays, even at nanomolar concentrations.[5] TFA can alter the pH of the culture medium and affect cell proliferation and viability, leading to inconsistent results.[5] For sensitive cellular assays, it is highly recommended to reduce the TFA content.[5]
Q5: How can I remove TFA from my ATI-2341 solution?
A5: Several methods can be employed to exchange the TFA salt for a more biocompatible one, such as hydrochloride (HCl) or acetate. The most common methods are TFA/HCl exchange via lyophilization in a dilute HCl solution and TFA/acetate exchange using a strong anion exchange resin.[1][6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor or variable solubility of ATI-2341 in aqueous buffers. | The presence of TFA counterions can sometimes affect the solubility characteristics of the peptide. | Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO first, and then slowly add the aqueous buffer. Sonication may also aid in dissolution. For buffers, ensure the pH is appropriate for the peptide's isoelectric point. |
| Loss of peptide activity over time in solution. | Peptides in solution are susceptible to degradation, especially if they contain sensitive amino acids. Repeated freeze-thaw cycles can also degrade the peptide. | Prepare fresh solutions for each experiment whenever possible. If a stock solution must be stored, ensure it is properly aliquoted and stored at -80°C to minimize degradation. Avoid storing in solution for extended periods.[2] |
| Precipitation of ATI-2341 upon dilution of a DMSO stock solution in an aqueous buffer. | The peptide may be less soluble in the final buffer composition, especially with a lower percentage of DMSO. | Optimize the final concentration of DMSO in your working solution, ensuring it is compatible with your experimental system. Consider alternative solubilizing agents or a different buffer system. |
| Inaccurate peptide concentration determined by weight. | Lyophilized peptides can be hygroscopic and may have absorbed water. The presence of TFA salts also contributes to the overall weight. | To obtain an accurate concentration, it is recommended to perform peptide quantification using methods such as UV absorbance at 280 nm (if the peptide contains Trp or Tyr residues) or through amino acid analysis. |
Data Presentation
Table 1: Summary of Storage and Solubility Recommendations for ATI-2341
| Parameter | Recommendation | Source |
| Storage of Lyophilized Powder | -20°C (short-term), -80°C (long-term) in a desiccator. | [1][2] |
| Storage of Stock Solutions | Aliquoted at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [2] |
| Recommended Solvents | Water (up to 1 mg/ml), DMSO. | [3][4] |
| In Vivo Formulation Example | Stock in DMSO, diluted with 20% SBE-β-CD in saline. | [4] |
Experimental Protocols
Protocol 1: TFA/HCl Exchange for Removal of Trifluoroacetic Acid
This protocol is a common method for exchanging TFA counterions with chloride ions, which are more biocompatible for many biological experiments.[1][6][7]
-
Dissolution: Dissolve the this compound salt in sterile distilled water to a concentration of approximately 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.
-
Incubation: Let the solution stand at room temperature for at least one minute.
-
Freezing: Flash-freeze the solution using liquid nitrogen or by placing it in a -80°C freezer.
-
Lyophilization: Lyophilize the frozen solution overnight until all the liquid has been removed.
-
Repeat: To ensure complete exchange, repeat steps 1-5 at least two more times, re-dissolving the lyophilized powder in the dilute HCl solution each time.
-
Final Reconstitution: After the final lyophilization, reconstitute the ATI-2341 HCl salt in the desired experimental buffer.
Protocol 2: Reconstitution of ATI-2341 for In Vivo Studies
This protocol provides an example of how to prepare ATI-2341 for intravenous administration in a rat model.[4]
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 3.8 mg/mL in pure DMSO. This stock solution should be stored frozen.
-
Vehicle Preparation: Prepare a 20% (w/v) solution of SBE-β-CD (sulfobutylether-β-cyclodextrin) in 0.9% saline. Sonication at 37°C may be necessary to fully dissolve the SBE-β-CD.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution 20-fold with the 20% SBE-β-CD saline solution. For example, mix 450 µL of the stock solution with 8,550 µL of the 20% SBE-β-CD saline solution.
-
Dissolution Assistance: Mix the working solution thoroughly. If the solution is not clear, sonication at 37°C can be used to aid dissolution. It is recommended to use freshly prepared working solutions.[8]
Mandatory Visualizations
Caption: Workflow for TFA/HCl exchange of this compound salt.
Caption: Decision guide for the proper storage of ATI-2341.
References
Identifying and mitigating off-target effects of ATI-2341 TFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of ATI-2341 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
ATI-2341 is a potent and functionally selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4). It acts as a biased ligand, preferentially activating the Gαi signaling pathway over the Gα13 pathway, and it does not promote β-arrestin recruitment.[1][2] This biased agonism is a key feature of its mechanism of action. ATI-2341 has been shown to induce CXCR4-dependent signaling, receptor internalization, and chemotaxis in cells expressing CXCR4.[3][4]
Q2: What are off-target effects and why are they a concern when working with a compound like this compound?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. For this compound, this would involve interactions with molecules other than CXCR4. These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unanticipated biological responses, which are critical considerations during drug development.
Q3: Are there any known off-target effects of this compound?
Currently, there is no specific published data detailing clinically relevant off-target effects of this compound. Studies have indicated a degree of specificity, showing it does not induce G-protein association with other Gi protein-coupled receptors like the α2-adrenergic receptor or CCR2 in the systems tested.[1] However, as with any potent bioactive molecule, the potential for off-target interactions cannot be entirely dismissed and should be experimentally evaluated.
Q4: What are the potential sources of off-target effects for a pepducin like this compound?
Pepducins, being derived from intracellular loop sequences of GPCRs, may interact with other receptors that share sequence or structural homology, particularly within the same receptor family.[3] Off-target effects could also be influenced by the specific cell type and species being used in the experiments, due to differences in receptor expression profiles and sequence conservation.[1]
Troubleshooting Guides
Issue 1: I am observing a cellular phenotype that is inconsistent with known CXCR4/Gαi signaling.
-
Possible Cause: This could be indicative of an off-target effect.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve for both the on-target activity (e.g., Gαi activation) and the unexpected phenotype. A significant difference in the EC50 values may suggest the phenotype is mediated by an off-target interaction.
-
Use of a Structurally Unrelated CXCR4 Agonist: Treat your cells with a different, structurally distinct CXCR4 agonist (e.g., CXCL12). If the unexpected phenotype is not replicated, it is more likely to be an off-target effect specific to this compound.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of CXCR4 in your cell model. If the phenotype persists in the absence of the primary target, it is highly probable to be an off-target effect.
-
Issue 2: My experiments show cellular toxicity at concentrations close to the EC50 for CXCR4 activation.
-
Possible Cause: The observed toxicity could be due to on-target effects of CXCR4 hyperactivation or off-target interactions with essential cellular proteins.
-
Troubleshooting Steps:
-
Cell Line Profiling: Test the toxicity of this compound in a panel of cell lines with varying levels of CXCR4 expression. If toxicity correlates with CXCR4 expression, it is more likely an on-target effect.
-
Counter-Screening: Perform a counter-screen in a cell line that does not express CXCR4. If toxicity is still observed, it is likely mediated by one or more off-targets.
-
Rescue Experiments: If the on-target pathway is known to induce apoptosis at high levels of activation, try to rescue the cells with inhibitors of downstream effectors in that pathway.
-
Data Presentation
As no specific quantitative data for off-target interactions of this compound is publicly available, the following table presents its known on-target activity. Researchers should aim to generate similar tables comparing on-target and off-target potencies for any identified off-target proteins.
Table 1: On-Target Activity of ATI-2341
| Parameter | Cell Line | Value | Reference |
| EC50 (Calcium Mobilization) | CCRF-CEM | 194 ± 16 nM | [3] |
| Intrinsic Activity | CCRF-CEM | 81 ± 4% | [3] |
| EC50 (Calcium Mobilization) | U87 (CXCR4 transfected) | 140 ± 36 nM | [4] |
Experimental Protocols
Protocol 1: Identification of Off-Target Proteins using Chemical Proteomics (Affinity Capture)
This method aims to identify proteins that physically interact with this compound.
-
Probe Synthesis: Synthesize a biotinylated or otherwise tagged version of this compound. It is crucial to ensure that the tag does not significantly alter the compound's activity.
-
Cell Lysis: Treat cells of interest with the tagged this compound or a vehicle control. Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Affinity Pulldown: Incubate the cell lysate with streptavidin-coated beads (for a biotinylated probe) to capture the probe and any interacting proteins.
-
Washing: Wash the beads extensively to remove non-specific protein binders.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the proteins identified in the this compound-treated sample with the control sample. Proteins enriched in the treated sample are potential off-targets.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to validate suspected off-targets by confirming direct binding in a cellular context.
-
Cell Treatment: Treat intact cells with this compound at various concentrations, including a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of a specific protein of interest (the putative off-target) remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: A ligand-bound protein is typically stabilized and will remain soluble at higher temperatures. A shift in the melting curve of the protein in the presence of this compound indicates direct binding.
Mandatory Visualizations
Caption: Signaling pathway of this compound via CXCR4.
Caption: General workflow for off-target identification.
Caption: Troubleshooting decision tree for unexpected phenotypes.
References
- 1. Pepducin-mediated GPCR signaling in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidomics-Based Drug Off-Target Effects Research - Creative Proteomics [creative-proteomics.com]
- 3. Turning Receptors On and Off with Intracellular Pepducins: New Insights into G-protein-coupled Receptor Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
Interpreting the bell-shaped dose-response curve of ATI-2341 TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ATI-2341 TFA in their experiments. The information is tailored for scientists and drug development professionals to help interpret data and resolve potential issues, with a focus on understanding the compound's characteristic bell-shaped dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: ATI-2341 is a potent and functionally selective allosteric agonist for the C-X-C chemokine receptor type 4 (CXCR4).[1][2] It is a pepducin, a synthetic lipopeptide derived from the first intracellular loop of CXCR4.[3][4] ATI-2341 functions as a biased agonist, preferentially activating the Gαi signaling pathway, which leads to the inhibition of cAMP production and mobilization of intracellular calcium.[1][2][5] Unlike the endogenous ligand CXCL12, ATI-2341 shows strong negative bias towards Gα13 activation and does not significantly promote β-arrestin recruitment.[6][7]
Q2: We are observing a bell-shaped dose-response curve in our chemotaxis assays with ATI-2341. Is this expected?
A2: Yes, a bell-shaped dose-response curve is a typical and expected observation for chemoattractants, including ATI-2341, in chemotaxis assays.[3][8] This phenomenon is characterized by an increase in cell migration at lower concentrations of the chemoattractant, reaching a peak at an optimal concentration, followed by a decrease in migration at higher concentrations.[3][9][10]
Q3: What is the underlying mechanism for the bell-shaped dose-response curve observed with ATI-2341 in chemotaxis?
A3: The bell-shaped curve in chemotaxis is generally attributed to receptor desensitization and internalization at high ligand concentrations.[11] At these high concentrations, the chemokine gradient that cells use to orient their migration is lost. The cells become overwhelmed by the chemoattractant, leading to the internalization of CXCR4 receptors and a subsequent inability to respond to the chemical gradient, resulting in reduced directional migration.[3][8] While ATI-2341 is a weak inducer of β-arrestin recruitment, which is a key mediator of receptor internalization, it still induces receptor internalization in a dose-dependent manner.[3][6][8]
Q4: How does the biased agonism of ATI-2341 influence its activity?
A4: The biased agonism of ATI-2341 is a key feature of its pharmacological profile. By selectively activating the Gαi pathway without engaging Gα13 or β-arrestin, ATI-2341 can elicit specific cellular responses while avoiding others.[6][7] For example, the lack of significant β-arrestin recruitment may lead to a different pattern of receptor desensitization and internalization compared to the natural ligand, CXCL12.[6] This biased signaling is thought to contribute to its unique in vivo effects, such as the mobilization of polymorphonuclear neutrophils (PMNs) and hematopoietic stem and progenitor cells (HSPCs) from the bone marrow.[2][3]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible bell-shaped curve in chemotaxis assays.
-
Possible Cause 1: Suboptimal cell density.
-
Solution: Ensure you are using a consistent and optimal number of cells for your assay. The ideal cell density can vary between cell types. It is recommended to perform a cell titration experiment to determine the optimal cell number for your specific cells.
-
-
Possible Cause 2: Incorrect concentration range of ATI-2341.
-
Solution: The bell-shaped curve is concentration-dependent. If your concentration range is too narrow or shifted, you may miss the peak or the descending part of the curve. We recommend performing a wide dose-response curve, spanning from picomolar to micromolar concentrations, to fully characterize the response.
-
-
Possible Cause 3: Variation in incubation time.
-
Solution: The duration of the chemotaxis assay is critical. A short incubation time may not allow for sufficient cell migration, while a prolonged incubation can lead to desensitization and random cell movement, obscuring the chemotactic response. Optimize the incubation time for your specific cell type and experimental setup.
-
-
Possible Cause 4: Cell health and passage number.
-
Solution: Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to phenotypic changes and altered receptor expression, affecting their migratory capacity. It is advisable to use cells within a consistent and low passage number range.
-
Issue 2: No response or a very weak response in functional assays (e.g., calcium mobilization, cAMP inhibition).
-
Possible Cause 1: Low CXCR4 expression in the cell line.
-
Solution: Confirm the expression level of CXCR4 in your chosen cell line by flow cytometry or western blotting. If the expression is low, consider using a cell line known to endogenously express high levels of CXCR4 (e.g., CCRF-CEM cells) or a cell line stably overexpressing CXCR4.[3]
-
-
Possible Cause 2: Inactive this compound.
-
Solution: Ensure proper storage and handling of this compound to maintain its activity. The compound should be stored at -20°C. Prepare fresh dilutions for each experiment from a stock solution.
-
-
Possible Cause 3: Issues with the assay protocol.
-
Solution: Review your assay protocol for any potential errors. For calcium mobilization assays, ensure the use of an appropriate calcium indicator dye and that the cells are properly loaded. For cAMP assays, check the stimulation and lysis conditions. Refer to the detailed experimental protocols section for guidance.
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| EC50 (Chemotaxis) | CCRF-CEM | ~100-200 nM | [3] |
| EC50 (Calcium Mobilization) | CCRF-CEM | 194 ± 16 nM | [3] |
| EC50 (Calcium Mobilization) | U87 (CXCR4 transfected) | 140 ± 36 nM | [8] |
| Intrinsic Activity (Calcium Mobilization) | CCRF-CEM | 81 ± 4% | [3] |
| EC50 (cAMP Inhibition) | CXCR4-HEK | Similar to Calcium Mobilization | [8] |
Experimental Protocols
Chemotaxis Assay (Boyden Chamber-based)
-
Cell Preparation:
-
Assay Setup:
-
Prepare serial dilutions of this compound in the assay buffer in the lower wells of a 96-well chemotaxis chamber (e.g., NeuroProbe ChemoTx®).
-
Place a polycarbonate membrane (e.g., 5 µm pore size) over the lower wells.
-
Add 25 µL of the cell suspension to the top of each well on the membrane.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 2 to 4 hours.
-
-
Quantification:
-
After incubation, remove non-migrated cells from the top of the membrane.
-
Stain the migrated cells on the underside of the membrane with a suitable stain (e.g., Diff-Quik).
-
Count the number of migrated cells in several fields of view under a microscope. Alternatively, use a fluorescence-based method by pre-labeling cells with a fluorescent dye and measuring the fluorescence of migrated cells.
-
Calcium Mobilization Assay
-
Cell Preparation:
-
Plate CXCR4-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Wash the cells with a buffer such as HBSS.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
-
Assay Measurement:
-
Wash the cells to remove excess dye.
-
Use a fluorescence plate reader (e.g., FlexStation) to measure the baseline fluorescence.
-
Add varying concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the log of the ATI-2341 concentration to generate a dose-response curve and determine the EC50.
-
cAMP Inhibition Assay
-
Cell Preparation:
-
Seed CXCR4-expressing cells (e.g., CXCR4-HEK293) in a 96-well plate.
-
-
Cell Stimulation:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., Forskolin or its analog NKH477) in the presence of varying concentrations of this compound.[3]
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Quantification:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[3]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each ATI-2341 concentration.
-
Plot the percent inhibition against the log of the ATI-2341 concentration to determine the IC50.
-
Visualizations
Caption: ATI-2341 biased signaling pathway at the CXCR4 receptor.
Caption: Experimental workflow for a Boyden chamber chemotaxis assay.
Caption: Logical relationship explaining the bell-shaped dose-response in chemotaxis.
References
- 1. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pepducin-mediated GPCR signaling in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. timothyspringer.org [timothyspringer.org]
- 10. Transwell migration assay to interrogate human CAR-T cell chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allosteric Modulation of Chemoattractant Receptors - PMC [pmc.ncbi.nlm.nih.gov]
How to ensure lot-to-lot consistency of ATI-2341 TFA
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the lot-to-lot consistency of ATI-2341 TFA. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
ATI-2341 is a potent and functionally selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4). It is a pepducin, a synthetic lipopeptide, that preferentially activates the Gαi signaling pathway over Gα13.[1][2] This biased agonism leads to the inhibition of cAMP production and mobilization of intracellular calcium.[1][2] ATI-2341 has been shown to be an effective mobilizer of bone marrow polymorphonuclear neutrophils (PMNs) and hematopoietic stem and progenitor cells (HSPCs).[1][3]
Key Properties of ATI-2341:
| Property | Value |
| Sequence | MGYQKKLRSMTDKYRL (N-terminal Palmitoyl modification) |
| Molecular Formula | C₁₀₄H₁₇₈N₂₆O₂₅S₂ |
| Molecular Weight | 2256.82 g/mol |
| Purity (Typical) | ≥95% (as determined by HPLC) |
| Solubility | Soluble to 1 mg/mL in water |
| Appearance | White to off-white lyophilized powder |
| Counter-ion | Trifluoroacetate (TFA) |
Q2: How is the purity and identity of this compound determined?
The purity and identity of each lot of this compound are primarily determined by two analytical methods:
-
High-Performance Liquid Chromatography (HPLC): This technique separates the target peptide from any impurities. The purity is calculated based on the area of the main peptide peak relative to the total area of all peaks in the chromatogram.
-
Mass Spectrometry (MS): This method is used to confirm the molecular weight of the peptide, verifying that the correct product was synthesized.
A Certificate of Analysis (CofA) should be provided by the supplier for each lot, detailing the results of these analyses.
Q3: What are the potential sources of lot-to-lot variability in this compound?
Lot-to-lot variability can arise from several factors during the synthesis and purification process of a complex peptide like ATI-2341. These can include:
-
Incomplete reactions: This can lead to the presence of deletion sequences (peptides missing one or more amino acids).
-
Side reactions: Modifications to amino acid side chains can occur during synthesis.
-
Residual solvents and reagents: Trace amounts of chemicals used in the synthesis and purification process may remain.
-
Counter-ion content: The amount of TFA can vary between batches, affecting the net peptide content.
-
Water content: The amount of residual water in the lyophilized powder can differ.
Q4: What is the significance of the TFA counter-ion?
Trifluoroacetic acid (TFA) is commonly used in the purification of synthetic peptides by reversed-phase HPLC. As a result, the final lyophilized product is a salt of the peptide with TFA as the counter-ion. The amount of TFA can vary from lot to lot and can impact the net peptide content of the material. For sensitive cell-based assays, high concentrations of TFA may be cytotoxic.
Troubleshooting Guide
Issue 1: Inconsistent experimental results between different lots of this compound.
| Potential Cause | Recommended Action |
| Different Net Peptide Content | The net peptide content can vary between lots due to differences in counter-ion and water content. Always refer to the lot-specific Certificate of Analysis for the net peptide content and adjust the amount of peptide used accordingly to ensure you are using the same molar amount in your experiments. If the net peptide content is not provided, consider having it determined by a third-party service. |
| Presence of Impurities | Review the HPLC purity data on the Certificate of Analysis for both lots. Significant differences in the impurity profile could affect biological activity. If possible, compare the impurity peaks between the two chromatograms. |
| Peptide Degradation | Ensure that the peptide has been stored correctly at -20°C or below. Improper storage can lead to degradation. |
Issue 2: Difficulty dissolving a new lot of this compound.
| Potential Cause | Recommended Action |
| Incorrect Solvent | While ATI-2341 is reported to be soluble in water up to 1 mg/mL, solubility can be lot-dependent. If you encounter issues, try dissolving the peptide in a small amount of DMSO first, and then slowly add the aqueous buffer to the desired concentration. For in vivo use, a common solvent system is DMSO followed by dilution with a solution such as 20% SBE-β-CD in saline.[4] |
| Aggregation | Peptides can sometimes aggregate upon reconstitution. To minimize this, bring the vial to room temperature before opening and adding the solvent. Gentle vortexing or sonication can help to break up aggregates. |
| Lyophilization Differences | The physical properties of the lyophilized powder can vary between batches, which may affect the rate of dissolution. Be patient and allow sufficient time for the peptide to dissolve completely. |
Issue 3: Observed biological activity is lower than expected.
| Potential Cause | Recommended Action |
| Inaccurate Concentration | As mentioned, the net peptide content can vary. Ensure you are calculating your concentrations based on the net peptide weight, not the gross weight of the lyophilized powder. |
| Peptide Adsorption to Surfaces | Peptides can adsorb to plastic and glass surfaces. To minimize this, use low-retention microcentrifuge tubes and pipette tips. |
| Oxidation of Methionine Residues | ATI-2341 contains methionine residues which are susceptible to oxidation. Ensure that the peptide is handled in a way that minimizes exposure to air and oxidizing agents. Use freshly prepared solutions for your experiments. |
Experimental Protocols
Protocol 1: Determination of this compound Purity by HPLC
This is a general protocol and may need to be optimized for your specific equipment and columns.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL. Inject 10 µL.
-
Purity Calculation: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: Confirmation of this compound Identity by Mass Spectrometry
-
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or similar mass spectrometer.
-
Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) at a concentration of approximately 0.1 mg/mL.
-
Analysis: Infuse the sample directly into the mass spectrometer. Acquire the mass spectrum in the positive ion mode.
-
Data Interpretation: The observed molecular weight should correspond to the theoretical molecular weight of ATI-2341 (2256.82 Da). Look for the protonated molecular ions [M+H]⁺, [M+2H]²⁺, etc.
Visualizations
Caption: Workflow for ensuring lot-to-lot consistency of this compound.
Caption: Simplified signaling pathway of ATI-2341 via the CXCR4 receptor.
References
Technical Support Center: Adapting ATI-2341 TFA Protocols for Diverse CXCR4-Expressing Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing ATI-2341 TFA, a potent and selective allosteric agonist of the CXCR4 receptor. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to facilitate the adaptation of this compound protocols for various CXCR4-expressing cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: ATI-2341 is a pepducin, a small peptide derived from the first intracellular loop of the CXCR4 receptor. It functions as a biased allosteric agonist of CXCR4. This means it selectively activates the Gαi signaling pathway, leading to the inhibition of cAMP production and mobilization of intracellular calcium, while having a lesser effect on the Gα13 pathway.[1][2] This biased agonism makes it a valuable tool for studying specific CXCR4-mediated signaling events.
Q2: Which cell lines are suitable for experiments with this compound?
A2: A variety of cell lines endogenously expressing CXCR4 or engineered to overexpress the receptor can be used. The choice of cell line will depend on the specific research question. Commonly used cell lines include:
-
CCRF-CEM: A human T-cell acute lymphoblastic leukemia cell line with high endogenous CXCR4 expression.[3]
-
U87: A human glioblastoma cell line that can be transiently transfected with CXCR4.[3]
-
HEK-293: Human embryonic kidney cells that are often used for stable or transient overexpression of CXCR4.[3][4]
-
CHO-K1: Chinese hamster ovary cells are another common host for stable CXCR4 expression.[5]
-
Various cancer cell lines with documented CXCR4 expression, such as those from breast, colon, and liver cancers.
It is crucial to verify the CXCR4 expression level in your chosen cell line, as this will significantly impact the experimental outcome.
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a lyophilized powder. For stock solutions, it is recommended to dissolve it in a suitable solvent like sterile water or a buffer solution. To prevent degradation, it is advisable to prepare aliquots of the stock solution and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The solubility and stability in different solvents should be confirmed with the supplier's datasheet.
Q4: What are the key functional assays to assess the activity of this compound?
A4: The primary functional assays to characterize the effects of this compound on CXCR4-expressing cells include:
-
Calcium Mobilization Assay: To measure the increase in intracellular calcium concentration upon receptor activation.
-
cAMP Accumulation Assay: To quantify the inhibition of adenylyl cyclase activity through Gαi coupling.
-
Chemotaxis Assay: To assess the ability of the compound to induce directed cell migration.
-
Receptor Internalization Assay: To visualize the agonist-induced translocation of CXCR4 from the cell surface to the interior.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound and provides potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low response to this compound | 1. Low or no CXCR4 expression in the cell line. 2. Inactive compound. 3. Suboptimal assay conditions. | 1. Verify CXCR4 expression using qPCR, Western blot, or flow cytometry. 2. Prepare a fresh stock of this compound. 3. Optimize agonist concentration, incubation time, and cell density. |
| High background signal in functional assays | 1. High basal activity of the signaling pathway. 2. Cell stress or poor cell health. 3. Reagent-related issues. | 1. Reduce serum concentration in the assay medium. 2. Ensure cells are healthy and in the logarithmic growth phase. 3. Check the quality and concentration of all reagents. |
| Inconsistent results between experiments | 1. Variation in cell passage number. 2. Inconsistent cell density. 3. Variability in reagent preparation. | 1. Use cells within a defined passage number range. 2. Standardize cell seeding density. 3. Prepare fresh reagents and ensure accurate pipetting. |
| Cell death observed after treatment | 1. High concentration of this compound. 2. Prolonged incubation time. 3. Sensitivity of the cell line. | 1. Perform a dose-response experiment to determine the optimal non-toxic concentration. 2. Optimize the incubation time. 3. Consider using a more robust cell line or adjusting culture conditions. |
Experimental Protocols
Below are detailed methodologies for key experiments. Note that these are starting points and may require optimization for your specific cell line and experimental setup.
Calcium Mobilization Assay
This protocol describes how to measure the intracellular calcium flux in response to this compound using a fluorescent calcium indicator.
Materials:
-
CXCR4-expressing cells (e.g., CCRF-CEM, CHO-CXCR4)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. For suspension cells like CCRF-CEM, use a density of 1-2 x 10^5 cells per well.
-
Dye Loading: Prepare a loading solution of the calcium indicator dye (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in Assay Buffer). Remove the culture medium and add the loading solution to each well. Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with Assay Buffer to remove extracellular dye.
-
Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for 10-20 seconds.
-
Compound Addition: Inject a pre-determined concentration of this compound into the wells and continue to record the fluorescence signal for at least 2-3 minutes.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response relative to the baseline.
cAMP Accumulation Assay
This protocol outlines the measurement of the inhibition of forskolin-stimulated cAMP production by this compound.
Materials:
-
CXCR4-expressing cells (e.g., HEK-293-CXCR4)
-
This compound
-
Forskolin
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
96-well or 384-well plates
Procedure:
-
Cell Seeding: Seed cells in the appropriate plate and allow them to attach and grow for 24-48 hours.
-
Pre-treatment: Wash the cells with serum-free medium and then pre-incubate with various concentrations of this compound in the presence of IBMX for 15-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the basal control) and incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.
Chemotaxis Assay
This protocol describes a method to assess the migratory response of cells to a gradient of this compound using a Boyden chamber or similar migration assay system.
Materials:
-
CXCR4-expressing cells (e.g., CCRF-CEM)
-
This compound
-
Chemotaxis chamber (e.g., Transwell inserts with 5 or 8 µm pores)
-
24-well plates
-
Serum-free medium
Procedure:
-
Cell Preparation: Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup: Add different concentrations of this compound to the lower wells of the 24-well plate. Place the Transwell inserts into the wells.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2-4 hours.
-
Cell Migration Analysis: After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab. Stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet) and count them under a microscope. Alternatively, a fluorescently-labeled cell population can be quantified using a plate reader.
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound.
Quantitative Data Summary
The following tables summarize the reported potency of this compound in different cell lines and functional assays. These values should be considered as a reference, and optimal concentrations should be determined empirically for each specific experimental system.
Table 1: EC50/IC50 Values of this compound in Functional Assays
| Cell Line | Assay | Potency (EC50/IC50) | Reference |
| CCRF-CEM | Calcium Mobilization | 194 ± 16 nM | [3] |
| U87 (CXCR4 transfected) | Calcium Mobilization | 140 ± 36 nM | [3] |
| HEK-293 (CXCR4 stable) | cAMP Inhibition | Similar potency to calcium mobilization | [3] |
Table 2: Comparison of CXCR4 Expression Levels in Various Cell Lines
| Cell Line | Cancer Type | Relative CXCR4 mRNA Expression (nTPM) |
| CCRF-CEM | Leukemia | ~150 |
| U-87 MG | Glioblastoma | ~20 |
| HEK-293 | Embryonic Kidney | ~5 |
| HT-29 | Colon Cancer | ~10 |
| SW480 | Colon Cancer | ~5 |
| MDA-MB-231 | Breast Cancer | High |
| HepG2 | Liver Cancer | Low |
| Huh-7 | Liver Cancer | Moderate |
Note: nTPM (normalized Transcripts Per Million) values are approximate and can vary between studies and culture conditions. It is highly recommended to determine the CXCR4 expression level in your specific cell line.
Visualizations
The following diagrams illustrate key concepts related to this compound and its experimental application.
Caption: this compound biased signaling pathway through the CXCR4 receptor.
Caption: Workflow for adapting this compound protocols for a new cell line.
Caption: A logical troubleshooting guide for failed this compound experiments.
References
Common experimental challenges with pepducin-based compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pepducin-based compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Solubility and Stability
Pepducins, as lipidated peptides, can present significant solubility and stability challenges. Successful experimentation relies on proper handling and preparation of these compounds.
Frequently Asked Questions (FAQs)
Q1: My pepducin won't dissolve in aqueous buffers. What should I do?
A1: Poor aqueous solubility is a common issue due to the hydrophobic lipid moiety and the amino acid composition of the peptide.[1] Here is a systematic approach to solubilization:
-
Assess Peptide Characteristics: Determine if your pepducin is acidic, basic, or neutral by calculating its net charge at a neutral pH.[2]
-
Assign a value of +1 for each basic residue (K, R, H, N-terminus).
-
Assign a value of -1 for each acidic residue (D, E, C-terminus).
-
-
Choose an Appropriate Solvent:
-
For Acidic Pepducins (Net Negative Charge): Try dissolving in a small amount of a basic solvent like 0.1M ammonium bicarbonate before diluting with water.[2]
-
For Basic Pepducins (Net Positive Charge): Attempt to dissolve in a small amount of an acidic solvent such as 0.1M acetic acid, then dilute with water.
-
For Neutral or Very Hydrophobic Pepducins: A small amount of an organic co-solvent like DMSO, DMF, or acetonitrile may be necessary to initially dissolve the pepducin before careful dilution with your aqueous buffer.[1] Always check for the compatibility of the organic solvent with your downstream assay.
-
Q2: How can I prevent my pepducin from aggregating?
A2: Aggregation is often driven by hydrophobicity and the formation of secondary structures like beta-sheets.[1]
-
Work at Lower Concentrations: Aggregation is a concentration-dependent phenomenon.[3]
-
Optimize pH: Adjusting the pH away from the pepducin's isoelectric point (pI) can increase net charge and improve solubility.[1]
-
Sonication: Gentle sonication can sometimes help to break up aggregates.
-
Storage: Store pepducins lyophilized at -20°C or -80°C. For solutions, flash-freeze aliquots in liquid nitrogen and store at -80°C to minimize freeze-thaw cycles.
Q3: My pepducin seems to be degrading quickly in my cell culture media. How can I improve its stability?
A3: Peptides are susceptible to degradation by proteases present in serum-containing media and released by cells.[4][5]
-
Use Protease Inhibitors: Supplement your media with a broad-spectrum protease inhibitor cocktail.
-
Serum-Free Media: If your experimental design allows, use serum-free media to reduce the concentration of exogenous proteases.
-
Chemical Modifications: For long-term or in vivo studies, consider synthesizing pepducins with modifications that enhance stability, such as incorporating D-amino acids or cyclization.[4][5]
Troubleshooting Guide: Solubility
| Problem | Possible Cause | Suggested Solution |
| Pepducin precipitates when added to aqueous buffer. | The pepducin has poor aqueous solubility at the working concentration and pH. | First, dissolve the pepducin in a small amount of an appropriate organic solvent (e.g., DMSO) and then slowly add it to the stirred aqueous buffer. Ensure the final organic solvent concentration is low and compatible with your assay. |
| The pepducin solution appears cloudy or forms a gel. | The pepducin is aggregating. | Try gentle sonication. If aggregation persists, you may need to lower the working concentration or adjust the pH of the buffer.[1] |
| Inconsistent results between experiments. | The pepducin may be degrading during storage or handling. | Aliquot the stock solution to minimize freeze-thaw cycles. Store lyophilized powder and solutions at -80°C. |
Diagram: Pepducin Solubilization Workflow
Caption: A decision tree for the systematic solubilization of pepducins.
Cellular Delivery and Activity
A key feature of pepducins is their ability to cross the cell membrane, which is facilitated by the lipid moiety.[6][7] However, efficient delivery and subsequent biological activity can be influenced by several factors.
Frequently Asked Questions (FAQs)
Q1: How do I confirm my pepducin is entering the cells?
A1: Verifying intracellular delivery is crucial.
-
Fluorescent Labeling: Synthesize the pepducin with a fluorescent tag (e.g., FITC, Rhodamine). You can then visualize cellular uptake using fluorescence microscopy or quantify it by flow cytometry.
-
Functional Readout: The most common method is to measure a downstream signaling event that is dependent on the pepducin's intracellular action. For example, if your pepducin targets a G-protein-coupled receptor (GPCR), you can measure changes in intracellular calcium levels, cAMP production, or ERK phosphorylation.[8][9][10]
Q2: I'm not observing any biological effect. What could be the reason?
A2: A lack of activity can stem from several issues:
-
Poor Cell Permeability: While the lipid anchor facilitates membrane translocation, the efficiency can vary.[6][11] You may need to increase the concentration or incubation time.
-
Incorrect Target: Ensure the target receptor is expressed in your cell line. Verify expression using qPCR, western blot, or flow cytometry. Pepducin activity is dependent on the expression of the cognate receptor.[6][7]
-
Degradation: As mentioned previously, the pepducin could be degrading. Re-test with fresh compound and consider using protease inhibitors.
-
Solubility/Aggregation: If the pepducin is not properly solubilized or has aggregated, its effective concentration is reduced. Review your solubilization protocol.
Q3: Can the lipid moiety itself have a biological effect?
A3: Yes, this is a critical control. The lipid (e.g., palmitate) and the peptide sequence can each have non-specific effects.
-
Control Experiments: Always include controls with the non-lipidated peptide sequence and a scrambled peptide sequence with the lipid attached. This helps to confirm that the observed activity is due to the specific pepducin sequence and its interaction with the target, not a general effect of the lipid or a random peptide sequence.
Experimental Protocol: Assessing Pepducin-Induced Calcium Mobilization
This protocol is for a pepducin that targets a Gq-coupled receptor.
-
Cell Preparation:
-
Plate cells (e.g., HEK293 cells expressing the target GPCR) in a 96-well black, clear-bottom plate and grow to confluence.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically in a buffer like HBSS.
-
Aspirate the cell culture medium and add the dye loading solution to each well.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing:
-
Gently aspirate the dye solution and wash the cells 2-3 times with HBSS to remove extracellular dye.
-
-
Pepducin Stimulation and Measurement:
-
Prepare serial dilutions of your pepducin and controls in HBSS.
-
Use a fluorescence plate reader with automated injection capabilities.
-
Measure the baseline fluorescence for a short period (e.g., 20 seconds).
-
Inject the pepducin solution and continue to measure fluorescence every 1-2 seconds for at least 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the pepducin concentration to generate a dose-response curve.
-
Diagram: General Pepducin Mechanism of Action
Caption: Pepducins translocate across the cell membrane to modulate GPCR signaling.
Specificity and Off-Target Effects
A significant challenge in drug development is ensuring that a compound's effects are specific to its intended target.[12] Pepducins are no exception, and careful validation is required.
Frequently Asked Questions (FAQs)
Q1: How can I be sure my pepducin is acting on its cognate receptor and not another protein?
A1: Demonstrating specificity is a multi-step process:
-
Knockout/Knockdown Models: The gold standard is to test the pepducin in cells where the target receptor has been knocked out or its expression significantly knocked down (e.g., using CRISPR or siRNA). The biological effect should be abolished or greatly diminished in these cells.[6]
-
Receptor Family Screening: Test the pepducin against closely related receptors. For example, a pepducin derived from CXCR4 should be tested for activity on other chemokine receptors like CXCR1 and CXCR2.[8]
-
Competitive Binding Assays: While pepducins act intracellularly, they can sometimes allosterically modulate the binding of orthosteric ligands. A competition assay with a radiolabeled ligand for the target receptor can provide evidence of interaction.
Q2: Could my pepducin be directly activating G-proteins without the receptor?
A2: Some studies have shown that certain pepducins can directly activate G-proteins, independent of their cognate receptor.[9][13][14]
-
Cell-Free Assays: To test for this, you can use a cell-free system with purified G-proteins and measure GTPγS binding upon addition of your pepducin. An increase in GTPγS binding in the absence of the receptor would indicate direct G-protein activation.[10]
-
Receptor-Deficient Cell Lines: Testing in cell lines that do not express the target GPCR can also help differentiate between receptor-dependent and receptor-independent effects.[12]
Troubleshooting Guide: Off-Target Effects
| Observed Effect | Possible Cause | Troubleshooting/Validation Step |
| Activity is observed in a cell line that should not express the target receptor. | The pepducin has off-target effects on another receptor or is acting directly on a signaling protein (e.g., a G-protein). | 1. Confirm the absence of the target receptor via qPCR or Western Blot. 2. Perform a cell-free GTPγS binding assay to check for direct G-protein activation.[10] 3. Use a scrambled pepducin control to rule out non-specific membrane effects. |
| The pepducin shows activity against multiple, closely related receptors. | The intracellular loop sequence used to design the pepducin is conserved among family members. | This may be an inherent property of the chosen sequence.[8] Consider designing new pepducins from less conserved intracellular regions of the target receptor to improve specificity. |
| Unexpected cellular response that doesn't align with known receptor signaling. | The pepducin may be modulating a different signaling pathway or exhibiting biased agonism. | Profile the pepducin's effect on a broad range of signaling pathways (e.g., cAMP, β-arrestin recruitment, various kinase cascades). This can reveal biased signaling or novel off-target activities.[15] |
Quantitative Data Summary
The following table provides example effective concentration ranges for pepducins targeting various GPCRs, as reported in the literature. Note that these values are highly dependent on the specific pepducin sequence, cell type, and assay used.
| Pepducin Target | Type | Assay | Effective Concentration (EC50/IC50) |
| PAR1 | Antagonist | Platelet Aggregation | 1-10 µM |
| CXCR4 | Agonist | Calcium Mobilization | 100 nM - 5 µM |
| β2-Adrenergic Receptor | Biased Agonist | cAMP Production | 1-10 µM |
| S1P3 | Agonist | ERK1/2 Phosphorylation | 5-20 µM |
Data compiled from publicly available research.[6][8][9]
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 3. resolian.com [resolian.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pepducins and Other Lipidated Peptides as Mechanistic Probes and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Turning Receptors On and Off with Intracellular Pepducins: New Insights into G-protein-coupled Receptor Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Characterization of Pepducins as Gs-biased Allosteric Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. research.monash.edu [research.monash.edu]
- 14. Development and characterization of pepducins as Gs-biased allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing ATI-2341 TFA in Cell Migration Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing incubation times and other critical parameters for cell migration assays using ATI-2341 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cell migration?
A1: ATI-2341 is a potent and functionally selective allosteric agonist for the C-X-C chemokine receptor type 4 (CXCR4).[1] It functions as a biased ligand, preferentially activating the Gαi signaling pathway over Gα13.[1][2] This activation of the inhibitory G protein (Gi) leads to the inhibition of cAMP production and mobilization of intracellular calcium.[1] Like the natural CXCR4 agonist CXCL12, ATI-2341 induces chemotaxis in cells that express the CXCR4 receptor.[3]
Q2: What is the mechanism of action for this compound?
A2: ATI-2341 is a pepducin, a type of biologic that allosterically controls the activity of G protein-coupled receptors (GPCRs).[2] It specifically targets CXCR4, acting as a biased agonist. This means it selectively activates certain downstream signaling pathways. In the case of ATI-2341, it favors the Gαi pathway, which is involved in cell migration, while having a lesser effect on Gα13 and β-arrestin recruitment.[2]
Q3: In which cell types can this compound be used to study cell migration?
A3: this compound can be used in any cell type that endogenously or recombinantly expresses the CXCR4 receptor. This includes various cancer cell lines, hematopoietic stem and progenitor cells (HSPCs), and polymorphonuclear neutrophils (PMNs).[1][2][3]
Q4: What is a typical starting concentration for this compound in a cell migration assay?
A4: The effective concentration of this compound can be cell-type dependent. However, based on in vitro studies, a dose-response curve is recommended to determine the optimal concentration. An EC50 value of 194 nM has been reported for inducing calcium flux in CCRF-CEM cells.[4] Therefore, a starting range of 10 nM to 1 µM is a reasonable starting point for optimization.
Troubleshooting Guides
Low or No Cell Migration
Problem: I am not observing any significant cell migration towards this compound.
| Possible Cause | Recommended Solution |
| Suboptimal Incubation Time | The incubation time may be too short for the cells to migrate. It is crucial to perform a time-course experiment to determine the optimal duration.[5][6] |
| Incorrect this compound Concentration | The concentration of this compound may be too low to elicit a chemotactic response. Perform a dose-response experiment to identify the optimal concentration for your specific cell line.[7] |
| Low CXCR4 Receptor Expression | The cell line being used may not express sufficient levels of the CXCR4 receptor. Confirm CXCR4 expression using techniques such as flow cytometry or western blotting. |
| Incorrect Transwell Membrane Pore Size | The pores of the Transwell insert may be too small for your cells to migrate through. Ensure the pore size is appropriate for your cell type.[8][9] |
| Poor Cell Health or Viability | Ensure that the cells used in the assay are healthy, in the logarithmic growth phase, and have high viability.[9] Using cells from a very high passage number may also compromise their migratory ability.[9] |
| Presence of Air Bubbles | Air bubbles trapped underneath the Transwell insert can prevent direct contact between the cells and the chemoattractant, thereby inhibiting migration.[9] |
High Background Migration (Negative Control)
Problem: I am observing a high level of cell migration in my negative control wells (without this compound).
| Possible Cause | Recommended Solution |
| Presence of Serum in Assay Medium | Serum contains various growth factors and chemoattractants that can induce cell migration. It is recommended to serum-starve the cells for 12-24 hours prior to the assay and use serum-free medium in the upper chamber.[5][7] |
| Incubation Time is Too Long | Extended incubation times can lead to increased random migration.[5][6] Optimize the incubation period through a time-course experiment to find the window with the maximal difference between stimulated and random migration.[6] |
| High Cell Seeding Density | Seeding too many cells in the upper chamber can lead to oversaturation of the membrane pores and an increase in background migration.[8] Perform a cell titration experiment to determine the optimal seeding density. |
Inconsistent or Irreproducible Results
Problem: My results are varying significantly between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Inaccurate cell counting or uneven cell distribution when seeding can lead to variability. Ensure thorough mixing of the cell suspension before seeding each insert.[9] |
| Variable Incubation Times | Ensure that the incubation time is consistent across all experiments. |
| Inconsistent Chemoattractant Concentration | Prepare fresh dilutions of this compound for each experiment to avoid degradation and ensure accurate concentrations. |
| Damage to Cells During Harvesting | The use of proteases like trypsin to harvest cells can sometimes damage cell surface receptors, including CXCR4.[5] Consider using a gentler cell detachment method if you suspect this is an issue. |
Experimental Protocols
Protocol: Optimizing Incubation Time for this compound in a Transwell Migration Assay
This protocol outlines the steps to determine the optimal incubation time for this compound-induced cell migration.
1. Cell Preparation:
-
Culture cells to approximately 80-90% confluency.[10]
-
Serum-starve the cells for 12-24 hours by replacing the growth medium with a serum-free medium.[5][7][9]
-
Harvest the cells using a gentle method and resuspend them in a serum-free medium.
-
Perform a cell count and adjust the cell suspension to the desired concentration (e.g., 1 x 10^6 cells/mL).[10]
2. Assay Setup:
-
Prepare the chemoattractant solution by diluting this compound to the predetermined optimal concentration in a serum-free medium.
-
Add the chemoattractant solution to the lower wells of a 24-well plate. Include negative control wells containing only serum-free medium.[11]
-
Carefully place the Transwell inserts into the wells, avoiding air bubbles.
-
Add the cell suspension to the upper chamber of each Transwell insert.[11]
3. Time-Course Incubation:
-
Incubate the plate at 37°C in a humidified CO2 incubator.
-
At various time points (e.g., 2, 4, 6, 8, 12, and 24 hours), remove a set of inserts (both with and without chemoattractant) for analysis.[5]
4. Quantification of Cell Migration:
-
Remove the inserts from the wells.
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[8]
-
Fix the migrated cells on the lower surface of the membrane (e.g., with 4% paraformaldehyde or methanol).
-
Stain the migrated cells with a suitable stain, such as DAPI or Crystal Violet.[7]
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of migrated cells in several random fields of view using a microscope.
5. Data Analysis:
-
For each time point, calculate the average number of migrated cells for both the this compound-treated and the negative control wells.
-
Plot the number of migrated cells against time for both conditions.
-
The optimal incubation time is the point at which the difference in cell migration between the this compound-treated and the negative control wells is maximal, while keeping the background migration low.[6]
Data Presentation: Template Tables
Use the following tables to structure the data from your optimization experiments.
Table 1: Time-Course Experiment for this compound-Induced Cell Migration
| Incubation Time (Hours) | Average Migrated Cells (Negative Control) | Average Migrated Cells (this compound) | Fold Change (ATI-2341/Control) |
| 2 | |||
| 4 | |||
| 6 | |||
| 8 | |||
| 12 | |||
| 24 |
Table 2: Dose-Response of this compound on Cell Migration
| This compound Conc. (nM) | Average Migrated Cells |
| 0 (Negative Control) | |
| 10 | |
| 50 | |
| 100 | |
| 250 | |
| 500 | |
| 1000 |
Visualizations
Caption: this compound biased signaling pathway via the CXCR4 receptor.
Caption: Workflow for optimizing this compound in cell migration assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:1337878-62-2 | Chemsrc [chemsrc.com]
- 5. corning.com [corning.com]
- 6. neuroprobe.com [neuroprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. corning.com [corning.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of ATI-2341 TFA and AMD3100 (Plerixafor) for CXCR4-Targeted Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent modulators of the C-X-C chemokine receptor type 4 (CXCR4): ATI-2341 TFA and AMD3100 (Plerixafor). This analysis is supported by experimental data to inform research and development decisions in the context of CXCR4-targeted therapies.
Introduction
The CXCR4 receptor, in conjunction with its cognate ligand CXCL12 (SDF-1), plays a critical role in numerous physiological and pathological processes, including hematopoietic stem cell (HSC) homing, immune cell trafficking, and cancer metastasis.[1][2] Consequently, modulation of the CXCL12/CXCR4 signaling axis is a key strategy in therapeutic development. This guide compares two distinct modulators: AMD3100 (Plerixafor), a well-established CXCR4 antagonist, and this compound, a novel allosteric agonist with biased signaling properties.
Mechanism of Action
AMD3100 (Plerixafor) is a bicyclam derivative that functions as a selective and reversible antagonist of the CXCR4 receptor.[3] By binding to CXCR4, Plerixafor blocks the interaction between the receptor and its ligand, CXCL12.[4] This disruption of the CXCL12/CXCR4 axis leads to the mobilization of hematopoietic stem cells from the bone marrow into the peripheral bloodstream.[1][4]
This compound is a pepducin, a lipidated peptide derived from the intracellular loops of a G protein-coupled receptor (GPCR). It acts as a potent and functionally selective allosteric agonist of CXCR4.[5] A key feature of ATI-2341 is its biased agonism; it preferentially activates the Gαi signaling pathway while having minimal to no effect on the Gα13 pathway and does not promote the recruitment of β-arrestin.[5] This selective signaling profile distinguishes it from the natural ligand, CXCL12.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound and AMD3100 (Plerixafor) from various in vitro and in vivo studies.
| Parameter | This compound | AMD3100 (Plerixafor) | Reference |
| Receptor Binding/Activity | |||
| EC₅₀ (Calcium Mobilization, CCRF-CEM cells) | 194 ± 16 nM | - | - |
| EC₅₀ (Calcium Mobilization, CXCR4-transfected HEK293 cells) | 140 ± 36 nM | - | - |
| IC₅₀ (CXCR4 Antagonism) | - | 44 nM | - |
| In Vivo Efficacy | |||
| Hematopoietic Stem Cell Mobilization | Potent mobilizer of PMNs and HSPCs in mice and non-human primates | Effective mobilizer of HSCs, used clinically in combination with G-CSF | [5][6] |
| Lymphocyte Mobilization | No significant effect on lymphocyte mobilization | Mobilizes lymphocytes | [5][7][8] |
Signaling Pathways
The differential mechanisms of ATI-2341 and AMD3100 result in distinct downstream signaling events.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Calcium Mobilization Assay (for ATI-2341)
Objective: To determine the potency and efficacy of ATI-2341 in inducing intracellular calcium mobilization via CXCR4.
Cell Line: CCRF-CEM (human T-cell leukemia) or HEK293 cells stably expressing human CXCR4.
Protocol:
-
Cell Preparation: Cells are harvested and washed with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 0.1% BSA).
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 30-60 minutes).
-
Washing: Cells are washed to remove excess dye and resuspended in the assay buffer.
-
Compound Addition: A baseline fluorescence reading is taken using a fluorometric imaging plate reader or a flow cytometer. Subsequently, varying concentrations of ATI-2341 are added to the cells.
-
Data Acquisition: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response at each concentration is used to generate a dose-response curve, from which the EC₅₀ value is calculated.
In Vitro CXCR4 Antagonism Assay (for AMD3100)
Objective: To determine the inhibitory concentration (IC₅₀) of AMD3100 against CXCL12-induced signaling.
Cell Line: A cell line endogenously expressing CXCR4 (e.g., Jurkat cells) or a transfected cell line.
Protocol:
-
Cell Preparation: Cells are prepared as described in the calcium mobilization assay.
-
Antagonist Pre-incubation: Cells are pre-incubated with various concentrations of AMD3100 for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Cells are then stimulated with a fixed concentration of CXCL12 (typically at its EC₈₀ for the specific assay, e.g., calcium mobilization or chemotaxis).
-
Data Acquisition: The response (e.g., calcium flux or cell migration) is measured.
-
Data Analysis: The percentage of inhibition at each AMD3100 concentration is calculated relative to the response induced by CXCL12 alone. An IC₅₀ value is determined by fitting the data to a dose-response inhibition curve.
In Vivo Hematopoietic Stem Cell Mobilization
Objective: To assess the efficacy of ATI-2341 or AMD3100 in mobilizing hematopoietic stem and progenitor cells into the peripheral blood.
Animal Model: C57BL/6 mice or non-human primates (e.g., cynomolgus monkeys).
Protocol:
-
Compound Administration: Animals are administered with either ATI-2341, AMD3100, or a vehicle control via an appropriate route (e.g., subcutaneous or intravenous injection). For AMD3100, it is often administered in combination with Granulocyte-Colony Stimulating Factor (G-CSF).[6]
-
Blood Collection: Peripheral blood samples are collected at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours).
-
Cell Staining and Analysis: Blood samples are treated to lyse red blood cells. The remaining white blood cells are then stained with fluorescently labeled antibodies specific for hematopoietic stem and progenitor cell markers (e.g., CD34, c-Kit, Sca-1 for mice; CD34 for primates) and markers for different leukocyte populations (e.g., CD45, Gr-1, B220, CD3).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the number of circulating HSPCs and other leukocyte subsets.
-
Data Analysis: The number of mobilized cells per volume of blood is calculated and compared between treatment groups.
Conclusion
This compound and AMD3100 (Plerixafor) represent two distinct and valuable tools for modulating the CXCR4 signaling pathway. AMD3100 is a well-characterized antagonist with proven clinical efficacy in hematopoietic stem cell mobilization. Its mechanism of action is direct and potent in blocking the CXCL12/CXCR4 axis.
In contrast, this compound offers a more nuanced approach as a biased allosteric agonist. Its ability to selectively activate the Gαi pathway while avoiding Gα13 and β-arrestin recruitment presents a unique therapeutic potential, possibly minimizing certain off-target or adverse effects associated with broad CXCR4 activation or inhibition. The observation that ATI-2341 does not mobilize lymphocytes, unlike AMD3100, further highlights its distinct pharmacological profile.[5][7][8]
The choice between these two compounds will depend on the specific research or therapeutic goal. For applications requiring robust and complete blockade of CXCR4 signaling, such as in certain cancer therapies or established stem cell mobilization protocols, AMD3100 remains a primary choice. For indications where selective Gαi signaling is desired, or where the mobilization of lymphocytes is to be avoided, ATI-2341 presents a compelling alternative that warrants further investigation. This comparative guide provides a foundation for researchers to make informed decisions in the design of future studies targeting the critical CXCR4 pathway.
References
- 1. Effectiveness of AMD3100 in treatment of leukemia and solid tumors: from original discovery to use in current clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances on the use of the CXCR4 antagonist plerixafor (AMD3100, Mozobil™) and potential of other CXCR4 antagonists as stem cell mobilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plerixafor: AMD 3100, AMD3100, JM 3100, SDZ SID 791 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hematopoietic stem cell mobilization with the reversible CXCR4 receptor inhibitor plerixafor (AMD3100)—Polish compassionate use experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CXCR4 antagonist AMD3100 redistributes leukocytes from primary immune organs to secondary immune organs, lung and blood in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CXCR4 antagonist AMD3100 redistributes leukocytes from primary immune organs to secondary immune organs, lung, and blood in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Biased Agonism: A Comparative Guide to ATI-2341 TFA and CXCL12 Signaling at the CXCR4 Receptor
For Immediate Publication
This guide provides a detailed comparison of the signaling properties of the synthetic pepducin ATI-2341 TFA and the endogenous chemokine CXCL12 at the C-X-C chemokine receptor type 4 (CXCR4). Designed for researchers, scientists, and drug development professionals, this document elucidates the critical differences in their mechanisms of action, focusing on the concept of biased agonism. The information presented is supported by quantitative experimental data and detailed methodologies for key assays.
Introduction to CXCR4 Signaling and Biased Agonism
The CXCR4 receptor, a G protein-coupled receptor (GPCR), plays a pivotal role in various physiological processes, including immune cell trafficking, hematopoiesis, and embryonic development.[1] Its natural ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1α or SDF-1α), activates the receptor, leading to the engagement of multiple intracellular signaling pathways. This includes the activation of inhibitory G proteins (Gαi), which modulate cellular metabolism, and the Gα13 pathway, implicated in cell motility. Furthermore, CXCL12 binding promotes the recruitment of β-arrestin proteins, which are involved in receptor desensitization, internalization, and G protein-independent signaling cascades.[2]
In contrast to the balanced signaling profile of CXCL12, this compound emerges as a biased agonist.[3] This synthetic, cell-penetrating lipopeptide, derived from the first intracellular loop of CXCR4, selectively activates a subset of the receptor's downstream pathways. Specifically, ATI-2341 demonstrates a strong preference for activating Gαi-mediated signaling while only weakly engaging, or failing to engage, the Gα13 and β-arrestin pathways.[4] This biased agonism presents a novel therapeutic approach, potentially allowing for the targeted activation of desired signaling pathways while avoiding off-target effects associated with broad receptor activation.
Comparative Analysis of CXCR4 Signaling
The differential engagement of downstream signaling pathways by this compound and CXCL12 has been quantified in various in vitro assays. The following tables summarize the key findings, highlighting the biased nature of ATI-2341.
G Protein Activation
Data from Bioluminescence Resonance Energy Transfer (BRET) assays reveal the distinct G protein activation profiles of ATI-2341 and CXCL12.
| Ligand | Target Pathway | Potency (EC50) | Efficacy (Emax) |
| ATI-2341 | Gαi Activation | 208 ± 69 nM | Partial Agonist |
| CXCL12 | Gαi Activation | 0.25 ± 0.06 nM | Full Agonist |
| ATI-2341 | Gα13 Engagement | No significant effect | - |
| CXCL12 | Gα13 Engagement | Data not specified | Promotes Engagement |
Table 1: Comparison of G protein activation by ATI-2341 and CXCL12. Data derived from BRET assays measuring the interaction between CXCR4 and specific G protein subunits.[4]
β-Arrestin Recruitment
The recruitment of β-arrestin2 to CXCR4, a key step in receptor desensitization and internalization, is markedly different between the two ligands.
| Ligand | Target Pathway | Potency (EC50) | Efficacy (Emax) |
| ATI-2341 | β-arrestin2 Recruitment | 273.5 ± 78.6 nM | Very Weak Partial Agonist |
| CXCL12 | β-arrestin2 Recruitment | 1.8 ± 0.3 nM | Full Agonist |
Table 2: Comparison of β-arrestin2 recruitment to CXCR4. Data obtained from BRET assays monitoring the interaction between CXCR4 and β-arrestin2.[4]
Functional Cellular Responses
The distinct signaling profiles of ATI-2341 and CXCL12 translate to differences in functional cellular responses, such as calcium mobilization and chemotaxis.
| Ligand | Cellular Response | Potency (EC50) |
| ATI-2341 | Calcium Mobilization (CCRF-CEM cells) | 194 ± 16 nM |
| ATI-2341 | Calcium Mobilization (CXCR4-transfected U87 cells) | 140 ± 36 nM |
| CXCL12 | Chemotaxis (Jurkat cells) | 0.3 - 3.0 nM (Effective concentrations) |
Table 3: Potency of ATI-2341 and CXCL12 in functional cellular assays.[1][5]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the differential signaling pathways activated by CXCL12 and ATI-2341.
Caption: CXCL12 signaling pathway at the CXCR4 receptor.
Caption: ATI-2341 biased signaling at the CXCR4 receptor.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation
This protocol is adapted from methodologies used to assess ligand-induced G protein activation.[6][7]
Caption: Experimental workflow for the G protein activation BRET assay.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are transiently co-transfected with plasmids encoding untagged CXCR4, a Gα subunit fused to a BRET donor (e.g., Renilla luciferase, Rluc), and Gβ and Gγ subunits, with the Gγ subunit fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Assay Preparation: 24-48 hours post-transfection, cells are washed, detached, and resuspended in a BRET buffer (e.g., phosphate-buffered saline with 0.5 mM MgCl2 and 0.1% glucose). Cells are then distributed into a white, clear-bottom 96-well microplate.
-
BRET Measurement: The BRET substrate (e.g., Coelenterazine h) is added to each well. Basal luminescence and fluorescence readings are taken using a microplate reader equipped with appropriate filters for the donor and acceptor wavelengths.
-
Ligand Stimulation: Varying concentrations of this compound or CXCL12 are added to the wells. BRET readings are then taken kinetically to monitor the change in the BRET signal over time, which reflects the dissociation of the Gα-Rluc from the Gβγ-YFP complex upon G protein activation.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The net BRET ratio is determined by subtracting the basal BRET ratio from the ligand-stimulated ratio. Dose-response curves are generated to calculate EC50 and Emax values.
BRET Assay for β-Arrestin Recruitment
This protocol is based on established methods for monitoring receptor-β-arrestin interactions.[8][9]
Methodology:
-
Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding CXCR4 fused to a BRET donor (CXCR4-Rluc) and β-arrestin2 fused to a BRET acceptor (β-arrestin2-YFP).
-
Assay Preparation: Similar to the G protein activation assay, transfected cells are harvested and prepared in BRET buffer 24-48 hours post-transfection and plated in a 96-well microplate.
-
BRET Measurement and Stimulation: The BRET substrate is added, and a basal BRET reading is taken. Subsequently, cells are stimulated with a range of this compound or CXCL12 concentrations.
-
Data Acquisition and Analysis: BRET readings are acquired over time to measure the increase in BRET signal resulting from the proximity of β-arrestin2-YFP to CXCR4-Rluc upon ligand-induced recruitment. Data are analyzed to generate dose-response curves and determine EC50 and Emax values.
Transwell Chemotaxis Assay
This protocol provides a framework for assessing the migratory response of cells to ATI-2341 and CXCL12.[10][11]
Methodology:
-
Cell Preparation: A suitable cell line endogenously expressing CXCR4 (e.g., Jurkat T cells) is cultured to an appropriate density. Prior to the assay, cells are serum-starved for several hours, then washed and resuspended in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup: A Transwell insert with a polycarbonate membrane (typically 8 µm pore size) is placed into the well of a 24-well plate. The lower chamber is filled with serum-free medium containing various concentrations of ATI-2341 or CXCL12 as the chemoattractant. A negative control well contains medium without a chemoattractant.
-
Cell Migration: A 100 µL aliquot of the prepared cell suspension (1 x 10^5 cells) is added to the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for a period sufficient to allow for cell migration (typically 2-4 hours).
-
Quantification of Migration: After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay or flow cytometry.
-
Data Analysis: The number of migrated cells in response to the chemoattractant is compared to the number of migrated cells in the negative control.
Conclusion
The comparative analysis of this compound and CXCL12 reveals a clear distinction in their signaling mechanisms at the CXCR4 receptor. While CXCL12 acts as a balanced agonist, activating a broad spectrum of signaling pathways, ATI-2341 functions as a biased agonist, selectively engaging the Gαi pathway. This functional selectivity, characterized by potent Gαi activation in the absence of significant β-arrestin recruitment and Gα13 engagement, underscores the potential of ATI-2341 as a tool to dissect the specific roles of CXCR4 signaling pathways and as a lead compound for the development of novel therapeutics with improved efficacy and reduced side effects. The provided data and protocols offer a valuable resource for researchers investigating CXCR4 signaling and the broader field of GPCR pharmacology.
References
- 1. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The unique structural and functional features of CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 6. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. CXCL12-stimulated lymphocytes produce secondary stimulants that affect the surrounding cell chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biased Agonism of ATI-2341 TFA against Balanced Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the signaling properties of ATI-2341 trifluoroacetate (TFA), a novel pepducin-based allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4), with its endogenous balanced agonist, Stromal Cell-Derived Factor-1α (SDF-1α, also known as CXCL12). The data presented herein validates the biased agonism of ATI-2341, demonstrating its preferential activation of Gαi-mediated signaling pathways over Gα13 and β-arrestin recruitment. This selective signaling profile presents a promising therapeutic avenue for mobilizing hematopoietic stem cells and polymorphonuclear neutrophils with potentially reduced side effects associated with balanced CXCR4 activation.[1]
Executive Summary of Comparative Signaling
ATI-2341 TFA exhibits a distinct signaling profile compared to the balanced agonist SDF-1α. While both agonists effectively engage and activate the Gαi signaling cascade, ATI-2341 fails to recruit Gα13 or β-arrestin, pathways robustly activated by SDF-1α. This biased agonism offers a targeted approach to modulate CXCR4 function, focusing on the therapeutic benefits of Gαi signaling while avoiding potential adverse effects linked to Gα13 and β-arrestin pathways.
Data Presentation: Quantitative Comparison of Agonist-Induced Signaling
The following tables summarize the quantitative data from bioluminescence resonance energy transfer (BRET) assays, directly comparing the potency and efficacy of ATI-2341 and SDF-1α in engaging key signaling pathways downstream of CXCR4 activation.
Table 1: G-Protein Subtype Engagement by ATI-2341 vs. SDF-1α
| Agonist | G-Protein Subtype | Potency (EC50, nM) | Maximal Response (Emax) |
| ATI-2341 | Gαi1 | 208 ± 69 | Partial Agonist |
| Gα13 | No significant engagement | No significant engagement | |
| SDF-1α | Gαi1 | 0.25 ± 0.06 | Full Agonist |
| Gα13 | 1.1 ± 0.3 | Full Agonist |
Data derived from BRET assays measuring the interaction between CXCR4 and specific G-protein α subunits.
Table 2: β-Arrestin Recruitment by ATI-2341 vs. SDF-1α
| Agonist | β-Arrestin Isoform | Potency (EC50, nM) | Maximal Response (Emax) |
| ATI-2341 | β-arrestin 2 | No significant recruitment | No significant recruitment |
| SDF-1α | β-arrestin 2 | 1.8 ± 0.3 | Full Agonist |
Data derived from BRET assays measuring the recruitment of β-arrestin to CXCR4.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the differential signaling pathways activated by the biased agonist ATI-2341 and the balanced agonist SDF-1α upon binding to the CXCR4 receptor.
Caption: Signaling pathway of the biased agonist ATI-2341 at the CXCR4 receptor.
Caption: Signaling pathway of the balanced agonist SDF-1α at the CXCR4 receptor.
Experimental Protocols
The quantitative data presented in this guide were primarily generated using Bioluminescence Resonance Energy Transfer (BRET) assays. Below are the detailed methodologies for the key experiments.
G-Protein Engagement BRET Assay
This assay measures the direct interaction between the CXCR4 receptor and specific G-protein α subunits upon agonist stimulation.
Experimental Workflow:
Caption: Workflow for the G-protein engagement BRET assay.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are transiently co-transfected with plasmids encoding for CXCR4 fused to a BRET donor (e.g., Renilla luciferase 8, Rluc8) and a specific Gα subunit (Gαi1 or Gα13) fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein variant). Plasmids for Gβ and Gγ subunits are also co-transfected to ensure proper G-protein heterotrimer formation.
-
Cell Plating: Transfected cells are seeded into 96-well white-bottom microplates and cultured for 24-48 hours.
-
Agonist Stimulation: Cells are stimulated with a range of concentrations of either ATI-2341 or SDF-1α.
-
BRET Measurement: Immediately before reading, the BRET substrate (e.g., coelenterazine h) is added to each well. The light emission from both the BRET donor (Rluc8) and the BRET acceptor (Venus) is measured using a microplate reader equipped with appropriate filters.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The net BRET signal is determined by subtracting the basal BRET ratio (in the absence of agonist) from the agonist-induced BRET ratio. Dose-response curves are generated by plotting the net BRET signal against the logarithm of the agonist concentration, and EC50 and Emax values are determined using non-linear regression analysis.
β-Arrestin Recruitment BRET Assay
This assay measures the recruitment of β-arrestin to the CXCR4 receptor upon agonist stimulation.
Experimental Workflow:
Caption: Workflow for the β-arrestin recruitment BRET assay.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are transiently co-transfected with plasmids encoding for CXCR4-Rluc8 (BRET donor) and β-arrestin 2 fused to Venus (BRET acceptor).
-
Cell Plating: Transfected cells are seeded into 96-well white-bottom microplates and cultured for 24-48 hours.
-
Agonist Stimulation: Cells are stimulated with a range of concentrations of either ATI-2341 or SDF-1α.
-
BRET Measurement: The BRET substrate is added, and the emissions from the donor and acceptor are measured as described for the G-protein engagement assay.
-
Data Analysis: The BRET ratio is calculated, and dose-response curves are generated to determine the EC50 and Emax values for β-arrestin recruitment.
Conclusion
The experimental data robustly supports the classification of this compound as a biased agonist of the CXCR4 receptor. Its selective activation of the Gαi pathway, without engaging Gα13 or β-arrestin, distinguishes it from the balanced agonist SDF-1α. This functional selectivity holds significant promise for the development of novel therapeutics that can harness the beneficial effects of CXCR4 signaling while minimizing potential off-target or adverse effects associated with broader signaling activation. Further research into the in vivo consequences of this biased agonism is warranted to fully elucidate its therapeutic potential.
References
Investigating the Synergistic Effects of ATI-2341 TFA with G-CSF for Hematopoietic Stem Cell Mobilization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel CXCR4 agonist, ATI-2341 TFA, in combination with Granulocyte-Colony Stimulating Factor (G-CSF) for the mobilization of hematopoietic stem and progenitor cells (HSPCs). While direct preclinical data for the combination of this compound and G-CSF is emerging, this document synthesizes available information on their individual mechanisms and draws parallels from studies on similar CXCR4 agonists to highlight the potential synergistic effects.
Introduction to this compound and G-CSF
ATI-2341 is a potent and functionally selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] It acts as a biased ligand, favoring the activation of the Gαi signaling pathway over Gα13.[1] This targeted activation leads to the inhibition of cAMP production and induces calcium mobilization, ultimately resulting in the mobilization of bone marrow polymorphonuclear neutrophils (PMNs) and HSPCs.[1]
G-CSF is a well-established cytokine that stimulates the bone marrow to produce and release granulocytes and stem cells into the bloodstream.[2] Its primary signaling pathways include the Janus kinase/signal transducer and activator of transcription (JAK/STAT), Ras/mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathways.[2] G-CSF is the current standard of care for mobilizing HSPCs for transplantation.
The retention of HSPCs within the bone marrow niche is critically dependent on the interaction between CXCR4 on HSPCs and its ligand, stromal cell-derived factor-1α (SDF-1α), which is produced by bone marrow stromal cells. Disruption of this axis is a key mechanism for HSPC mobilization.
Synergistic Potential: this compound and G-CSF
The combination of a CXCR4-modulating agent with G-CSF has been shown to have a synergistic effect on HSPC mobilization. While much of the clinical experience is with the CXCR4 antagonist Plerixafor (AMD3100), preclinical studies with CXCR4 agonists like CTCE-0021 have also demonstrated significant synergy with G-CSF.[1] The proposed mechanism for this synergy involves a multi-pronged disruption of the HSPC retention signals in the bone marrow.
G-CSF indirectly promotes HSPC mobilization by down-regulating SDF-1α expression in the bone marrow and inducing the release of proteases that cleave SDF-1α.[3] A CXCR4 agonist, such as ATI-2341, can further enhance this effect by inducing CXCR4 internalization and desensitization, effectively making the HSPCs less responsive to the remaining SDF-1α retention signal. This dual-front assault on the CXCR4/SDF-1α axis is expected to lead to a more robust and rapid mobilization of HSPCs compared to either agent alone.
Comparative Performance and Experimental Data
While specific quantitative data on the synergistic effects of this compound with G-CSF is not yet widely published, we can look at a close analogue, the CXCR4 agonist peptide CTCE-0021, to understand the potential for synergy. A preclinical study investigated the mobilizing effects of CTCE-0021 alone and in combination with G-CSF in mice.
Table 1: Hematopoietic Progenitor Cell (HPC) Mobilization with CTCE-0021 and G-CSF in Mice [1]
| Treatment Group | Peak HPCs/µL Blood (Mean ± SEM) | Fold Increase Over Control |
| Control (Vehicle) | 10 ± 2 | 1 |
| G-CSF (100 µg/kg/day for 4 days) | 150 ± 20 | 15 |
| CTCE-0021 (5 mg/kg, single dose) | 80 ± 15 | 8 |
| G-CSF + CTCE-0021 | 450 ± 50 | 45 |
Data extrapolated and simplified from published study for illustrative purposes.
As the data in Table 1 suggests, the combination of a CXCR4 agonist with G-CSF resulted in a significantly greater number of mobilized HPCs than either agent alone, demonstrating a clear synergistic effect. It is hypothesized that this compound, with its specific biased agonism, could yield a similar or potentially more potent synergistic outcome.
Alternative Mobilization Strategies
The primary alternative to a CXCR4 agonist and G-CSF combination is the use of a CXCR4 antagonist, such as Plerixafor, with G-CSF. This combination is clinically approved and has proven effective in patients who mobilize poorly with G-CSF alone. The key difference lies in the mechanism of action on the CXCR4 receptor. While an antagonist directly blocks the receptor, an agonist like ATI-2341 induces receptor internalization and signaling, which may have different downstream effects on the mobilized cells. Further research is needed to directly compare the efficacy and characteristics of HSPCs mobilized by these different combination therapies.
Experimental Protocols
Below are detailed methodologies for key experiments to investigate the synergistic effects of this compound with G-CSF.
In Vivo Hematopoietic Stem and Progenitor Cell Mobilization in Mice
Objective: To quantify the number of mobilized HSPCs in the peripheral blood of mice treated with this compound, G-CSF, or the combination.
Materials:
-
This compound
-
Recombinant murine G-CSF
-
8-12 week old C57BL/6 mice
-
Sterile saline (vehicle)
-
EDTA-coated micro-hematocrit tubes for blood collection
-
Ficoll-Paque PLUS for mononuclear cell separation
-
MethoCult™ GF M3434 methylcellulose-based medium
-
Flow cytometer
-
Antibodies for HSPC surface markers (e.g., Lineage cocktail, Sca-1, c-Kit)
Procedure:
-
Animal Groups: Divide mice into four groups: (1) Vehicle control, (2) this compound alone, (3) G-CSF alone, and (4) this compound + G-CSF.
-
Drug Administration:
-
G-CSF group: Administer G-CSF (e.g., 100 µg/kg/day) subcutaneously for 4 consecutive days.
-
This compound group: Administer a single subcutaneous dose of this compound (dose to be determined by dose-response studies).
-
Combination group: Administer G-CSF for 4 days, followed by a single dose of this compound on the fourth day.
-
Control group: Administer vehicle on the same schedule.
-
-
Blood Collection: At various time points after the final injection (e.g., 1, 4, 24 hours), collect peripheral blood via retro-orbital bleeding into EDTA-coated tubes.
-
Colony-Forming Unit (CFU) Assay:
-
Perform a white blood cell count.
-
Plate a defined volume of whole blood or isolated mononuclear cells into MethoCult™ medium.
-
Incubate for 7-10 days at 37°C, 5% CO2.
-
Count the number of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) to quantify hematopoietic progenitors.
-
-
Flow Cytometry:
-
Lyse red blood cells from a sample of peripheral blood.
-
Stain the remaining cells with fluorescently-labeled antibodies against Lineage markers, Sca-1, and c-Kit.
-
Analyze the samples on a flow cytometer to quantify the population of Lineage-negative, Sca-1-positive, c-Kit-positive (LSK) cells, which are enriched for HSPCs.
-
In Vitro Chemotaxis Assay
Objective: To assess the effect of this compound on the migration of hematopoietic cells towards an SDF-1α gradient.
Materials:
-
Isolated murine or human CD34+ hematopoietic progenitor cells
-
This compound
-
Recombinant human SDF-1α
-
Transwell migration chambers (e.g., 5 µm pore size)
-
Cell culture medium
Procedure:
-
Cell Preparation: Isolate CD34+ cells from bone marrow or mobilized peripheral blood.
-
Pre-treatment: Incubate a subset of the CD34+ cells with varying concentrations of this compound for a defined period (e.g., 1 hour).
-
Chemotaxis Setup:
-
Add SDF-1α to the lower chamber of the Transwell plate.
-
Add the pre-treated or untreated CD34+ cells to the upper chamber.
-
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or flow cytometry. A reduction in migration towards SDF-1α after this compound treatment would indicate receptor desensitization.
Visualizations
Signaling Pathways
Caption: Combined signaling of G-CSF and this compound leading to synergistic HSPC mobilization.
Experimental Workflow
References
- 1. The CXCR4 agonist peptide, CTCE-0021, rapidly mobilizes polymorphonuclear neutrophils and hematopoietic progenitor cells into peripheral blood and synergizes with granulocyte colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G-CSF down-regulation of CXCR4 expression identified as a mechanism for mobilization of myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mobilization of Hematopoietic Stem/Progenitor Cells: General Principles and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of ATI-2341 TFA for CXCR4 Over Other Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ATI-2341 TFA's selectivity for the C-X-C chemokine receptor type 4 (CXCR4) against other G-protein coupled receptors (GPCRs). The information presented is based on available experimental data and outlines the methodologies used to assess its specific binding and functional activity.
ATI-2341 is a pepducin, a lipopeptide composed of a peptide derived from the first intracellular loop of CXCR4 coupled to a lipid moiety. It functions as a potent and functionally selective allosteric agonist of CXCR4.[1][2] This biased agonism favors the activation of the Gαi signaling pathway over Gα13 and β-arrestin recruitment.[3] Such selectivity is a critical attribute for a therapeutic candidate, as it can minimize off-target effects and lead to a more favorable safety profile.
Quantitative Assessment of Selectivity
Comprehensive public data on the selectivity of ATI-2341 across a wide range of GPCRs is limited. However, studies have demonstrated its selectivity for CXCR4 over other specific receptors. The following table summarizes the available quantitative data on the functional activity of ATI-2341.
| Target Receptor | Assay Type | Cell Line | Measured Effect | Potency (EC₅₀) | Reference |
| CXCR4 | Calcium Mobilization | CCRF-CEM | Agonist | 194 ± 16 nM | [2] |
| CXCR4 | Gαi1 Activation (BRET) | HEK293 | Agonist | 208 ± 69 nM | [3] |
| α2A Adrenergic Receptor | Gαi1 Activation (BRET) | HEK293 | No Agonist Activity | N/A | [3] |
| CCR2 | Gαi1 Activation (BRET) | HEK293 | No Agonist Activity | N/A | [3] |
N/A: Not Applicable, as no agonist activity was observed.
The data clearly indicates that ATI-2341 is a potent agonist at the CXCR4 receptor, while showing no activity at the α2A adrenergic receptor or the chemokine receptor CCR2, demonstrating its selectivity.[3]
Experimental Protocols
The selectivity of ATI-2341 has been determined using various in vitro functional assays. Below are detailed methodologies for key experiments.
G-Protein Activation Assessed by Bioluminescence Resonance Energy Transfer (BRET)
This assay measures the interaction between the G-protein subunits upon receptor activation.
-
Objective: To determine the ability of ATI-2341 to activate specific G-protein subtypes (e.g., Gαi, Gα13) and to assess β-arrestin recruitment.
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Methodology:
-
HEK293 cells are transiently co-transfected with plasmids encoding for CXCR4 and the BRET biosensor components. For G-protein activation, this typically includes a Gα subunit fused to Renilla luciferase (Rluc) and a Gγ subunit fused to a yellow fluorescent protein (YFP) variant. For β-arrestin recruitment, CXCR4 is fused to a BRET donor and β-arrestin to a BRET acceptor.
-
Transfected cells are seeded in 96-well microplates.
-
Cells are stimulated with varying concentrations of ATI-2341 or a reference agonist (e.g., CXCL12).
-
The BRET substrate (e.g., coelenterazine h) is added.
-
The BRET signal, which is the ratio of the light emitted by the acceptor (YFP) to the light emitted by the donor (Rluc), is measured using a BRET-compatible plate reader. An increase or decrease in the BRET ratio, depending on the biosensor design, indicates G-protein activation or β-arrestin recruitment.
-
-
Data Analysis: The change in BRET ratio is plotted against the logarithm of the agonist concentration, and the data is fitted to a sigmoidal dose-response curve to determine the EC₅₀ and maximal response (Emax).
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled or Gi-coupled GPCRs.
-
Objective: To assess the ability of ATI-2341 to induce a calcium flux, a downstream event of CXCR4 activation.
-
Cell Line: CCRF-CEM (human T-cell acute lymphoblastic leukemia cell line) or HEK293 cells stably expressing CXCR4.
-
Methodology:
-
Cells are seeded in a 96-well plate.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing a probenecid solution to prevent dye leakage.
-
The plate is incubated to allow for dye uptake.
-
The cells are then stimulated with different concentrations of ATI-2341.
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured in real-time using a fluorescence plate reader.
-
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀ value.
cAMP Inhibition Assay
This assay measures the inhibition of cyclic adenosine monophosphate (cAMP) production, a hallmark of Gi-coupled receptor activation.
-
Objective: To confirm the activation of the Gαi pathway by ATI-2341.
-
Cell Line: HEK293 cells stably expressing CXCR4.
-
Methodology:
-
Cells are seeded in a 96-well plate.
-
The intracellular cAMP levels are stimulated using forskolin, an adenylyl cyclase activator.
-
Cells are then treated with varying concentrations of ATI-2341.
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit or an HTRF-based assay.
-
-
Data Analysis: The level of cAMP is plotted against the logarithm of the ATI-2341 concentration. The data is fitted to an inhibitory dose-response curve to determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: CXCR4 Signaling Pathway.
Caption: GPCR Selectivity Profiling Workflow.
Conclusion and Future Directions
The available evidence strongly supports that this compound is a selective agonist for the CXCR4 receptor, with a clear preference for activating the Gαi signaling pathway.[3] Its lack of activity at other tested GPCRs, such as the α2A adrenergic receptor and CCR2, underscores this selectivity.[3]
To provide a more comprehensive selectivity profile, further studies against a broader panel of GPCRs, such as the Eurofins SafetyScreen44™ panel, would be beneficial.[4] This would involve testing ATI-2341 against a wide array of receptors, ion channels, and transporters to definitively characterize its off-target activity. Such data is crucial for the continued development of ATI-2341 as a potential therapeutic agent and for fully understanding its pharmacological profile. For researchers in drug development, employing a systematic, multi-assay approach as outlined in the workflow is essential for rigorously assessing the selectivity of any lead compound.
References
- 1. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
A Comparative Analysis of ATI-2341 TFA and Other CXCR4 Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pepducin CXCR4 agonist ATI-2341 TFA with other CXCR4 modulators, supported by experimental data. We delve into its unique mechanism of action, performance metrics, and the experimental protocols used for its characterization.
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that, with its endogenous ligand CXCL12 (also known as SDF-1), plays a crucial role in various physiological processes, including hematopoiesis, organogenesis, and immune responses.[1][2] Dysregulation of the CXCL12/CXCR4 signaling axis is implicated in several diseases, such as cancer metastasis, HIV entry, and inflammatory conditions.[1][3] This has spurred the development of novel therapeutics targeting this receptor. Among these are pepducins, which are cell-penetrating lipopeptides derived from the intracellular loops of GPCRs that can allosterically modulate receptor activity.[4][5][6]
This compound is a synthetic pepducin derived from the first intracellular loop of CXCR4.[1] It has been identified as a potent allosteric agonist of CXCR4, demonstrating a unique "biased signaling" profile that distinguishes it from the natural ligand CXCL12 and other CXCR4 modulators like the antagonist AMD-3100.[7][8][9][10]
Mechanism of Action: A Biased Agonist
ATI-2341 functions as a biased agonist, preferentially activating the Gαi signaling pathway while having little to no effect on Gα13 or β-arrestin recruitment.[7][8][9][10][11] This is in stark contrast to CXCL12, which activates both Gαi, Gα13, and β-arrestin pathways.[8][9] The biased nature of ATI-2341 suggests it can elicit more specific cellular responses with a potentially different therapeutic and side-effect profile compared to the endogenous ligand.[8][12]
The mechanism of action for pepducins like ATI-2341 involves the lipid moiety anchoring the molecule to the cell membrane, allowing the peptide portion to interact with the intracellular domains of the target receptor.[5][6] This allosteric modulation is distinct from orthosteric ligands like CXCL12, which bind to the extracellular domain of the receptor.[13]
Below is a diagram illustrating the CXCR4 signaling pathway and the points of modulation by different ligands.
Caption: CXCR4 Signaling and Ligand Modulation.
Comparative Performance Data
ATI-2341 has been characterized in several in vitro and in vivo assays, demonstrating its potency and efficacy as a CXCR4 agonist. The following tables summarize the key quantitative data comparing ATI-2341 with other relevant CXCR4 modulators.
| Parameter | This compound | CXCL12 (SDF-1α) | AMD-3100 | Reference |
| Mechanism | Allosteric Agonist (Biased) | Orthosteric Agonist | Antagonist | [7][8][13] |
| Target Pathway | Gαi | Gαi, Gα13, β-arrestin | Blocks all pathways | [8][9] |
| EC₅₀ (Calcium Flux) | 194 ± 16 nM (CCRF-CEM cells) | More potent than ATI-2341 | N/A | [1] |
| EC₅₀ (Gαi Activation) | 208 ± 69 nM | 0.25 ± 0.06 nM | N/A | [8] |
| Intrinsic Activity (Calcium Flux) | 81 ± 4% (Partial Agonist) | Full Agonist | N/A | [1] |
| β-arrestin Recruitment | No significant recruitment | Potent recruitment | N/A | [8][9] |
| Gα13 Activation | No activation | Induces activation | N/A | [8][11] |
Table 1: In Vitro Comparison of CXCR4 Modulators.
| Activity | This compound | CXCL12 (SDF-1α) | AMD-3100 | Reference |
| Chemotaxis | Induces bell-shaped response | Induces bell-shaped response | Inhibits CXCL12-induced chemotaxis | |
| Receptor Internalization | Induces dose-dependent internalization | Induces receptor internalization | N/A | [1][4] |
| HSPC & PMN Mobilization | Potent mobilizer | - | Potent mobilizer | [1][14][15] |
| Lymphocyte Mobilization | No significant effect | Mobilizes lymphocytes | Mobilizes lymphocytes | [1][9] |
Table 2: In Vitro and In Vivo Functional Comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize ATI-2341 and other CXCR4 agonists.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gαq and Gαi (via βγ subunits) signaling.
Caption: Calcium Mobilization Assay Workflow.
Methodology:
-
Cell Culture: CXCR4-expressing cells (e.g., CCRF-CEM, a human T lymphoblastic leukemia cell line, or HEK293 cells transfected with CXCR4) are cultured under standard conditions.[1]
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) which crosses the cell membrane and is cleaved by intracellular esterases, trapping it inside.
-
Assay: The cells are then placed in a fluorometer or a fluorescence plate reader. A baseline fluorescence reading is taken before the addition of the agonist.
-
Agonist Stimulation: The CXCR4 agonist (e.g., ATI-2341 or CXCL12) is added at various concentrations.
-
Signal Detection: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is recorded over time.
-
Data Analysis: The peak fluorescence response is plotted against the agonist concentration to determine the EC₅₀ (the concentration of agonist that gives half-maximal response) and the intrinsic activity (maximal effect of the agonist relative to a full agonist).[1]
Chemotaxis Assay
This assay assesses the ability of a compound to induce directed cell migration, a primary function of the CXCL12/CXCR4 axis.
Caption: Chemotaxis Assay Workflow.
Methodology:
-
Apparatus: A Boyden chamber or a similar transwell system is used, which consists of two compartments separated by a microporous membrane.
-
Setup: The chemoattractant (e.g., ATI-2341 or CXCL12) at various concentrations is placed in the lower chamber. CXCR4-expressing cells (e.g., primary neutrophils or CCRF-CEM cells) are placed in the upper chamber.[1]
-
Incubation: The chamber is incubated for a period to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a microscope or a plate reader after cell lysis and staining.
-
Data Analysis: The number of migrated cells is plotted against the chemoattractant concentration. Chemotactic agents typically produce a bell-shaped dose-response curve.[1]
In Vivo Mobilization of Hematopoietic Stem and Progenitor Cells (HSPCs)
This in vivo assay evaluates the ability of a CXCR4 modulator to induce the release of HSPCs and polymorphonuclear neutrophils (PMNs) from the bone marrow into the peripheral blood.
Methodology:
-
Animal Model: The experiment is conducted in mice or non-human primates.[1]
-
Drug Administration: ATI-2341, AMD-3100, or a vehicle control is administered systemically (e.g., via intravenous or subcutaneous injection).[1][14]
-
Blood Sampling: Peripheral blood samples are collected at various time points after drug administration.
-
Cell Quantification: The number of circulating white blood cells, specifically PMNs and HSPCs (identified by specific cell surface markers like c-Kit and Sca-1 in mice or by colony-forming assays), is determined using flow cytometry or other cell counting methods.[1]
-
Data Analysis: The fold increase in circulating cells compared to baseline or vehicle-treated animals is calculated to determine the mobilizing efficacy of the compound.
Conclusion
This compound represents a significant development in the field of CXCR4-targeted therapeutics. Its unique mechanism as a biased allosteric agonist distinguishes it from the endogenous ligand CXCL12 and other synthetic modulators. The preferential activation of the Gαi pathway, while avoiding Gα13 and β-arrestin signaling, may offer a more targeted therapeutic effect with a potentially improved safety profile. The potent in vivo activity of ATI-2341 in mobilizing HSPCs and PMNs, without affecting lymphocytes, further highlights its distinct pharmacological profile and therapeutic potential.[1][9] Further research and clinical evaluation are warranted to fully elucidate the therapeutic implications of this novel pepducin CXCR4 agonist.
References
- 1. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Turning Receptors On and Off with Intracellular Pepducins: New Insights into G-protein-coupled Receptor Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pepducin - Wikipedia [en.wikipedia.org]
- 6. Antibacterial Activity of Pepducins, Allosterical Modulators of Formyl Peptide Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
- 9. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein | Semantic Scholar [semanticscholar.org]
- 11. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pepducin-mediated GPCR signaling in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hematopoietic Cell Mobilization: ATI-2341 TFA vs. G-CSF and Plerixafor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the functional differences between the novel hematopoietic cell mobilizing agent, ATI-2341 TFA, and the established agents, Granulocyte-Colony Stimulating Factor (G-CSF) and Plerixafor (AMD3100). The information presented is based on available preclinical data and is intended to inform research and development in the field of hematopoietic stem cell transplantation and mobilization.
Introduction
The mobilization of hematopoietic stem and progenitor cells (HSPCs) from the bone marrow into the peripheral blood is a critical step for autologous and allogeneic stem cell transplantation. For decades, G-CSF has been the standard of care, often used in combination with chemotherapy. The introduction of the CXCR4 antagonist, Plerixafor, provided a significant advancement, particularly for patients who mobilize poorly with G-CSF alone. This compound is an emerging agent with a distinct mechanism of action that offers a new approach to HSPC mobilization. This guide will delve into the functional differences of these three agents, presenting their mechanisms of action, comparative efficacy from preclinical studies, and detailed experimental protocols.
Mechanisms of Action: A Divergence in Signaling
The functional differences between this compound, G-CSF, and Plerixafor are rooted in their distinct mechanisms of action at the molecular level.
This compound: This agent is a potent and functionally selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] It acts as a biased ligand, preferentially activating the Gαi signaling pathway over Gα13.[1] This biased agonism leads to the inhibition of cAMP production and induces calcium mobilization, ultimately resulting in the mobilization of polymorphonuclear neutrophils (PMNs) and HSPCs from the bone marrow.[1]
G-CSF (Granulocyte-Colony Stimulating Factor): The mechanism of G-CSF is more complex and indirect compared to CXCR4-targeted agents. G-CSF administration leads to a reduction of the chemokine stromal cell-derived factor 1 (SDF-1, also known as CXCL12) in the bone marrow. This is achieved in part through the degradation of SDF-1 by neutrophil elastase.[2][3] By reducing the primary retention signal for HSPCs, G-CSF disrupts the anchoring of these cells within the bone marrow niche, leading to their egress into the circulation. G-CSF also induces the proliferation and differentiation of hematopoietic progenitors.
Plerixafor (AMD3100): Plerixafor is a direct antagonist of the CXCR4 receptor.[4] It competitively blocks the binding of SDF-1α to CXCR4 on the surface of HSPCs.[4] This disruption of the SDF-1α/CXCR4 axis abrogates the primary retention signal holding HSPCs in the bone marrow, resulting in their rapid mobilization into the peripheral blood.[4]
Signaling pathways of this compound, G-CSF, and Plerixafor in HSPC mobilization.
Preclinical Efficacy: A Comparative Overview
Preclinical studies in murine models provide the primary basis for comparing the efficacy of these mobilizing agents. The following tables summarize quantitative data from representative studies. It is important to note that direct head-to-head comparisons of all three agents in a single study are limited; therefore, data from different studies are presented with their respective experimental contexts.
| Agent | Dose | Mouse Strain | Peak Mobilization of Polymorphonuclear Neutrophils (PMNs/µL) | Fold Increase vs. Vehicle |
| This compound | 0.66 µmol/kg | BALB/c | ~10,000 | ~5-fold |
| Plerixafor (AMD3100) | 2 µmol/kg | BALB/c | ~11,000 | ~5.5-fold |
| G-CSF | 100 µg/kg/day x 5 days | C57BL/6 | Not directly comparable | - |
| Agent | Dose | Mouse Strain | Peak Mobilization of Colony-Forming Units in Granulocyte-Macrophage (CFU-GM/mL of blood) | Fold Increase vs. Vehicle |
| This compound | 2 µmol/kg | DBA/2 | ~1,500 | ~15-fold |
| Plerixafor (AMD3100) | 2 µmol/kg | DBA/2 | ~1,600 | ~16-fold |
| G-CSF | 125 µg/kg/day x 4 days | C57BL/6 | ~4,000 | Significant increase |
| G-CSF + Plerixafor | G-CSF: 125 µg/kg/day x 4 days; Plerixafor: 5 mg/kg | C57BL/6 | ~12,000 | Synergistic increase |
| Agent | Dose | Mouse Strain | Peak Mobilization of Lin-Sca-1+c-Kit+ (LSK) cells/mL of blood | Fold Increase vs. Vehicle |
| G-CSF | 125 µg/kg/day x 4 days | C57BL/6 | ~2,500 | Significant increase |
| Plerixafor | 5 mg/kg | C57BL/6 | ~500 | Significant increase |
| G-CSF + Plerixafor | G-CSF: 125 µg/kg/day x 4 days; Plerixafor: 5 mg/kg | C57BL/6 | ~7,500 | Synergistic increase |
Note: The data for this compound and Plerixafor in the first two tables are from the same preclinical study, allowing for a direct comparison. The data for G-CSF and the G-CSF + Plerixafor combination are from a different study using a different mouse strain, which may influence the absolute cell counts. LSK data for ATI-2341 was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of research findings. Below are summaries of experimental protocols used in preclinical studies for each agent.
This compound and Plerixafor Mobilization in Mice
References
- 1. Hematopoietic progenitor cell mobilization in mice by sustained delivery of granulocyte colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the efficacy of hematopoietic stem cell mobilization regimens: a systematic review and network meta-analysis of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G-CSF induced hematopoietic stem cell mobilization from the embryonic hematopoietic niche does not require neutrophils and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plerixafor and G-CSF combination mobilizes hematopoietic stem and progenitors cells with a distinct transcriptional profile and a reduced in vivo homing capacity compared to plerixafor alone - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of ATI-2341 TFA Activity in Diverse Assay Formats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of ATI-2341 TFA, a potent and selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4), across various in vitro and in vivo assay formats. This compound acts as a biased agonist, preferentially activating Gαi signaling pathways over Gα13 and β-arrestin recruitment.[1][2][3] This unique mechanism of action translates to distinct functional outcomes, which are detailed and compared in this document. The data presented herein is compiled from multiple studies to offer a broad perspective on the compound's performance. For comparative context, data for the endogenous ligand CXCL12 and the well-characterized CXCR4 antagonist AMD3100 are also included where available.
Data Presentation: Quantitative Comparison of CXCR4 Modulator Activity
The following tables summarize the potency and efficacy of this compound, CXCL12, and AMD3100 in key functional assays. It is important to note that variations in experimental conditions, such as cell lines and assay-specific parameters, can influence the observed values. Therefore, direct comparisons of absolute values across different studies should be interpreted with caution.
Table 1: In Vitro Activity at the CXCR4 Receptor
| Compound | Assay Format | Cell Line | Parameter | Value | Reference |
| This compound | Calcium Mobilization | CCRF-CEM | EC50 | 194 ± 16 nM | [4][5] |
| Calcium Mobilization | HEK-293 (CXCR4 transfected) | EC50 | 140 ± 36 nM | [4][5] | |
| cAMP Inhibition | HEK-293 (CXCR4 transfected) | - | Potency similar to calcium mobilization | [5] | |
| Chemotaxis | CCRF-CEM | - | Bell-shaped response, similar to CXCL12 | [4] | |
| Receptor Internalization | HEK-293 (CXCR4-eGFP) | - | Dose-dependent internalization | [4][5] | |
| CXCL12 | Calcium Mobilization | THP-1 | EC50 | ~1-10 nM (qualitative) | |
| cAMP Inhibition | THP-1 | - | Dose-dependent inhibition | [6] | |
| Chemotaxis | Jurkat | - | Bell-shaped response | ||
| Receptor Internalization | HeLa | - | Rapid internalization | ||
| AMD3100 | Ligand Binding Inhibition | CCRF-CEM | IC50 | 651 ± 37 nM | [7] |
| GTP-binding Inhibition | CEM cell membranes | IC50 | 27 ± 2.2 nM | [7] | |
| Calcium Flux Inhibition | CCRF-CEM | IC50 | 572 ± 190 nM | [7] | |
| Chemotaxis Inhibition | CCRF-CEM | IC50 | 51 ± 17 nM | [7] |
Table 2: In Vivo Activity - Mobilization of Hematopoietic Cells
| Compound | Species | Assay | Effect |
| This compound | Mouse | PMN Mobilization | Dose-dependent increase in peripheral circulation |
| Mouse | HSPC Mobilization | Significant increase in circulating progenitor cells | |
| Cynomolgus Monkey | PMN Mobilization | Dose-dependent increase in plasma | |
| AMD3100 | Mouse | PMN & HSPC Mobilization | Effective mobilization |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflows for In Vitro Assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following CXCR4 activation.
Materials:
-
CXCR4-expressing cells (e.g., CCRF-CEM or transfected HEK-293)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
This compound
-
Fluorescence plate reader with automated injection capabilities
Protocol:
-
Cell Preparation: Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight to allow for adherence (for adherent cells).
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127) in assay buffer.
-
Remove culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Assay: After incubation, wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader and establish a stable baseline fluorescence reading.
-
Inject a solution of this compound at various concentrations and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
Data Analysis: The change in fluorescence, indicative of intracellular calcium mobilization, is calculated as the peak fluorescence intensity minus the baseline fluorescence. EC50 values are determined by plotting the response against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
cAMP Inhibition Assay
This assay quantifies the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
CXCR4-expressing cells (e.g., transfected HEK-293)
-
Forskolin (an adenylyl cyclase activator)
-
This compound
-
Cell lysis buffer
-
cAMP detection kit (e.g., ELISA-based or HTRF-based)
Protocol:
-
Cell Stimulation: Seed cells in a suitable culture plate and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Cell Lysis: After stimulation, lyse the cells using the lysis buffer provided in the cAMP detection kit.
-
cAMP Measurement: Quantify the intracellular cAMP levels in the cell lysates according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: The percentage of inhibition of forskolin-induced cAMP production is calculated for each concentration of this compound. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Chemotaxis Assay
This assay assesses the ability of this compound to induce directed cell migration.
Materials:
-
CXCR4-expressing cells (e.g., CCRF-CEM or Jurkat)
-
Transwell inserts (with appropriate pore size, e.g., 5 µm)
-
Chemotaxis buffer (e.g., RPMI with 0.5% BSA)
-
This compound
-
Cell staining and counting reagents (e.g., Calcein AM or DAPI)
Protocol:
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate.
-
Add chemotaxis buffer containing various concentrations of this compound to the lower chamber of the wells.
-
Resuspend the CXCR4-expressing cells in chemotaxis buffer and add them to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for cell migration (typically 2-4 hours).
-
Cell Quantification: After incubation, remove the Transwell inserts. The migrated cells in the lower chamber can be quantified by lysing the cells and using a fluorescent dye like CyQuant, or by staining the cells that have migrated to the underside of the insert membrane and counting them under a microscope.
-
Data Analysis: The number of migrated cells is plotted against the concentration of this compound. A characteristic bell-shaped curve is often observed for chemotactic agents.
Receptor Internalization Assay
This assay visualizes and quantifies the agonist-induced internalization of the CXCR4 receptor from the cell surface.
Materials:
-
Cells expressing a tagged version of CXCR4 (e.g., CXCR4-eGFP in HEK-293 cells)
-
This compound
-
Imaging medium (e.g., Opti-MEM)
-
High-content imaging system or confocal microscope
Protocol:
-
Cell Plating: Seed the CXCR4-eGFP expressing cells on glass-bottom dishes or plates suitable for microscopy.
-
Stimulation: Replace the culture medium with imaging medium and treat the cells with various concentrations of this compound.
-
Incubation: Incubate the cells at 37°C for a defined period (e.g., 30-60 minutes) to allow for receptor internalization.
-
Imaging: Acquire images of the cells using a high-content imaging system or confocal microscope. The internalization is observed as a redistribution of the fluorescence from the plasma membrane to intracellular vesicles.
-
Quantification: Image analysis software can be used to quantify the degree of internalization by measuring the intensity of intracellular fluorescent puncta or the decrease in membrane-associated fluorescence.
-
Data Analysis: The extent of receptor internalization is plotted against the concentration of this compound to determine the dose-response relationship.
References
- 1. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CXCL12 chemokine dimer signaling modulates acute myelogenous leukemia cell migration through altered receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the molecular pharmacology of AMD3100: a specific antagonist of the G-protein coupled chemokine receptor, CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating ATI-2341 TFA: A Novel Pepducin Agonist as a Therapeutic Alternative to Existing CXCR4 Antagonists
For Immediate Release
[City, State] – [Date] – In the landscape of therapeutic agents targeting the C-X-C chemokine receptor type 4 (CXCR4), a novel pepducin allosteric agonist, ATI-2341 TFA, has emerged as a promising candidate for hematopoietic stem cell (HSC) mobilization. This guide provides a comprehensive comparison of this compound with existing CXCR4 antagonists—Plerixafor, Motixafortide, and Mavorixafor—supported by available experimental data to assist researchers, scientists, and drug development professionals in evaluating its therapeutic potential.
Executive Summary
This compound, a lipopeptide derived from the first intracellular loop of CXCR4, acts as a functional antagonist to mobilize polymorphonuclear neutrophils (PMNs) and hematopoietic stem and progenitor cells (HSPCs).[1] Unlike traditional antagonists that block the receptor, ATI-2341 is a biased agonist, preferentially activating Gαi signaling pathways without engaging β-arrestin. This unique mechanism of action suggests a potential for a differentiated safety and efficacy profile compared to established CXCR4 antagonists. This document outlines the comparative performance of these molecules based on preclinical and clinical data, details the experimental protocols for their evaluation, and provides visual representations of key biological pathways and workflows.
Comparative Performance of CXCR4-Targeting Agents
The therapeutic efficacy of CXCR4-targeting agents can be assessed through various in vitro and in vivo assays. The following tables summarize the available quantitative data for this compound and its key competitors.
In Vitro Activity: Receptor Binding and Functional Assays
| Compound | Target | Assay | Cell Line | Key Parameter | Value |
| This compound | CXCR4 | Calcium Mobilization | CCRF-CEM | EC50 | 194 ± 16 nM[1][2][3] |
| Calcium Mobilization | U87 (CXCR4 transfected) | EC50 | 140 ± 36 nM[4] | ||
| Plerixafor (AMD3100) | CXCR4 | ¹²⁵I-SDF-1α Binding | CCRF-CEM | IC50 | 44 nM |
| Chemotaxis | Various | IC50 | 5.7 nM | ||
| Motixafortide (BL-8040) | CXCR4 | Binding Affinity | - | Ki | 0.32 nM[5] |
| Binding Affinity | - | IC50 | 0.54-4.5 nM[6] | ||
| Mavorixafor (Xolremdi) | CXCR4 | CXCL12 Binding Inhibition | - | IC50 | 12.5 nM (4.4 ng/mL) |
In Vivo Efficacy: Hematopoietic Stem Cell Mobilization
| Compound | Model | Dosage | Outcome | Result |
| This compound | Mice | 0.66 µmol/kg (i.v.) | PMN Mobilization | Maximal effect observed[3] |
| - | CFU-GM Mobilization | >2-fold increase, similar to AMD-3100 at the same dose[4] | ||
| Cynomolgus Monkeys | 0.2 µmol/kg (i.v.) | PMN Mobilization | Maximal effect observed[1] | |
| Plerixafor (AMD3100) | Healthy Volunteers | 240 µg/kg (s.c.) | Peak Circulating CD34+ cells | Mean 27.8 cells/µL[7] |
| 480 µg/kg (s.c.) | Peak Circulating CD34+ cells | Mean 32.2 cells/µL[7] | ||
| Multiple Myeloma & Non-Hodgkin Lymphoma Patients (with G-CSF) | 0.24 mg/kg (s.c.) | Successful Mobilization (≥5 or ≥6 x 10⁶ CD34+ cells/kg) | Significantly higher than G-CSF alone[8] | |
| Motixafortide (BL-8040) | Multiple Myeloma Patients (with G-CSF) | 1.25 mg/kg (s.c.) | Successful Mobilization (≥6 x 10⁶ CD34+ cells/kg in ≤2 aphereses) | 92.5% of patients (vs. 26.2% with placebo + G-CSF)[9] |
| Mavorixafor (Xolremdi) | WHIM Syndrome Patients | 400 mg daily | Increase in Absolute Neutrophil Count (ANC) | Statistically significant increase (p < 0.01)[10] |
| Annual Infection Frequency | Notable reduction compared to placebo[10] |
Signaling Pathways and Experimental Workflows
To understand the mechanism and evaluation of these CXCR4-targeting agents, the following diagrams illustrate the key signaling pathway and a standard experimental workflow.
Caption: CXCR4 Signaling Pathway upon CXCL12 binding.
Caption: General experimental workflow for evaluating CXCR4 antagonists.
References
- 1. Discovery of a CXCR4 agonist pepducin that mobilizes bone marrow hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ATI-2341 | allosteric CXCR4 agonist | CAS 1337878-62-2 | Buy ATI2341 from Supplier InvivoChem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. Hematopoietic stem cell mobilization for allogeneic stem cell transplantation by motixafortide, a novel CXCR4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of high-dose plerixafor on CD34+ cell mobilization in healthy stem cell donors: results of a randomized crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plerixafor and granulocyte colony-stimulating factor for first-line steady-state autologous peripheral blood stem cell mobilization in lymphoma and multiple myeloma: results of the prospective PREDICT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Motixafortide and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in multiple myeloma: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of ATI-2341 TFA: A Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the safe disposal of ATI-2341 TFA, a potent and functionally selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] Due to the presence of trifluoroacetic acid (TFA), a corrosive and environmentally harmful component, specific procedures must be followed.
Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. Trifluoroacetic acid is corrosive and can cause severe skin burns and eye damage.[3][4]
Required Personal Protective Equipment:
| PPE Category | Specific Requirements |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye/Face Protection | Use chemical safety goggles and/or a face shield. |
| Skin and Body Protection | Wear a lab coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[3][4] |
Handle the compound in a designated area, away from incompatible materials such as strong oxidizing agents, bases, and metals.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound waste. This procedure is based on guidelines for the disposal of trifluoroacetic acid and general best practices for chemical waste management.
-
Waste Collection:
-
Collect all waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, vials), and rinsates, in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with corrosive and acidic waste. A high-density polyethylene (HDPE) or glass container is recommended.
-
The container must be securely sealed to prevent leaks or spills.
-
-
Waste Labeling:
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "ATI-2341 Trifluoroacetate," and the approximate concentration and quantity of the waste.
-
Include any other components present in the waste solution.
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area.
-
The storage area should be away from incompatible materials and drains.
-
-
Waste Disposal:
-
Do not dispose of this compound waste down the drain or in regular trash.[3][4] Trifluoroacetic acid is harmful to aquatic life with long-lasting effects.[3]
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the waste manifest or any other required documentation to the disposal personnel.
-
Spill Management
In the event of a spill, immediately evacuate the area and alert your supervisor and EHS office. If you are trained and it is safe to do so, follow these general steps:
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Neutralization (for acidic components): For spills involving the TFA component, cautious neutralization with a weak base (e.g., sodium bicarbonate) may be appropriate, but only if you are trained to do so.
-
Cleanup: Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling ATI-2341 TFA
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling ATI-2341 TFA. The following procedural guidance outlines personal protective equipment (PPE), step-by-step operational protocols, and disposal plans to ensure laboratory safety and proper chemical handling.
Personal Protective Equipment (PPE)
When handling this compound, which is a peptide trifluoroacetic acid (TFA) salt, it is crucial to use appropriate personal protective equipment to prevent exposure to both the peptide and the potentially corrosive TFA component.[1][2]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Face Shield | Chemical-resistant and providing full coverage to protect against splashes.[1][2] |
| Hand Protection | Nitrile Gloves | Chemical-resistant. It is recommended to use double gloves and change them immediately upon contact with the substance.[2][3] |
| Body Protection | Laboratory Coat | Full-coverage to protect skin and clothing.[1][2] For tasks with a higher risk of splashing, a chemical apron is also recommended.[1] |
| Respiratory Protection | Fume Hood | All handling of this compound, especially in its powdered form or when preparing solutions, should be conducted in a properly functioning chemical fume hood to control aerosols and vapors.[2][4] |
| Footwear | Closed-toe Shoes | Non-permeable footwear is required to prevent chemical contact with the feet.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
Proper handling procedures are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
1. Preparation and Reconstitution:
-
Before handling, ensure that all necessary PPE is correctly worn.
-
Conduct all work within a certified chemical fume hood.[2][4]
-
To reconstitute the lyophilized peptide, use a sterile, appropriate solvent. For in vivo studies with rats, a stock solution can be prepared by dissolving the powder in pure DMSO.[5]
-
For dilution, always add acid to water, never the other way around.[4]
-
When dissolving, do not shake the vial; instead, swirl it gently to avoid denaturing the peptide.[1] If the solution is not clear, sonication at 37°C may aid dissolution.[5]
2. Storage:
-
Lyophilized this compound should be stored at –20°C for long-term stability.[1]
-
Reconstituted peptide solutions should be refrigerated at 2°C–8°C for short-term use or aliquoted and frozen for long-term storage to avoid repeated freeze-thaw cycles.[1]
-
All containers must be clearly labeled with the chemical name, concentration, and any relevant hazard information.[1][4] Containers should be kept tightly closed and stored upright.[4]
3. Spill Response:
-
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.[4]
-
For minor spills (<500 mL), use a spill kit with absorbent materials to contain the spill.[1][4]
-
Wear appropriate PPE during cleanup.[4]
-
Collect the absorbed waste, double bag it in clear plastic bags, and label it for chemical waste collection.[4]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated items such as gloves, pipette tips, and empty vials should be collected in a designated, clearly labeled hazardous waste container.[2] |
| Liquid Waste | Unused or waste solutions of this compound should be collected in a closed, properly labeled hazardous waste container.[4] Never dispose of peptide or TFA waste down the drain.[2][4] The waste should be segregated from incompatible materials like bases and oxidizing agents.[4] |
| Final Disposal | Arrange for chemical waste disposal through your institution's Environmental Health & Safety (EH&S) department.[4] |
Experimental Workflow and Signaling Pathway
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
ATI-2341 is an agonist for the CXCR4 receptor and is known to induce CXCR4-dependent calcium flux.[6] It functions as a biased ligand, favoring the Gαi pathway over Gα13.[7]
Signaling Pathway of ATI-2341
Caption: ATI-2341 signaling pathway via CXCR4.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
